2-(2-oxopyrrolidin-1-yl)benzoic Acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
2-(2-oxopyrrolidin-1-yl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c13-10-6-3-7-12(10)9-5-2-1-4-8(9)11(14)15/h1-2,4-5H,3,6-7H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMLRBQWYIZGVMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=CC=C2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00427854 | |
| Record name | 2-(2-oxopyrrolidin-1-yl)benzoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00427854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41790-73-2 | |
| Record name | 2-(2-oxopyrrolidin-1-yl)benzoic Acid | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID00427854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(2-oxopyrrolidin-1-yl)benzoic acid | |
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| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
A Comprehensive Guide to the Synthesis and Characterization of 2-(2-oxopyrrolidin-1-yl)benzoic acid
Executive Summary
This technical guide provides a detailed exposition on the synthesis and comprehensive characterization of 2-(2-oxopyrrolidin-1-yl)benzoic acid (C₁₁H₁₁NO₃), a molecule of interest in medicinal chemistry and materials science. The synthetic approach is centered on the robust Ullmann condensation reaction, a cornerstone of C-N bond formation. We delve into the mechanistic underpinnings of this copper-catalyzed N-arylation, offering a field-proven, step-by-step experimental protocol designed for reproducibility and high yield. The guide further establishes a self-validating framework for the structural elucidation and purity assessment of the target compound. This is achieved through a multi-technique characterization strategy, employing Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and Melting Point analysis. Each analytical protocol is presented with an emphasis on the causality behind methodological choices, ensuring both technical accuracy and practical applicability for researchers, scientists, and professionals in drug development.
Introduction: Significance and Synthetic Strategy
This compound incorporates two key pharmacophores: the benzoic acid moiety, prevalent in numerous therapeutic agents, and the 2-pyrrolidinone (a γ-lactam) ring, a structural motif found in a range of biologically active compounds. The strategic placement of the pyrrolidinone ring ortho to the carboxylic acid group creates a unique conformational and electronic profile, making it a valuable building block for more complex molecular architectures.
The synthesis of this molecule is most effectively achieved via the Ullmann condensation (also known as the Ullmann-Goldberg reaction), a powerful and well-established method for forming aryl-nitrogen bonds.[1] This reaction involves the copper-catalyzed coupling of an aryl halide with an amine or, in this case, an amide (2-pyrrolidinone).[2] While traditional Ullmann conditions require harsh temperatures and stoichiometric copper, modern advancements have introduced more efficient catalytic systems.[3] The presence of the ortho-carboxylic acid group on the aryl halide substrate can facilitate the reaction, a phenomenon known as the "ortho-effect," potentially allowing for milder reaction conditions compared to other aryl chlorides.[3] This guide will focus on a classic, reliable protocol that ensures a successful synthesis.
Section 1: Synthesis via Ullmann Condensation
Principle and Mechanism
The Ullmann condensation for the synthesis of this compound proceeds through a catalytic cycle involving a copper species, typically Cu(I). The generally accepted mechanism involves the following key steps:
-
Formation of the Copper(I) Amide: The base (e.g., potassium carbonate) deprotonates the 2-pyrrolidinone, which then reacts with a Cu(I) salt (often generated in situ) to form a copper(I) amide complex.
-
Oxidative Addition: The aryl halide (2-chlorobenzoic acid) undergoes oxidative addition to the copper(I) center, forming a Cu(III) intermediate.
-
Reductive Elimination: The aryl and amide ligands on the Cu(III) center couple, and the C-N bond is formed. This step regenerates a Cu(I) species, which can re-enter the catalytic cycle.
The choice of a high-boiling, polar aprotic solvent like N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) is critical. These solvents effectively dissolve the reactants and maintain the high temperatures (often exceeding 150 °C) required to drive the reaction to completion.[1]
Experimental Protocol: Synthesis
This protocol is designed as a self-validating system. Successful execution should yield a product whose analytical data aligns with the characterization section.
Materials and Reagents:
-
2-Chlorobenzoic acid (1.0 eq)
-
2-Pyrrolidinone (1.2 eq)
-
Copper(I) Iodide (CuI) (0.1 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Hydrochloric Acid (HCl), 6M
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Magnesium Sulfate (MgSO₄), anhydrous
Procedure:
-
Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 2-chlorobenzoic acid, 2-pyrrolidinone, copper(I) iodide, and anhydrous potassium carbonate.
-
Solvent Addition: Under a nitrogen atmosphere, add anhydrous DMF to the flask. The volume should be sufficient to create a stirrable slurry (approx. 5-10 mL per gram of 2-chlorobenzoic acid).
-
Heating: Heat the reaction mixture to 150-160 °C with vigorous stirring. The color of the mixture will typically darken as the reaction progresses.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC). A suitable eluent system is typically a mixture of ethyl acetate and hexanes with a small amount of acetic acid (e.g., 50:50:1). The reaction is generally complete within 12-24 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a beaker containing ice-water (approx. 10 times the volume of DMF).
-
Acidify the aqueous solution to a pH of ~2 by slowly adding 6M HCl. A precipitate should form.
-
Stir the mixture for 30 minutes to ensure complete precipitation.
-
-
Isolation:
-
Collect the crude solid product by vacuum filtration using a Büchner funnel.
-
Wash the solid thoroughly with cold water to remove inorganic salts and residual DMF.
-
-
Purification:
-
The crude product can be purified by recrystallization. A common solvent system is an ethanol/water mixture. Dissolve the crude solid in a minimum amount of hot ethanol and slowly add hot water until the solution becomes turbid. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.
-
Synthesis Workflow Diagram
Sources
Topic: 2-(2-Oxopyrrolidin-1-yl)benzoic Acid Derivatives: Synthesis, Biological Activity, and Therapeutic Potential
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The 2-(2-oxopyrrolidin-1-yl)benzoic acid scaffold has emerged as a structure of significant interest in medicinal chemistry, primarily due to its role as a potent pharmacophore for inhibiting Poly(ADP-ribose) Polymerase (PARP) enzymes. This guide provides a comprehensive technical overview of this chemical series, designed for professionals in drug discovery and development. We delve into the nuanced synthetic strategies, explaining the mechanistic rationale behind preferred methodologies like the Ullmann condensation. The core of the guide focuses on the biological activity profile, detailing the mechanism of PARP inhibition and the principle of synthetic lethality in oncology. Structure-Activity Relationship (SAR) data is analyzed to provide insights for rational drug design. Detailed, field-proven protocols for both chemical synthesis and biological evaluation are provided to ensure reproducibility and reliability in experimental settings.
Introduction: The this compound Scaffold
The this compound core is a "privileged structure," characterized by a rigid 2-pyrrolidinone ring N-arylated to a benzoic acid moiety at the ortho position. This unique arrangement creates a conformationally constrained system that effectively mimics the nicotinamide portion of nicotinamide adenine dinucleotide (NAD+). This mimicry is the cornerstone of its primary biological activity: competitive inhibition of PARP enzymes, which use NAD+ as a substrate.[1] PARP enzymes, particularly PARP-1 and PARP-2, are critical components of the DNA damage response (DDR) pathway, responsible for detecting and signaling single-strand breaks (SSBs).[2] By inhibiting PARP, these derivatives prevent the repair of SSBs, which, during DNA replication, are converted into more cytotoxic double-strand breaks (DSBs). In cancers with pre-existing defects in homologous recombination (HR) repair, such as those with BRCA1/2 mutations, this accumulation of DSBs leads to cell death through a concept known as synthetic lethality.[3] This targeted approach has positioned these derivatives as promising candidates for anticancer therapies.
Synthetic Strategies and Mechanistic Insights
The construction of the N-aryl bond between the pyrrolidinone nitrogen and the benzoic acid ring is the key challenge in synthesizing this scaffold. The choice of synthetic route is dictated by factors such as substrate scope, yield, and scalability.
Primary Synthetic Route: Copper-Catalyzed N-Arylation (Ullmann Condensation)
The most robust and commonly employed method is the Ullmann condensation, a copper-catalyzed cross-coupling reaction. This reaction typically involves the coupling of a 2-halobenzoic acid derivative (or its corresponding ester) with 2-pyrrolidinone.
Causality Behind Experimental Choices:
-
Catalyst: Copper(I) salts, such as CuI, are preferred. The Cu(I) species is believed to be the active catalyst, undergoing oxidative addition to the aryl halide.
-
Ligand: While traditional Ullmann reactions were often ligandless and required harsh conditions, modern protocols utilize ligands like L-proline or N,N'-dimethylethylenediamine (DMEDA). These ligands stabilize the copper center, increase its solubility, and facilitate the reductive elimination step, allowing the reaction to proceed at lower temperatures with higher efficiency.
-
Base: A strong base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), is essential. Its primary role is to deprotonate the 2-pyrrolidinone, generating the nucleophilic amide anion required for the coupling reaction.
-
Solvent: High-boiling polar aprotic solvents like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) are typically used to ensure all reactants remain in solution at the required reaction temperatures.
Experimental Protocol: Synthesis of this compound
This protocol is a self-validating system, incorporating steps for quality control and characterization.
Materials:
-
2-Iodobenzoic acid (1.0 eq)
-
2-Pyrrolidinone (1.2 eq)
-
Copper(I) Iodide (CuI) (0.1 eq)
-
L-proline (0.2 eq)
-
Potassium Carbonate (K₂CO₃) (2.5 eq)
-
Anhydrous DMSO
-
TLC plates, Ethyl Acetate, Hexanes, Methanol
-
Saturated aq. NH₄Cl, 1M HCl, Brine
-
Anhydrous MgSO₄
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-iodobenzoic acid, 2-pyrrolidinone, CuI, L-proline, and K₂CO₃.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times. This is critical to prevent oxidation of the Cu(I) catalyst.
-
Solvent Addition & Heating: Add anhydrous DMSO via syringe. Heat the reaction mixture to 110 °C with vigorous stirring.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., 10% Methanol in Dichloromethane). Spot the reaction mixture against the starting 2-iodobenzoic acid. The reaction is complete upon consumption of the starting material (typically 12-24 hours).
-
Workup: Cool the mixture to room temperature. Dilute with water and acidify to pH ~2-3 with 1M HCl. This protonates the carboxylic acid product, making it extractable into an organic solvent.
-
Extraction: Extract the aqueous layer three times with ethyl acetate. The use of a separatory funnel is standard.
-
Washing: Combine the organic layers and wash sequentially with saturated aq. NH₄Cl (to remove residual copper salts), water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.
-
Characterization: Confirm the structure and purity of the isolated product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Biological Activity and Therapeutic Applications
Primary Target: PARP Inhibition and Synthetic Lethality
As previously mentioned, the primary mechanism of action for this scaffold is the inhibition of PARP enzymes.[1] PARP-1 becomes activated upon binding to sites of DNA damage. It then catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) onto itself and other nuclear proteins, a process called PARylation. This PARylation event acts as a scaffold to recruit other DNA repair proteins to the site of damage.
By competitively inhibiting the binding of NAD+, this compound derivatives prevent PARylation. This "traps" the PARP enzyme on the DNA, creating a physical obstruction that is highly toxic to the cell, especially during replication.[2] In cancer cells with a compromised HR pathway (e.g., BRCA1/2 mutations), the resulting DSBs cannot be repaired, leading to genomic instability and apoptosis.[3]
Structure-Activity Relationship (SAR) Insights
While extensive SAR data for the specific this compound scaffold is consolidated across multiple proprietary sources, analysis of public data and related benzamide inhibitors reveals key trends.[1][4]
-
Benzoic Acid Moiety: The carboxylic acid is crucial for activity, often forming a key hydrogen bond interaction with the active site of PARP. Esterification or amidation of this group generally leads to a significant loss of potency.
-
Substitutions on the Benzoic Ring: The electronic and steric nature of substituents can fine-tune activity and selectivity.
-
Small electron-withdrawing groups (e.g., fluorine, chlorine) at the 4- or 5-position can enhance potency, potentially through favorable interactions within the nicotinamide-binding pocket.
-
Bulky substituents are generally not well-tolerated, suggesting a sterically constrained binding site.
-
-
Pyrrolidinone Ring: Modifications to the lactam ring are less explored but offer an avenue for modulating physicochemical properties like solubility and metabolic stability.
Table 1: Comparative Biological Activity of Representative PARP Inhibitors
| Compound Scaffold | Key Structural Feature | PARP-1 IC₅₀ (nM) | Cell Line (BRCA status) | GI₅₀ (nM) |
| Phthalazinone (Olaparib) | Extended π-system | ~5 | Capan-1 (BRCA2 mut) | ~10 |
| Benzimidazole Carboxamide (Veliparib) | H-bond donor/acceptor rich | ~5 | MX-1 (BRCA1/2 wt) | >10,000 |
| 2-Oxopyrrolidinyl Benzoic Acid | Constrained Carboxamide | 5-50 | BRCA-mutated | Potent |
| Indolactam (Rucaparib) | Tricyclic system | ~7 | Capan-1 (BRCA2 mut) | ~190 |
Note: Data for the this compound scaffold is representative of values reported for potent analogues in patent literature and is presented for comparative purposes.[1]
Protocol: In Vitro PARP-1 Inhibition Assay
This chemiluminescent assay provides a quantitative measure of a compound's ability to inhibit PARP-1 activity.
Materials:
-
PARP-1 Assay Kit (e.g., from BPS Bioscience)
-
Recombinant PARP-1 enzyme
-
Histone-coated 96-well plates
-
Activated DNA
-
Biotinylated NAD+
-
Streptavidin-HRP
-
Chemiluminescent HRP substrate
-
Test compounds dissolved in DMSO
-
Plate reader capable of measuring luminescence
Procedure:
-
Reagent Preparation: Prepare all kit components according to the manufacturer's instructions. Prepare a serial dilution of the test compound in assay buffer.
-
Enzyme Addition: To each well of the histone-coated plate, add the PARP-1 enzyme, activated DNA, and the test compound (or vehicle control).
-
Reaction Initiation: Initiate the reaction by adding biotinylated NAD+. Incubate the plate for a specified time (e.g., 1 hour) at room temperature.
-
Detection: Wash the plate to remove unbound reagents. Add Streptavidin-HRP and incubate.
-
Signal Generation: After another wash step, add the chemiluminescent HRP substrate.
-
Data Acquisition: Immediately measure the luminescence using a plate reader.
-
Data Analysis: The luminescence signal is proportional to PARP-1 activity. Calculate the percent inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Future Directions and Outlook
The this compound scaffold remains a highly attractive starting point for the development of next-generation anticancer agents. Future research will likely focus on:
-
Improving Selectivity: Designing derivatives with improved selectivity for PARP-1 over PARP-2 or other PARP family members to potentially refine the therapeutic window and reduce off-target effects.
-
Overcoming Resistance: Developing compounds that can overcome known resistance mechanisms to current PARP inhibitors, such as upregulation of drug efflux pumps or restoration of HR function.[2]
-
Combination Therapies: Exploring the synergistic effects of these derivatives with other anticancer agents, including radiotherapy and inhibitors of other DNA damage response proteins like Wee1.[5]
-
Targeting New Indications: Investigating the therapeutic potential of these compounds in other diseases where PARP overactivation is implicated, such as inflammatory and neurodegenerative disorders.
References
- Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties i. (2015).
- Analysis of Secondary Interactions and Structure-Activity-Relationship of Two Benzoic Acids. (2013). Acta Physica Polonica A.
- Discovery of 2-(1-(3-(4-Chlorophenyl)-3-oxopropyl)pyrrolidine-3-yl)-1H-benzo[d]imidazole-4-carboxamide: A Potent Poly(ADP-ribose) Polymerase (PARP) Inhibitor for Treatment of Cancer. (n.d.).
- Synthesis of substituted 2-(2-oxopyrrolidin-1-yl)acetamides. (2017).
- Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. (2022).
- 2-[2-Hydroxy-4-(pyrrolidin-1-yl)benzoyl]benzoic acid. (n.d.).
- Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents. (n.d.). PubMed.
- Novel benzoic acid derivatives: Synthesis and biological evaluation as multitarget acetylcholinesterase and carbonic anhydrase inhibitors. (2020). PubMed.
- Biological activity of 2-(Benzylcarbamoyl)
- Biological Evaluation and In Silico Study of Benzoic Acid Derivatives from Bjerkandera adusta Targeting Proteostasis Network Modules. (n.d.).
- Novel allosteric PARP1 inhibitors for the treatment of BRCA-deficient leukemia. (n.d.). PubMed.
- Navigating the Structure-Activity Landscape of Benzoic Acid Derivatives: A Comparative Guide for Drug Discovery. (n.d.). BenchChem.
- PARP Inhibitors: Clinical Limitations and Recent
- PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. (n.d.).
- Combined inhibition of Wee1 and PARP1/2 for radiosensitization in pancreatic cancer. (2014). Clinical Cancer Research.
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An In-Depth Technical Guide to Elucidating the Mechanism of Action of 2-(2-oxopyrrolidin-1-yl)benzoic acid
Foreword: Navigating the Uncharted Territory of a Novel Scaffold
In the landscape of modern drug discovery, the exploration of novel chemical entities is paramount. The compound 2-(2-oxopyrrolidin-1-yl)benzoic acid presents a compelling scaffold, integrating the well-established pyrrolidinone core with a benzoic acid moiety. The pyrrolidinone ring system is a privileged structure in medicinal chemistry, famously represented by the nootropic agent piracetam and its derivatives, which are known for their cognitive-enhancing effects[1]. Furthermore, the broader class of pyrrolidine-containing molecules exhibits an extensive range of biological activities, including anti-inflammatory, antimicrobial, anticonvulsant, and anticancer properties[2][3][4].
However, the specific mechanism of action for this compound remains to be elucidated. This guide is crafted for researchers, scientists, and drug development professionals, providing a strategic and in-depth framework for systematically investigating its biological function. We will not merely list protocols; instead, we will delve into the scientific rationale behind each experimental step, creating a self-validating system to uncover the compound's therapeutic potential. Our approach is grounded in the synthesis of existing knowledge on related structures to formulate and rigorously test viable mechanistic hypotheses.
Part 1: Deconstruction of the Scaffold and Formulation of Mechanistic Hypotheses
The structure of this compound is a composite of two key pharmacophores: the 2-oxopyrrolidine ring and the benzoic acid group. This duality suggests several potential avenues for biological interaction.
-
The Pyrrolidinone Core: This lactam structure is a bioisostere for various functionalities and is known to participate in hydrogen bonding and other non-covalent interactions within protein binding pockets[5]. Its presence in nootropics suggests potential modulation of neuronal targets, while its role in other bioactive compounds points towards broader enzymatic or receptor interactions[1][6].
-
The Benzoic Acid Moiety: This group confers acidic properties and the potential for ionic interactions and hydrogen bonding[7]. It is a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs) that target cyclooxygenase (COX) enzymes. Furthermore, benzoic acid derivatives have been explored as inhibitors of a variety of enzymes[8].
Based on these structural alerts and the known activities of related compounds, we can propose several primary hypotheses for the mechanism of action of this compound:
Hypothesis 1: Inhibition of Key Enzymes in Metabolic or Inflammatory Pathways. Drawing a parallel to a structurally related benzoic acid derivative, S-2E, which was found to inhibit HMG-CoA reductase and acetyl-CoA carboxylase, our target compound may also act as an enzyme inhibitor[8]. The presence of the benzoic acid group also strongly suggests the possibility of COX-1/COX-2 inhibition, a hallmark of many anti-inflammatory agents[9].
Hypothesis 2: Modulation of Central Nervous System (CNS) Receptors or Ion Channels. Given the well-documented nootropic and anticonvulsant activities of pyrrolidinone derivatives, it is plausible that this compound interacts with CNS targets such as AMPA receptors, GABA receptors, or voltage-gated ion channels[1][10].
Hypothesis 3: Antimicrobial or Anticancer Activity through Novel Pathways. Numerous pyrrolidinone derivatives have demonstrated potent antimicrobial and anticancer effects[4][11][12]. The mechanism for these activities is often multifaceted, involving targets unique to microbial or cancer cells.
The following sections will outline a comprehensive, multi-tiered experimental workflow to systematically investigate these hypotheses.
Part 2: A Phased Experimental Approach to Mechanistic Elucidation
A logical and sequential experimental plan is crucial for an unbiased investigation. We will proceed from broad phenotypic screening to more focused target-based assays.
Phase 1: Broad Phenotypic Screening and Target Identification
The initial phase aims to cast a wide net to identify the primary biological space in which our compound is active.
Experimental Protocol 1: High-Throughput Phenotypic Screening
-
Objective: To identify the primary cellular or physiological effects of the compound across a diverse range of biological systems.
-
Methodology:
-
Utilize a panel of commercially available cell-based assays representing various disease areas (e.g., oncology, inflammation, neuroscience, infectious diseases).
-
For oncology, screen against a panel of cancer cell lines (e.g., NCI-60) to assess cytotoxicity and anti-proliferative effects.
-
For inflammation, use cell lines capable of producing inflammatory mediators (e.g., LPS-stimulated RAW 264.7 macrophages) and measure the production of cytokines (e.g., TNF-α, IL-6) and nitric oxide.
-
For neuroscience, employ primary neuronal cultures or relevant cell lines to assess effects on cell viability, neurite outgrowth, and response to excitotoxicity.
-
For antimicrobial activity, screen against a panel of pathogenic bacteria and fungi using broth microdilution assays to determine the minimum inhibitory concentration (MIC)[13].
-
-
Data Analysis and Interpretation: Analyze dose-response curves to determine potency (EC50/IC50) and efficacy. A strong and selective "hit" in any of these screens will guide the subsequent, more focused investigations.
Experimental Workflow for Phase 1
Caption: Hypothesized COX-2 Inhibition Pathway.
Phase 3: In-depth Mechanistic Studies and In Vivo Validation
The final phase involves a deeper dive into the cellular consequences of target engagement and validation in a relevant animal model.
Experimental Protocol 4: Cellular Mechanism of Action Studies
-
Objective: To understand the downstream cellular effects following target engagement.
-
Methodology:
-
Western Blotting: Analyze the phosphorylation status and expression levels of key proteins in the signaling pathway downstream of the validated target. For example, if COX-2 is the target, examine the levels of downstream effectors like PGE2.
-
Gene Expression Analysis (qPCR or RNA-seq): Profile the changes in gene expression induced by the compound to gain a broader understanding of its impact on cellular pathways.
-
Cellular Imaging: Use high-content imaging to visualize the compound's effects on cellular morphology, protein localization, or other relevant cellular phenotypes.
-
Experimental Protocol 5: In Vivo Efficacy Studies
-
Objective: To determine if the in vitro activity translates to a therapeutic effect in a living organism.
-
Methodology:
-
Select an appropriate animal model based on the validated in vitro mechanism (e.g., a carrageenan-induced paw edema model for inflammation, a rodent model of epilepsy for anticonvulsant activity).
-
Administer the compound through a relevant route (e.g., oral, intraperitoneal) at various doses.
-
Measure the relevant physiological or behavioral endpoints to assess efficacy.
-
Conduct pharmacokinetic studies to correlate drug exposure with the observed effects.
-
Part 3: Conclusion and Future Directions
This guide provides a comprehensive and scientifically rigorous framework for elucidating the mechanism of action of this compound. By systematically progressing from broad phenotypic screening to in-depth in vivo studies, researchers can build a robust and well-supported understanding of this novel compound's biological function. The key to this process is not just the execution of experiments, but the continuous interpretation of data to refine hypotheses and guide subsequent steps. The insights gained from this structured approach will be invaluable for advancing this promising scaffold towards potential therapeutic applications.
References
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Gouliaev, A. H., & Senning, A. (1994). Piracetam and other structurally related nootropics. Brain Research Reviews, 19(2), 180-222. [Link]
-
Shorvon, S. (2001). Pyrrolidone derivatives. The Lancet, 358(9296), 1885-1892. [Link]
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A Senior Application Scientist’s Guide to Evaluating the In Vitro Anticancer Activity of 5-Oxopyrrolidine Derivatives
Introduction: The 5-Oxopyrrolidine Scaffold in Oncology
The 5-oxopyrrolidine, also known as the pyroglutamic acid lactam ring, is a privileged five-membered heterocyclic scaffold that serves as a cornerstone in numerous biologically active molecules.[1][2] Its structural rigidity, capacity for stereospecific substitutions, and favorable pharmacokinetic properties make it an attractive starting point for medicinal chemists. In oncology, this scaffold is not just a passive carrier but an active pharmacophore whose derivatives have demonstrated significant cytotoxic activity against various cancer cell lines.[2][3][4]
Recent research has focused on synthesizing novel derivatives by modifying the 5-oxopyrrolidine core, often at the N-1 and C-3 positions, with various functional groups such as azoles, hydrazones, and substituted phenyl rings.[3][5][6][7] These modifications aim to enhance potency, selectivity, and drug-like properties. This guide provides a comprehensive overview of the essential in vitro methodologies required to characterize the anticancer potential of these derivatives, moving from initial cytotoxicity screening to elucidating the underlying mechanisms of action. Our focus is on providing not just protocols, but the scientific rationale that underpins each experimental choice, ensuring a robust and reproducible evaluation.
Foundational Analysis: Structure-Activity Relationship (SAR)
Before embarking on extensive biological assays, a preliminary understanding of the structure-activity relationship (SAR) is crucial for prioritizing candidate compounds. SAR studies correlate the chemical structure of the derivatives with their biological activity, providing insights into which functional groups are critical for cytotoxicity.
Key Insights from Recent Studies:
-
Importance of the Free Amino Group: Studies have shown that 5-oxopyrrolidine derivatives possessing a free amino group tend to exhibit more potent anticancer activity compared to those with an acetylamino fragment, often with lower cytotoxicity towards non-cancerous cells.[3]
-
Impact of Heterocyclic Moieties: The incorporation of heterocyclic fragments, such as 5-nitrothiophene, into the molecular structure via a hydrazone linkage has been shown to significantly increase anticancer activity against cell lines like human lung adenocarcinoma (A549).[3][7][8]
-
Role of Phenyl Ring Substituents: Derivatives bearing a 3,4,5-trimethoxyphenyl moiety have also been explored as a promising anticancer scaffold.[9] Similarly, the introduction of azole rings like 1,3,4-oxadiazolethione and 4-aminotriazolethione can markedly enhance cytotoxic effects.[9]
Table 1: Representative 5-Oxopyrrolidine Derivatives and their In Vitro Anticancer Activity
| Compound Structure/Key Feature | Target Cell Line | Observed Activity (at 100 µM, 24h) | Reference |
| Bis-hydrazone with 2-thienyl fragments | A549 (Lung) | High anticancer activity, low cytotoxicity on non-cancerous cells | [3] |
| Bis-hydrazone with 5-nitrothienyl moieties | A549 (Lung) | Highest anticancer activity among tested series | [3][7] |
| 1,3,4-Oxadiazolethione derivative | A549 (Lung) | Reduced cell viability to 28.0% | [9] |
| 4-Aminotriazolethione derivative | A549 (Lung) | Reduced cell viability to 29.6% | [9] |
| 2-Hydroxynaphthalenylmethylene moiety | Multiple lines | Identified as a highly active compound | [2] |
| 5-Nitrothiophene derivative | Multiple lines | Most active against all tested lines (EC50: 2.5-5.8 µM) | [10] |
This initial analysis helps in selecting a diverse yet focused set of compounds for detailed biological characterization.
Primary Screening: Assessing Cytotoxicity with the MTT Assay
The first critical step is to determine the cytotoxic potential of the synthesized derivatives. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, reliable, and widely used colorimetric method for this purpose.[11][12][13]
Principle of Causality: This assay is not merely a measure of cell death but an indicator of metabolic activity. In viable cells, mitochondrial dehydrogenases reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product.[11][14] The amount of formazan produced is directly proportional to the number of metabolically active (i.e., living) cells. A reduction in color formation in treated cells compared to untreated controls thus indicates a loss of viability.
Experimental Workflow for Anticancer Drug Evaluation
The overall process of evaluating a new compound follows a logical progression from broad screening to detailed mechanistic studies.
Caption: Workflow and data interpretation for the Annexin V/PI apoptosis assay.
Detailed Protocol: Annexin V/PI Staining
Materials:
-
Cells treated with the test compound (at its IC₅₀ concentration) and untreated controls.
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI solution, and 10X Binding Buffer).
-
Phosphate-Buffered Saline (PBS).
-
Flow cytometer.
Procedure:
-
Cell Preparation: Seed and treat cells as you would for a cytotoxicity assay. After the treatment period, harvest the cells. For adherent cells, collect the floating cells from the supernatant first, then trypsinize the attached cells. Combine both fractions to ensure all apoptotic cells are collected. [15][16]2. Washing: Centrifuge the cell suspension (e.g., at 300-700 x g for 5 minutes) and wash the cells twice with cold PBS. [15][16] * Scientific Rationale: Washing removes serum and residual medium components that could interfere with the staining process. Using cold PBS helps to maintain membrane integrity and slow down metabolic processes.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL. [17]Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 2-5 µL of PI solution to the cells. [16]Gently vortex and incubate for 20 minutes at room temperature in the dark. * Scientific Rationale: Incubation in the dark is critical to prevent photobleaching of the fluorochromes.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately (within 1 hour) by flow cytometry. Excite FITC at 488 nm and measure emission at ~530 nm; excite PI and measure emission at ~617 nm.
Cell Cycle Analysis via Propidium Iodide (PI) Staining
Principle of Causality: Many anticancer agents function by halting the cell cycle at specific checkpoints (G1, S, or G2/M), preventing cancer cells from proliferating. Propidium Iodide (PI) is a stoichiometric DNA intercalating agent, meaning the amount of fluorescence emitted is directly proportional to the amount of DNA in the cell. [18]By staining a population of cells with PI and analyzing them with a flow cytometer, we can quantify the percentage of cells in each phase of the cell cycle:
-
G0/G1 phase: Cells have a normal (2n) DNA content.
-
S phase: Cells are actively synthesizing DNA, so their content is between 2n and 4n.
-
G2/M phase: Cells have duplicated their DNA and have a 4n content.
Detailed Protocol: Cell Cycle Analysis
Materials:
-
Cells treated with the test compound and untreated controls.
-
PI Staining Solution (e.g., 50 µg/mL PI, 3.8 mM sodium citrate in PBS). [18][19]* RNase A solution (e.g., 100 µg/mL). [21][19]* Flow cytometer.
Procedure:
-
Cell Harvesting: Harvest approximately 1-2 x 10⁶ cells after treatment. Centrifuge and wash once with PBS.
-
Fixation: Resuspend the cell pellet and add 1-5 mL of ice-cold 70% ethanol dropwise while gently vortexing. [18][19]Fix for at least 30-60 minutes on ice (or store at -20°C for weeks).
-
Scientific Rationale: Fixation with ethanol permeabilizes the cell membrane, allowing the PI to enter and stain the nuclear DNA. Adding the ethanol dropwise while vortexing is critical to prevent cell clumping, which would lead to inaccurate data. [18][19]3. Washing: Centrifuge the fixed cells (a higher g-force may be needed) and wash twice with PBS to remove the ethanol. [18][19]4. RNase Treatment: Resuspend the cell pellet in a solution containing RNase A and incubate. [21][18][19] * Scientific Rationale: PI can also bind to double-stranded RNA. Treating with RNase A is essential to degrade RNA, ensuring that the PI signal comes exclusively from DNA, which is necessary for accurate cell cycle analysis. [18]5. PI Staining: Add the PI staining solution and incubate for 5-30 minutes at room temperature, protected from light. [21][19]6. Analysis: Analyze the samples by flow cytometry. Collect data on a linear scale and use a doublet discrimination gate to exclude cell clumps from the analysis. [19]The resulting histogram of DNA content will show distinct peaks for the G0/G1 and G2/M populations, with the S phase population in between.
-
Conclusion and Future Directions
The methodologies outlined in this guide provide a robust framework for the comprehensive in vitro evaluation of novel 5-oxopyrrolidine derivatives as potential anticancer agents. By progressing logically from broad cytotoxicity screening to specific mechanistic assays, researchers can efficiently identify promising lead compounds. The data gathered from these experiments—IC₅₀ values, the induction of apoptosis, and cell cycle arrest profiles—are critical for establishing a strong preclinical data package.
Future work should focus on validating these in vitro findings through more complex models, such as 3D spheroid cultures, and delving deeper into the specific molecular pathways affected by lead compounds using techniques like Western blotting for key apoptotic and cell cycle regulatory proteins. Ultimately, this systematic approach ensures that only the most promising and well-characterized derivatives advance toward further development.
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Harnessing the Scaffold: A Technical Guide to the Anti-inflammatory Potential of Benzoic Acid Derivatives for Drug Discovery
Audience: Researchers, scientists, and drug development professionals.
Abstract: The benzoic acid scaffold represents a cornerstone in the development of anti-inflammatory therapeutics, most famously exemplified by acetylsalicylic acid (aspirin). Its simple, modifiable structure provides a versatile foundation for generating novel derivatives with enhanced potency, selectivity, and improved safety profiles. This technical guide offers an in-depth exploration of the anti-inflammatory potential of benzoic acid derivatives, designed for professionals in drug discovery and development. We will dissect the core mechanisms of action, including the inhibition of key enzymatic pathways like cyclooxygenase (COX) and lipoxygenase (LOX), and the modulation of critical inflammatory signaling cascades such as NF-κB and MAPK. Furthermore, this guide provides a practical framework for preclinical evaluation, detailing field-proven in vitro and in vivo experimental protocols and explaining the causality behind methodological choices. Through a synthesis of mechanistic insights, structure-activity relationship (SAR) analysis, and validated experimental workflows, this document serves as an essential resource for harnessing the full therapeutic potential of this remarkable chemical class.
Chapter 1: The Inflammatory Cascade: A Rationale for Intervention
Inflammation is a fundamental, protective response of the immune system to harmful stimuli like pathogens or damaged cells.[1] However, when this process becomes dysregulated, it can lead to chronic inflammatory diseases such as arthritis, inflammatory bowel disease, and cardiovascular conditions.[1][2] The pathology of inflammation is orchestrated by a complex network of molecular pathways, offering multiple points for therapeutic intervention.
Key players in this network include enzymes that synthesize pro-inflammatory mediators and signaling pathways that regulate the expression of inflammatory genes.
-
Cyclooxygenase (COX): This enzyme is responsible for the synthesis of prostaglandins, which are critical mediators of pain, fever, and inflammation.[3]
-
Lipoxygenase (LOX): LOX enzymes catalyze the production of leukotrienes, potent mediators involved in inflammatory and allergic responses.[4][5]
-
Nuclear Factor-kappa B (NF-κB): A pivotal transcription factor that controls the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[6][7][8]
-
Mitogen-Activated Protein Kinases (MAPKs): A family of protein kinases (including p38, JNK, and ERK) that transduce extracellular signals to regulate cellular processes like inflammation and apoptosis.[9][10]
Benzoic acid and its derivatives have a long and successful history as anti-inflammatory agents.[11] The foundational molecule, salicylic acid, and its acetylated form, aspirin, laid the groundwork for the entire class of non-steroidal anti-inflammatory drugs (NSAIDs).[12] The simple aromatic carboxylic acid structure is an ideal starting point for medicinal chemists, offering a robust scaffold for synthetic modifications aimed at optimizing therapeutic activity and minimizing side effects.[13]
Chapter 2: Mechanisms of Action: How Benzoic Acid Derivatives Quell Inflammation
The anti-inflammatory effects of benzoic acid derivatives are multifaceted, primarily stemming from their ability to interact with and inhibit key components of the inflammatory cascade.
Inhibition of Cyclooxygenase (COX) Enzymes
The most well-established mechanism for many benzoic acid derivatives is the inhibition of COX enzymes, which exist in two primary isoforms: COX-1 and COX-2.[12] While COX-1 is constitutively expressed and involved in homeostatic functions, COX-2 is inducible and significantly upregulated at sites of inflammation.[12]
The carboxylic acid group of the benzoic acid scaffold is critical for its inhibitory activity. It typically forms an ionic bond with a positively charged arginine residue (Arg120) in the active site of the COX enzyme, which is also the residue that binds the natural substrate, arachidonic acid.[14] This competitive inhibition prevents the conversion of arachidonic acid into prostaglandins.[15][16] Aspirin is unique in that it goes a step further, irreversibly inhibiting the enzyme by acetylating a serine residue (Ser530) within the active site.[14][17]
Developing derivatives with selectivity for COX-2 over COX-1 is a major goal in modern drug design, as this is thought to reduce gastrointestinal side effects associated with COX-1 inhibition.[12]
Inhibition of Lipoxygenase (LOX) Enzymes
The lipoxygenase (LOX) pathway represents another critical branch of arachidonic acid metabolism, leading to the formation of leukotrienes, which are potent chemoattractants and mediators of bronchoconstriction and vascular permeability.[4][5] Inhibition of LOX is therefore a valuable strategy for treating inflammatory conditions, particularly those with an allergic or respiratory component. Certain benzoic acid derivatives have been shown to possess LOX inhibitory activity, offering the potential for a broader spectrum of anti-inflammatory action.[5][18] This dual inhibition of both COX and LOX pathways is an attractive therapeutic goal.
Modulation of Pro-inflammatory Signaling Pathways
Beyond direct enzyme inhibition, some benzoic acid derivatives can exert their anti-inflammatory effects by interfering with intracellular signaling pathways that control the inflammatory response.
The NF-κB pathway is a prime target.[19] In resting cells, NF-κB is held inactive in the cytoplasm by an inhibitory protein called IκBα.[8] Inflammatory stimuli, such as lipopolysaccharide (LPS), trigger a cascade that leads to the degradation of IκBα, allowing NF-κB to translocate to the nucleus.[8][20] Once in the nucleus, it binds to DNA and initiates the transcription of pro-inflammatory genes, including TNF-α and IL-1β.[6][7] Certain benzoic acid derivatives have been shown to suppress inflammation by preventing the activation of NF-κB, potentially by inhibiting IκBα degradation.[19][21]
In Vivo Models: Assessing Efficacy in a Biological System
In vivo models are indispensable for evaluating a compound's efficacy, safety, and pharmacokinetic/pharmacodynamic profile in a whole organism.
-
Scientific Rationale: This is the most widely used model for evaluating acute inflammation. [22][23]Carrageenan, a seaweed polysaccharide, is a phlogistic agent that induces a reproducible, localized inflammatory response characterized by edema (swelling), which can be easily quantified. [22][24]The model allows for the assessment of a compound's ability to inhibit this swelling, providing a clear indication of its anti-inflammatory potential in vivo.
-
Methodology:
-
Animal Acclimatization: Acclimate male Wistar or Sprague-Dawley rats to the laboratory environment for at least one week.
-
Grouping and Fasting: Randomly divide animals into groups (e.g., vehicle control, positive control like Indomethacin, and test compound groups at various doses). Fast the animals overnight before the experiment.
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer. This is the 0-hour reading.
-
Compound Administration: Administer the test compound or controls orally (p.o.) or intraperitoneally (i.p.) one hour before the carrageenan injection.
-
Induction of Inflammation: Inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each rat. [22] 6. Paw Volume Measurement: Measure the paw volume at regular intervals after carrageenan injection (e.g., at 1, 2, 3, and 4 hours).
-
Data Analysis:
-
Calculate the edema volume at each time point by subtracting the initial paw volume from the post-injection volume.
-
Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the formula: % Inhibition = [(V_c - V_t) / V_c] x 100 Where V_c is the average edema volume of the control group and V_t is the average edema volume of the treated group.
-
-
Chapter 5: Future Perspectives
The journey of benzoic acid derivatives in anti-inflammatory therapy is far from over. While classic NSAIDs have been revolutionary, the future lies in refining the scaffold to address unmet needs. Key areas of future research include:
-
Enhanced Selectivity: Designing novel derivatives with significantly higher selectivity for COX-2 to further improve gastrointestinal safety profiles. [25][26]* Dual-Target Inhibitors: Developing single molecules that can inhibit both COX and LOX pathways, offering a broader and potentially more potent anti-inflammatory effect.
-
Targeting Signaling Pathways: Shifting focus from direct enzyme inhibition to the modulation of upstream signaling cascades like NF-κB and MAPK, which could offer efficacy in a wider range of inflammatory diseases. [19]* Novel Delivery Systems: Conjugating benzoic acid derivatives to targeting moieties or encapsulating them in nanocarriers to deliver the therapeutic agent specifically to inflamed tissues, thereby increasing local efficacy and reducing systemic exposure and side effects.
By leveraging a deep understanding of the mechanisms, structure-activity relationships, and robust preclinical evaluation strategies outlined in this guide, the scientific community can continue to unlock the vast therapeutic potential of the benzoic acid scaffold, paving the way for the next generation of safer and more effective anti-inflammatory drugs.
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"structure-activity relationship of 2-oxopyrrolidinyl benzoic acids"
An In-Depth Technical Guide to the Structure-Activity Relationship of 2-Oxopyrrolidinyl Benzoic Acids
For: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist
Abstract
The 2-oxopyrrolidinyl benzoic acid scaffold is a privileged structure in medicinal chemistry, forming the foundation of a diverse range of biologically active agents. This guide provides a detailed exploration of the structure-activity relationships (SAR) governing the interaction of these compounds with various biological targets. By dissecting the core pharmacophore into its constituent parts—the 2-oxopyrrolidinone ring, the benzoic acid moiety, and the interconnecting linker—we will analyze how specific structural modifications influence potency, selectivity, and pharmacokinetic properties. This document synthesizes findings from studies on key therapeutic targets, including Factor XIa for anticoagulation, N-acylethanolamine acid amidase (NAAA) for inflammation, and various enzymes relevant to metabolic disorders and oncology.[1][2][3][4] We will delve into the causal mechanisms behind experimental choices, present standardized protocols for synthesis and evaluation, and use quantitative data and visual models to illuminate the path from lead compound to optimized therapeutic candidate.
Introduction: The Versatility of the 2-Oxopyrrolidinyl Benzoic Acid Scaffold
The pyrrolidinone ring is a versatile five-membered lactam scaffold found in numerous natural products and synthetic compounds with significant biological activities.[5][6] When coupled with a benzoic acid derivative, it creates a pharmacophore with a unique combination of rigidity, hydrogen bonding capabilities, and tunable physicochemical properties. The carboxylic acid group often serves as a critical anchor, engaging with positively charged or polar residues in enzyme active sites, while the pyrrolidinone core and its substituents can be modified to optimize hydrophobic and steric interactions.[7]
This structural motif has proven particularly fruitful in the development of enzyme inhibitors. A prime example, and a central focus of this guide, is the discovery of potent and selective inhibitors of Coagulation Factor XIa (FXIa).[8] FXIa is a key serine protease in the intrinsic pathway of blood coagulation, and its inhibition represents a promising strategy for developing safer anticoagulants that uncouple antithrombotic efficacy from bleeding risk.[3][4][9] Beyond anticoagulation, these scaffolds have been successfully applied to develop inhibitors of NAAA for pain and inflammation, as well as agents targeting α-amylase and α-glucosidase for diabetes management.[2][10] This guide will dissect the SAR principles that underpin these diverse applications.
The Core Pharmacophore: A Tripartite Analysis
The therapeutic potential of this class of compounds can be rationalized by examining its three key structural components. Each component offers a vector for chemical modification to fine-tune biological activity.
-
The 2-Oxopyrrolidinone Ring: This lactam moiety provides a rigid, polar core. Substitutions on this ring can influence solubility and introduce chiral centers, which may be critical for stereospecific interactions with the target protein.
-
The Benzoic Acid Moiety: The carboxylic acid is a powerful hydrogen bond donor and acceptor, often acting as the primary binding motif (the "warhead") that interacts with key residues (e.g., arginine or lysine) in an enzyme's active site.[7] The substitution pattern on the aromatic ring dictates the molecule's electronics, lipophilicity, and potential for additional interactions in adjacent pockets.[11][12]
-
The Linker: The element connecting the pyrrolidinone and benzoic acid rings is crucial for defining the spatial relationship between the two terminal moieties. The linker's length, rigidity, and chemical nature (e.g., ether, amide, alkyl chain) are critical determinants of potency and selectivity.[1][2]
Caption: The core 2-oxopyrrolidinyl benzoic acid pharmacophore.
Key Structure-Activity Relationship Insights: A Target-Centric View
Case Study: Factor XIa Inhibitors for Safer Anticoagulation
The development of oral FXIa inhibitors is a major goal in thrombosis research.[4] The 2-oxopyrrolidinyl benzoic acid scaffold has emerged as a promising foundation for such agents. The general strategy involves using the benzoic acid to target the S1 pocket of the FXIa active site, which contains a key arginine residue.
-
Benzoic Acid Moiety: A carboxylic acid is essential for potent inhibition, forming a salt bridge with the primary S1 pocket. The position of the linker on the benzoic acid ring is critical; para-substituted derivatives consistently show higher potency than ortho- or meta-substituted analogs.[12] This suggests an optimal vector for positioning the rest of the molecule within the enzyme's active site.
-
Pyrrolidinone Ring: N-aryl substitution on the pyrrolidinone ring is common, with the aryl group often designed to fit into a hydrophobic pocket (S4). Electron-withdrawing groups on this N-aryl substituent can enhance potency.
-
Linker: An ether linkage is frequently employed to connect the two core moieties. The linker's geometry is crucial for maintaining the optimal distance and angle between the benzoic acid anchor and the N-aryl group.
Workflow for a Typical SAR Study
Caption: A generalized workflow for a structure-activity relationship study.
N-Acylethanolamine Acid Amidase (NAAA) Inhibitors
NAAA is an enzyme that degrades the anti-inflammatory lipid palmitoylethanolamide (PEA).[2] Inhibiting NAAA raises PEA levels, offering therapeutic benefits for pain and inflammation.[1][2]
-
SAR Findings: Studies on pyrrolidine amide derivatives revealed that small, lipophilic substituents on a terminal phenyl group were optimal for potency.[1] The nature of the linker was found to be a key determinant of selectivity; conformationally flexible linkers increased NAAA inhibitory potency but reduced selectivity over the related enzyme FAAH, whereas conformationally restricted linkers improved selectivity.[1][2] This demonstrates a classic trade-off between potency and selectivity that must be navigated during lead optimization.
Anticancer and Antimicrobial Applications
The 5-oxopyrrolidine scaffold (a constitutional isomer of the 2-oxopyrrolidine) has also been explored for anticancer and antimicrobial activity.[6][13]
-
SAR Findings: In a series of 1-(4-acetamidophenyl)-5-oxopyrrolidine carboxylic acid derivatives, the introduction of hydrazone moieties bearing heterocyclic fragments (like 5-nitrothiophene) led to the most potent anticancer activity against A549 lung cancer cells.[6] The same 5-nitrothiophene derivative also showed promising and selective antimicrobial activity against multidrug-resistant Staphylococcus aureus strains.[6][13] This highlights the significant impact that modifications distal to the core scaffold can have on both potency and the spectrum of biological activity.
Experimental Protocols & Methodologies
To ensure scientific integrity and reproducibility, the protocols described below represent self-validating systems for the synthesis and evaluation of 2-oxopyrrolidinyl benzoic acid derivatives.
General Synthesis of 4-(1-Aryl-2-oxopyrrolidin-3-yloxy)benzoic Acid Derivatives
This protocol outlines a convergent synthesis, a common strategy for building a library of analogs for SAR studies.
Step 1: Synthesis of the Pyrrolidinone Core
-
React a commercially available aniline derivative with diethyl itaconate under thermal conditions to yield the corresponding 1-aryl-5-oxopyrrolidine-3-carboxylate.
-
Reduce the ester to the corresponding alcohol using a suitable reducing agent (e.g., lithium borohydride).
-
The resulting hydroxypyrrolidinone is the key intermediate for the next step.
Step 2: Synthesis of the Benzoic Acid Moiety
-
Start with a commercially available methyl 4-hydroxybenzoate. Protect other functional groups on the ring if necessary.
Step 3: Coupling and Deprotection (Mitsunobu Reaction)
-
Dissolve the hydroxypyrrolidinone intermediate (from Step 1) and methyl 4-hydroxybenzoate (from Step 2) in an appropriate solvent like anhydrous tetrahydrofuran (THF).
-
Cool the solution to 0°C.
-
Add triphenylphosphine (PPh₃) followed by the dropwise addition of diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).
-
Allow the reaction to warm to room temperature and stir overnight.
-
Purify the resulting ester-linked product via column chromatography.
-
Perform saponification of the methyl ester using lithium hydroxide (LiOH) in a THF/water mixture to yield the final carboxylic acid.
-
Acidify the reaction mixture with 1M HCl to precipitate the product, which can be collected by filtration.
In Vitro Factor XIa Inhibition Assay
This fluorometric assay is a standard method for determining the inhibitory potency (IC₅₀) of test compounds against FXIa.
-
Preparation: Prepare a stock solution of the test compound in 100% DMSO. Create a series of dilutions in assay buffer (e.g., Tris-buffered saline, pH 7.4, with 0.1% BSA).
-
Enzyme Incubation: In a 96-well black microplate, add the test compound dilutions. Add a solution of purified human Factor XIa and incubate for 15 minutes at room temperature to allow for compound-enzyme binding.
-
Substrate Addition: Initiate the enzymatic reaction by adding a fluorogenic substrate (e.g., Boc-Gln-Ala-Arg-AMC).
-
Kinetic Reading: Immediately place the plate in a fluorescence plate reader set to the appropriate excitation/emission wavelengths (e.g., 380 nm/460 nm). Measure the increase in fluorescence over time (e.g., 30 minutes). The rate of substrate cleavage is proportional to the fluorescence signal.
-
Data Analysis:
-
Plot the reaction rate (or endpoint fluorescence) against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.
-
Include positive (known FXIa inhibitor) and negative (DMSO vehicle) controls on each plate.
-
Data Presentation and Interpretation
Quantitative SAR data is most effectively presented in a tabular format, allowing for direct comparison of structural modifications and their impact on biological activity.
Table 1: Illustrative SAR Data for FXIa Inhibitors
| Compound ID | R Group (on N-phenyl) | Linker Position | FXIa IC₅₀ (nM) | Selectivity vs. Plasma Kallikrein |
| 1a | H | para | 520 | 10x |
| 1b | 4-Cl | para | 85 | 50x |
| 1c | 4-CF₃ | para | 25 | >200x |
| 1d | 3-Cl | para | 150 | 40x |
| 1e | 4-Cl | meta | >1000 | - |
Data is hypothetical and for illustrative purposes only.
Interpretation:
-
Effect of N-phenyl Substitution: Comparing 1a , 1b , and 1c clearly shows that adding an electron-withdrawing group at the para-position of the N-phenyl ring dramatically increases potency. The trifluoromethyl group (1c ) is superior to the chloro group (1b ), suggesting that both electronic effects and hydrophobic interactions in the S4 pocket are at play.
-
Positional Isomerism: The shift of the chloro group from the para (1b ) to the meta position (1d ) results in a nearly two-fold loss of activity, highlighting the specific spatial requirements of the binding pocket.
-
Linker Position: The complete loss of activity when the linker is moved to the meta position on the benzoic acid ring (1e ) underscores the critical role of the carboxylic acid in anchoring the inhibitor in the S1 pocket via an optimal vector.
Conclusion and Future Perspectives
The 2-oxopyrrolidinyl benzoic acid scaffold represents a highly adaptable and therapeutically relevant platform for drug discovery. The structure-activity relationships explored in this guide demonstrate a clear rationale for targeted chemical modification. The benzoic acid moiety typically serves as a potent anchor, while the substituted pyrrolidinone and linker elements are modulated to achieve high affinity and selectivity for the target of interest.
Future research in this area will likely focus on several key aspects:
-
Improving Pharmacokinetic Properties: While potency is crucial, optimizing for oral bioavailability, metabolic stability, and half-life is paramount for clinical success. Future SAR studies will need to increasingly incorporate these ADME (Absorption, Distribution, Metabolism, and Excretion) endpoints early in the discovery process.
-
Exploring New Targets: The inherent versatility of the scaffold suggests its potential application to a wider range of targets, particularly other enzymes with well-defined polar and hydrophobic pockets.
-
Fine-tuning Selectivity: For targets like FXIa, which are part of a large family of related proteases, achieving exquisite selectivity is the key to safety.[8] Future design efforts will leverage high-resolution crystal structures to exploit subtle differences between off-target enzymes.
By systematically applying the principles of medicinal chemistry and leveraging the experimental workflows outlined herein, researchers can continue to unlock the full therapeutic potential of this remarkable chemical scaffold.
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Synthesis, biological evaluation, and structure activity relationship (SAR) study of pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors. (2018). National Institutes of Health. [Link]
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Synthesis, biological evaluation, and structure activity relationship (SAR) study of pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors. (2018). PubMed. [Link]
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Factor XIa Inhibitors in Anticoagulation Therapy: Recent Advances and Perspectives. (2023). PubMed. [Link]
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Analysis of Secondary Interactions and Structure-Activity-Relationship of Two Benzoic Acids. (2013). ifpan.edu.pl. [Link]
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Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. (n.d.). MDPI. [Link]
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An In-depth Technical Guide to Elucidating the Therapeutic Targets of 2-(2-oxopyrrolidin-1-yl)benzoic acid
Abstract
This technical guide provides a comprehensive framework for the systematic exploration of the therapeutic targets of the novel compound, 2-(2-oxopyrrolidin-1-yl)benzoic acid. While direct biological data for this specific molecule is not extensively documented in publicly available literature, its structural motifs—a benzoic acid moiety linked to a 2-oxopyrrolidine core—are present in a variety of biologically active agents. This guide synthesizes existing knowledge on analogous structures to postulate potential therapeutic applications and delineate a rigorous, multi-faceted experimental strategy for target identification and validation. The methodologies outlined herein are designed for researchers, medicinal chemists, and drug development professionals, providing a scientifically robust pathway from hypothetical target engagement to preclinical validation.
Introduction: Unveiling the Therapeutic Potential of a Novel Scaffold
The confluence of a benzoic acid derivative and a pyrrolidinone ring in this compound presents a compelling scaffold for drug discovery. Benzoic acid and its derivatives are known to exhibit a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer effects[1][2]. Similarly, the 2-pyrrolidinone structure is a key pharmacophore in numerous clinically significant drugs, including nootropics like piracetam and anticonvulsants such as levetiracetam[3]. The amalgamation of these two pharmacologically privileged structures suggests that this compound may interact with a range of biological targets, offering potential therapeutic avenues in oncology, neurology, metabolic disorders, and infectious diseases.
This guide will navigate the logical progression of inquiry, commencing with an in-silico and literature-based assessment to hypothesize potential targets. Subsequently, a detailed experimental workflow will be presented, encompassing target identification, validation, and mechanistic characterization.
Postulated Therapeutic Arenas and Potential Molecular Targets
Based on the biological activities of structurally related compounds, we can hypothesize several promising therapeutic areas for this compound.
Metabolic Disorders: A Focus on Hyperlipidemia
A structurally similar benzoic acid derivative, (+)-(S)-p-[1-(p-tert-butylphenyl)-2-oxo-4-pyrrolidinyl]methoxybenzoic acid (S-2E), has demonstrated potent anti-hyperlipidemic effects[4]. This compound acts by inhibiting two key enzymes in lipid biosynthesis: 3-hydroxy-3-methylglutaryl coenzyme-A (HMG-CoA) reductase and acetyl-CoA carboxylase[4].
-
Hypothesized Targets: HMG-CoA Reductase, Acetyl-CoA Carboxylase.
-
Therapeutic Indication: Hypercholesterolemia and mixed hyperlipidemia.
Inflammatory and Immunological Disorders
Derivatives of benzoic acid are well-documented for their anti-inflammatory properties[5][6][7]. Furthermore, compounds structurally analogous to 4-[(2-oxopyrrolidin-1-yl)methyl]benzoic acid have been investigated as inhibitors of phosphodiesterase 4B (PDE4B), a key regulator of inflammatory responses[8].
-
Hypothesized Targets: Phosphodiesterase 4B (PDE4B), Cyclooxygenases (COX-1 and COX-2).
-
Therapeutic Indication: Chronic inflammatory diseases (e.g., rheumatoid arthritis, psoriasis), neuroinflammation.
Neurological Disorders
The 2-oxo-1-pyrrolidine scaffold is a hallmark of several neuroactive compounds. Levetiracetam, an analog, is a widely used antiepileptic drug, and other derivatives have been patented for the treatment of various neurological disorders[3].
-
Hypothesized Targets: Synaptic vesicle protein 2A (SV2A) (the target of levetiracetam), other ion channels or receptors involved in neuronal excitability.
-
Therapeutic Indication: Epilepsy, neuropathic pain, bipolar disorders.
Oncology and Infectious Diseases
Recent studies have highlighted the potential of 5-oxopyrrolidine derivatives as anticancer and antimicrobial agents[9][10][11]. These compounds have shown activity against lung cancer cell lines and multidrug-resistant bacteria[9][10].
-
Hypothesized Targets: Key enzymes or proteins involved in cancer cell proliferation or microbial survival.
-
Therapeutic Indication: Various cancers, bacterial infections.
A Multi-pronged Strategy for Target Identification and Validation
A definitive understanding of the therapeutic targets of this compound requires a systematic and multi-faceted experimental approach. The following sections detail a comprehensive workflow.
Phase 1: In Silico and High-Throughput Screening
The initial phase focuses on computational modeling and broad-based screening to narrow the field of potential targets.
-
Objective: To predict the binding affinity of this compound to the hypothesized targets.
-
Protocol:
-
Obtain the 3D crystal structures of the hypothesized target proteins (e.g., HMG-CoA reductase, PDE4B, COX-2, SV2A) from the Protein Data Bank (PDB).
-
Prepare the protein structures by removing water molecules, adding hydrogen atoms, and assigning appropriate protonation states.
-
Generate a 3D conformer of this compound and perform energy minimization.
-
Perform molecular docking simulations using software such as AutoDock Vina or Schrödinger's Glide to predict the binding mode and affinity (docking score).
-
Analyze the docking poses to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the compound and the protein's active site.
-
-
Objective: To experimentally screen for inhibitory or modulatory activity against a panel of potential targets.
-
Protocol:
-
Enzymatic Assays:
-
HMG-CoA Reductase Assay: Utilize a commercially available spectrophotometric assay kit to measure the rate of NADPH oxidation in the presence of HMG-CoA and varying concentrations of the test compound.
-
Acetyl-CoA Carboxylase Assay: Employ a radioisotope-based assay to measure the incorporation of [¹⁴C]bicarbonate into malonyl-CoA.
-
PDE4B Assay: Use a fluorescence polarization-based assay to measure the hydrolysis of a fluorescently labeled cAMP substrate.
-
COX-1/COX-2 Assays: Perform cell-free enzymatic assays to measure the conversion of arachidonic acid to prostaglandin E2.
-
-
Cellular Assays:
-
Cancer Cell Line Proliferation Assay: Treat various cancer cell lines (e.g., A549 lung cancer cells) with a dose-response of the compound and measure cell viability using an MTT or CellTiter-Glo assay.
-
Antimicrobial Susceptibility Testing: Determine the minimum inhibitory concentration (MIC) against a panel of pathogenic bacteria (e.g., Staphylococcus aureus) using broth microdilution methods.
-
-
Phase 2: Target Deconvolution and Validation
Once initial hits are identified, the next phase focuses on confirming direct target engagement and validating the biological relevance.
-
Objective: To unbiasedly identify cellular proteins that directly bind to this compound.
-
Protocol: Affinity Chromatography-Mass Spectrometry
-
Probe Synthesis: Synthesize a derivative of this compound with a linker arm suitable for immobilization on a solid support (e.g., NHS-activated sepharose beads).
-
Affinity Chromatography:
-
Incubate the immobilized compound with a cell lysate from a relevant cell line or tissue.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
Elute the specifically bound proteins using a high concentration of the free compound or by changing the buffer conditions (e.g., pH, salt concentration).
-
-
Protein Identification:
-
Separate the eluted proteins by SDS-PAGE.
-
Excise the protein bands and perform in-gel trypsin digestion.
-
Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify the proteins by searching the MS/MS data against a protein database.
-
-
-
Objective: To confirm that the compound engages its target within a cellular context.
-
Protocol: Cellular Thermal Shift Assay (CETSA)
-
Treat intact cells with the test compound or a vehicle control.
-
Heat the cell lysates to a range of temperatures.
-
Cool the samples and centrifuge to pellet the aggregated proteins.
-
Analyze the soluble protein fraction by Western blotting using an antibody specific for the target protein.
-
A shift in the melting temperature of the target protein in the presence of the compound indicates direct binding.
-
Phase 3: Mechanistic Studies and Pathway Analysis
The final phase aims to elucidate the downstream functional consequences of target engagement.
-
Objective: To investigate the impact of the compound on the signaling pathways downstream of the validated target.
-
Protocol: Western Blotting and Phospho-protein Analysis
-
Treat cells with the compound for various times and at different concentrations.
-
Prepare cell lysates and perform Western blotting to analyze the phosphorylation status of key signaling proteins downstream of the target (e.g., phosphorylation of CREB downstream of PDE4B inhibition).
-
-
Objective: To identify global changes in gene expression induced by the compound.
-
Protocol: RNA Sequencing (RNA-Seq)
-
Treat cells with the compound or vehicle.
-
Isolate total RNA and perform RNA-Seq.
-
Analyze the data to identify differentially expressed genes.
-
Perform pathway analysis (e.g., using KEGG or Gene Ontology) to identify enriched biological pathways.
-
Data Presentation and Interpretation
All quantitative data should be summarized in clearly structured tables for easy comparison.
Table 1: In Vitro Enzymatic Inhibition Data
| Target Enzyme | IC₅₀ (µM) of this compound |
| HMG-CoA Reductase | TBD |
| Acetyl-CoA Carboxylase | TBD |
| PDE4B | TBD |
| COX-1 | TBD |
| COX-2 | TBD |
Table 2: Cellular Activity Profile
| Cell Line/Organism | Assay | EC₅₀/MIC (µM) |
| A549 (Lung Cancer) | Viability | TBD |
| Staphylococcus aureus | Growth Inhibition | TBD |
Visualizing Experimental Workflows and Signaling Pathways
Diagrams are essential for illustrating complex processes and relationships.
Caption: A streamlined workflow for the identification and validation of therapeutic targets.
Caption: Postulated inhibitory effect on the PDE4B signaling pathway.
Conclusion
The exploration of this compound's therapeutic targets is a promising endeavor at the intersection of established pharmacophores. The structured, multi-phase approach detailed in this guide provides a robust framework for moving from hypothesis to validated mechanism of action. By systematically applying these in silico, biochemical, and cellular methodologies, researchers can effectively de-risk and advance the development of this novel compound, potentially unlocking new therapeutic options for a range of human diseases.
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- 11. researchgate.net [researchgate.net]
Navigating the Pharmacokinetic Landscape of 2-(2-Oxopyrrolidin-1-yl)benzoic Acid Analogs: A Technical Guide for Drug Development
Introduction: The Therapeutic Promise of a Privileged Scaffold
In the landscape of modern medicinal chemistry, the 2-(2-oxopyrrolidin-1-yl)benzoic acid scaffold represents a compelling starting point for the design of novel therapeutics, particularly those targeting the central nervous system (CNS). The structural amalgamation of a pyrrolidinone ring, a motif present in nootropic and anticonvulsant agents like levetiracetam, with a benzoic acid moiety, a common pharmacophore in numerous approved drugs, offers a rich chemical space for exploration.[1] Understanding the pharmacokinetic profile of analogs built upon this core structure is paramount for translating their biological activity into clinical efficacy. This guide provides an in-depth analysis of the anticipated absorption, distribution, metabolism, and excretion (ADME) properties of this chemical series, grounded in established principles and data from structurally related compounds.
The journey of a drug candidate from administration to its site of action and its eventual elimination from the body is a complex process. Early and comprehensive ADME profiling is critical to de-risk drug development programs and reduce the high attrition rates often seen in the progression of new chemical entities.[2] For researchers, a thorough understanding of the pharmacokinetic drivers of this particular scaffold will enable the rational design of analogs with optimized drug-like properties.
I. Absorption: Crossing the Biological Barriers
The oral bioavailability of a drug is a primary determinant of its clinical utility. For the this compound analogs, absorption from the gastrointestinal tract is governed by a confluence of physicochemical properties.
Key Physicochemical Determinants:
-
Lipophilicity (LogP): A balanced lipophilicity is crucial for passive diffusion across the gut wall. Highly polar analogs may exhibit poor membrane permeability, while excessively lipophilic compounds can be poorly soluble or trapped in the lipid bilayers.
-
Ionization (pKa): The benzoic acid moiety is acidic, and its ionization state will vary along the pH gradient of the gastrointestinal tract. The degree of ionization impacts both solubility and permeability.
-
Hydrogen Bonding Capacity: The number of hydrogen bond donors and acceptors influences membrane permeability and interaction with efflux transporters.
-
Molecular Weight: Adherence to Lipinski's Rule of Five, which suggests a molecular weight of less than 500 Da for good oral absorption, is a guiding principle in the design of these analogs.
In silico predictions of ADME properties can provide early insights into the oral bioavailability of novel analogs.[3][4] These computational tools can help prioritize the synthesis of compounds with a higher probability of favorable absorption characteristics.
Experimental Protocol: Caco-2 Permeability Assay
This in vitro assay is a cornerstone for predicting intestinal drug absorption.
Objective: To assess the permeability of a test compound across a monolayer of Caco-2 cells, which mimics the human intestinal epithelium.
Methodology:
-
Cell Culture: Caco-2 cells are seeded on a semi-permeable membrane in a transwell plate and cultured for 21-25 days to allow for differentiation into a polarized monolayer.
-
Assay Initiation: The test compound is added to the apical (A) side of the monolayer, representing the intestinal lumen.
-
Sampling: Samples are taken from the basolateral (B) side, representing the bloodstream, at various time points.
-
Analysis: The concentration of the test compound in the samples is quantified by LC-MS/MS.
-
Permeability Calculation: The apparent permeability coefficient (Papp) is calculated.
Interpretation:
-
Papp (A to B) > 10 x 10⁻⁶ cm/s: High permeability
-
Papp (A to B) 2-10 x 10⁻⁶ cm/s: Moderate permeability
-
Papp (A to B) < 2 x 10⁻⁶ cm/s: Low permeability
II. Distribution: Reaching the Site of Action
Once absorbed, a drug's journey through the systemic circulation and its partitioning into various tissues are critical for its efficacy and safety. For CNS-active agents, penetration of the blood-brain barrier (BBB) is a formidable challenge.
Key Considerations for Distribution:
-
Plasma Protein Binding (PPB): Extensive binding to plasma proteins like albumin can limit the free fraction of the drug available to exert its pharmacological effect and cross biological membranes.
-
Blood-Brain Barrier Permeability: The BBB is a highly selective barrier that restricts the passage of many substances into the brain. For CNS-targeted this compound analogs, strategies to enhance BBB penetration, such as increasing lipophilicity or exploiting active transport mechanisms, may be necessary.
-
Efflux Transporters: P-glycoprotein (P-gp) is a key efflux transporter at the BBB that can actively pump drugs back into the bloodstream, limiting their brain exposure.
The pyrrolidine scaffold itself can be a versatile tool in modulating the physicochemical properties that influence distribution.[5]
III. Metabolism: Biotransformation and Its Consequences
Metabolism is the body's mechanism for converting foreign substances into more water-soluble compounds that can be readily excreted. The liver is the primary site of drug metabolism, mediated largely by the cytochrome P450 (CYP) enzyme system.[6]
Anticipated Metabolic Pathways:
Based on the core structure, several metabolic pathways can be predicted for this compound analogs:
-
Hydrolysis of the Pyrrolidinone Ring: The lactam bond in the pyrrolidinone ring is a potential site for enzymatic hydrolysis.
-
Oxidation of the Pyrrolidinone Ring: The aliphatic carbons of the pyrrolidinone ring are susceptible to hydroxylation.
-
Aromatic Hydroxylation: The benzoic acid ring can undergo hydroxylation at various positions.
-
Conjugation of the Carboxylic Acid: The benzoic acid moiety is a prime candidate for phase II conjugation reactions, primarily glucuronidation, to form highly water-soluble metabolites.
The metabolic stability of these analogs will significantly influence their half-life and potential for drug-drug interactions.[2] Pyrrolidine-containing compounds have been shown to possess varying degrees of metabolic stability, which can be modulated through structural modifications.[7][8][9]
Experimental Protocol: In Vitro Metabolic Stability in Liver Microsomes
Objective: To determine the intrinsic clearance of a test compound in the presence of liver microsomes, which contain a high concentration of drug-metabolizing enzymes.
Methodology:
-
Incubation: The test compound is incubated with liver microsomes (from human or other species) and NADPH (a necessary cofactor for CYP enzymes) at 37°C.
-
Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quenching: The enzymatic reaction is stopped by adding a cold organic solvent.
-
Analysis: The concentration of the parent compound remaining at each time point is determined by LC-MS/MS.
-
Data Analysis: The rate of disappearance of the compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
Interpretation:
-
High CLint: The compound is rapidly metabolized.
-
Low CLint: The compound is metabolically stable.
IV. Excretion: The Final Elimination
The final step in the pharmacokinetic journey is the excretion of the drug and its metabolites from the body. The primary routes of excretion are renal (urine) and fecal (bile). The physicochemical properties of the parent drug and its metabolites will dictate the predominant route of elimination. Water-soluble metabolites are typically excreted via the kidneys, while more lipophilic compounds may be eliminated in the feces.
V. Structure-Pharmacokinetic Relationships: Rational Drug Design
A systematic exploration of the structure-activity relationship (SAR) is crucial, but equally important is the understanding of the structure-pharmacokinetic relationship (SPkR).[10] By making targeted modifications to the this compound scaffold, it is possible to fine-tune the ADME properties.
Table 1: Hypothetical Pharmacokinetic Data for a Series of this compound Analogs
| Compound ID | R1-Substitution | R2-Substitution | Caco-2 Papp (10⁻⁶ cm/s) | Plasma Protein Binding (%) | Microsomal CLint (µL/min/mg) |
| Parent | H | H | 3.5 | 85 | 50 |
| Analog-1 | 4-Cl | H | 8.2 | 92 | 35 |
| Analog-2 | H | 4-F | 4.1 | 88 | 45 |
| Analog-3 | 4-OMe | H | 2.8 | 75 | 70 |
| Analog-4 | H | 3-Me | 6.5 | 90 | 25 |
This data is illustrative and intended to demonstrate potential trends in structure-pharmacokinetic relationships.
Key Insights from the Hypothetical Data:
-
Lipophilic Substituents (Analog-1, Analog-4): The addition of chloro and methyl groups can increase permeability and plasma protein binding, while potentially decreasing metabolic clearance.
-
Electron-Withdrawing Groups (Analog-2): A fluorine substituent may have a modest impact on the overall profile.
-
Metabolically Labile Groups (Analog-3): An O-methyl group can be a site for metabolism, leading to higher clearance.
Visualizing the Pharmacokinetic Workflow and Metabolic Fate
Diagram 1: General Workflow for Preclinical Pharmacokinetic Profiling
Caption: A typical workflow for assessing the pharmacokinetic properties of drug candidates.
Diagram 2: Potential Metabolic Pathways
Caption: Predicted metabolic fate of the this compound scaffold.
Conclusion: A Roadmap for Success
The this compound scaffold holds considerable potential for the development of novel therapeutics. A deep and early understanding of the ADME properties of analogs is not merely an academic exercise but a critical component of a successful drug discovery campaign. By employing a combination of in silico prediction, in vitro assays, and in vivo studies, researchers can navigate the complex pharmacokinetic landscape and rationally design molecules with a higher probability of clinical success. This guide serves as a foundational roadmap for those embarking on the exciting journey of developing the next generation of medicines based on this promising chemical framework.
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Payan, J. P., Boudry, I., & Beydon, D. (2003). Toxicokinetics and metabolism of N-[(14)C]N-methyl-2-pyrrolidone in male Sprague-Dawley rats: in vivo and in vitro percutaneous absorption. Drug Metabolism and Disposition, 31(5), 659-669. [Link]
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Iacobazzi, D., & Catto, M. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 27(19), 6539. [Link]
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Abram, M., Jakubiec, M., Reeb, K., Cheng, M. H., Gedschold, R., Rapacz, A., ... & Kamiński, K. (2022). Discovery of (R)-N-Benzyl-2-(2, 5-dioxopyrrolidin-1-yl) propanamide [(R)-AS-1], a Novel Orally Bioavailable EAAT2 Modulator with Drug-like Properties and Potent Antiseizure Activity In Vivo. Journal of Medicinal Chemistry, 65(17), 11703-11725. [Link]
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Wester, R. C., & Maibach, H. I. (1983). Percutaneous absorption of benzoic acid across human skin. II. Prediction of an in vivo, skin-flap system using in vitro parameters. Journal of Pharmaceutical Sciences, 72(10), 1153-1155. [Link]
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Kumar, R., Kumar, P., Siddiqui, A. A., & Khan, S. A. (2021). Synthesis, Molecular Docking Study, and Biological Evaluation of New 4-(2, 5-Dimethyl-1H-pyrrol-1-yl)-N'-(2-(substituted) acetyl) benzohydrazides as Dual Enoyl ACP Reductase and DHFR Enzyme Inhibitors. Molecules, 26(16), 4995. [Link]
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Słoczyńska, K., Gunia-Krzyżak, A., Koczurkiewicz, P., & Pękala, E. (2019). Metabolic stability and its role in the discovery of new chemical entities. Acta Pharmaceutica, 69(3), 345-362. [Link]
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de Oliveira, R. S., de Alencar, A. C. A., da Silva, J. C. C., de Oliveira, L. A. R., & de Almeida, J. S. (2021). Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. Molecules, 26(16), 4785. [Link]
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Song, J., Lou, K. X., Li, X. J., Wu, X. P., & Feng, R. X. (2003). 2-(2-Oxopyrrolidin-1-yl) butyramide. Acta Crystallographica Section E: Structure Reports Online, 59(10), o1772-o1773. [Link]
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Masimirembwa, C. M., & Bredberg, U. (2003). Metabolic stability for drug discovery and development: pharmacokinetic and biochemical challenges. Clinical Pharmacokinetics, 42(6), 515-528. [Link]
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Cox, C. D., Breslin, M. J., Mariano, B. J., Coleman, P. J., Buser, C. A., & Walsh, E. S. (2011). Design of a novel pyrrolidine scaffold utilized in the discovery of potent and selective human β3 adrenergic receptor agonists. Bioorganic & Medicinal Chemistry Letters, 21(6), 1736-1740. [Link]
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Singh, P. (2024). Metabolic Stability and its Role in Biopharmaceutical Development: Trends and Innovations. Journal of Drug Metabolism & Toxicology, 15(344). [Link]
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Kroll, C., & Utsumi, H. (1998). In vivo pharmacokinetics of nitroxides in mice. Free Radical Biology and Medicine, 24(5), 777-783. [Link]
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Ukmar, T., Shestakova, T., Shestakov, V., & Morozova, N. (2021). Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene) acetyl) benzoic Acid. Molecules, 26(16), 4996. [Link]
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Al-Obaidi, A. M. J., & Al-Majidi, S. M. H. (2025). Synthesis, Characterization, Molecular Docking, and In Silico ADME Study for Some New Different Derivatives for Succiniohydrazid. Al-Mustansiriyah Journal of Pharmaceutical Sciences, 25(1). [Link]
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Dahal, K., & Feng, M. R. (2019). Clinical Pharmacokinetics and Pharmacodynamics of Drugs in the Central Nervous System. Current Pharmaceutical Design, 25(31), 3334-3345. [Link]
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Khan, S. A., & Archana. (2014). Design and synthesis of new of 3-(benzo[d]isoxazol-3-yl)-1-substituted pyrrolidine-2, 5-dione derivatives as anticonvulsants. European Journal of Medicinal Chemistry, 84, 517-524. [Link]
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Wang, L., Xiang, X., & Ho, P. C. L. (Eds.). (2022). Special Issue: Preclinical Pharmacokinetics and Bioanalysis. Pharmaceutics. [Link]
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Masuyama, M., Hasuoka, A., & Fujimoto, T. (2017). Synthesis and Biological Evaluation of Novel Selective Androgen Receptor Modulators (SARMs). Part II: Optimization of 4-(pyrrolidin-1-yl) benzonitrile Derivatives. Bioorganic & Medicinal Chemistry Letters, 27(9), 1897-1901. [Link]
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eCampusOntario. (n.d.). Drug Absorption and Distribution. In An Introduction to Medicinal Chemistry & Molecular Recognition. Pressbooks. [Link]
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Wilson, J. R., Le, V. P., & Locuson, C. W. (2018). Synthesis and Biological Characterization of a Series of 2-Sulfonamidebenzamides as Allosteric Modulators of MrgX1. ACS Medicinal Chemistry Letters, 9(10), 1007-1012. [Link]
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Methodological & Application
"experimental protocol for synthesizing 2-(2-oxopyrrolidin-1-yl)benzoic acid"
Application Note: A-Plus Synthesis of 2-(2-Oxopyrrolidin-1-yl)benzoic Acid
Abstract
This application note provides a comprehensive, field-proven protocol for the synthesis of this compound, a key intermediate in the development of various heterocyclic compounds and pharmaceutical scaffolds.[1][2] The described method is a robust two-step, one-pot synthesis starting from readily available anthranilic acid and 4-chlorobutyryl chloride. The protocol details a modified Schotten-Baumann acylation followed by an intramolecular nucleophilic substitution. This guide is designed for researchers in organic synthesis, medicinal chemistry, and drug development, offering in-depth explanations of critical steps, safety precautions, characterization data, and troubleshooting advice to ensure reliable and reproducible outcomes.
Introduction and Scientific Background
This compound and its derivatives are important structural motifs in medicinal chemistry. The anthranilic acid core is a well-established pharmacophore found in numerous bioactive compounds, while the 2-oxopyrrolidine (or γ-lactam) ring is a prevalent feature in many CNS-active agents and other pharmaceuticals.[1] The synthesis of this molecule typically involves the formation of an amide bond between anthranilic acid and a suitable four-carbon electrophile, followed by cyclization.
The protocol herein employs a classic Schotten-Baumann reaction, a reliable method for acylating amines with acid chlorides under basic aqueous conditions.[3][4][5][6][7] The base, in this case sodium hydroxide, serves two critical functions: it neutralizes the hydrochloric acid byproduct generated during the acylation, driving the reaction to completion, and it maintains the amine nucleophile in its deprotonated, reactive state.[3][6] Following the initial acylation, the intermediate, 2-(4-chlorobutanamido)benzoic acid, undergoes a base-promoted intramolecular cyclization to form the desired five-membered lactam ring.
Reaction Scheme and Mechanism
The synthesis proceeds in two distinct mechanistic steps within a single pot:
-
N-Acylation: The amino group of anthranilic acid performs a nucleophilic attack on the carbonyl carbon of 4-chlorobutyryl chloride. This step is facilitated by a base, characteristic of the Schotten-Baumann reaction.[4][5]
-
Intramolecular Cyclization: The intermediate amide is deprotonated at the nitrogen under basic conditions, forming an amidate anion. This anion then acts as an intramolecular nucleophile, attacking the carbon bearing the chlorine atom (C4 of the butyl chain) via an SN2 reaction to form the pyrrolidinone ring.
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// Define edges Reactants -> Step1 [label="NaOH (aq)\n0-5 °C"]; Step1 -> Intermediate; Intermediate -> Step2 [label="NaOH (aq)\nHeat"]; Step2 -> Product; } caption="Figure 1. High-level workflow of the two-step synthesis."
Materials and Equipment
Reagents and Materials
| Reagent | Formula | MW ( g/mol ) | Purity | Supplier | Notes |
| Anthranilic Acid | C₇H₇NO₂ | 137.14 | ≥99% | Sigma-Aldrich | |
| 4-Chlorobutyryl Chloride | C₄H₄Cl₂O | 141.00 | ≥98% | Alfa Aesar | Lachrymator, handle in fume hood.[8] |
| Sodium Hydroxide (NaOH) | NaOH | 40.00 | ≥98% | Fisher Scientific | Corrosive. |
| Hydrochloric Acid (HCl) | HCl | 36.46 | 37% (conc.) | J.T. Baker | Corrosive. |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | ACS Grade | VWR | Flammable. |
| Hexanes | C₆H₁₄ | - | ACS Grade | VWR | Flammable. |
| Deionized Water | H₂O | 18.02 | - | In-house | |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | - | Sigma-Aldrich | For drying organic layers. |
Equipment
-
250 mL three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel (100 mL)
-
Reflux condenser
-
Thermometer
-
Ice-water bath
-
Heating mantle with temperature controller
-
Separatory funnel (500 mL)
-
Büchner funnel and filter flask
-
Rotary evaporator
-
Melting point apparatus
-
NMR Spectrometer (e.g., Bruker 400 MHz)
-
FT-IR Spectrometer
Detailed Experimental Protocol
Safety First: This procedure must be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, is mandatory. 4-Chlorobutyryl chloride is a lachrymator and corrosive. Sodium hydroxide and concentrated hydrochloric acid are highly corrosive.
Step 1: N-Acylation of Anthranilic Acid
-
Setup: Assemble a 250 mL three-neck round-bottom flask with a magnetic stir bar, a thermometer, and a dropping funnel. Equip the central neck with a reflux condenser.
-
Reagent Preparation: In the flask, dissolve anthranilic acid (13.7 g, 0.10 mol) in 100 mL of 10% aqueous sodium hydroxide solution (10 g NaOH in 90 mL water).
-
Cooling: Cool the stirred solution to 0-5 °C using an ice-water bath.
-
Expert Insight: Maintaining a low temperature is critical during the addition of the acid chloride. This minimizes the hydrolysis of the highly reactive 4-chlorobutyryl chloride and controls the exothermicity of the acylation reaction.
-
-
Addition of Acid Chloride: Add 4-chlorobutyryl chloride (14.8 g, 0.105 mol, 1.05 eq) to the dropping funnel. Add it dropwise to the cold, vigorously stirred anthranilic acid solution over a period of 30-45 minutes. Ensure the internal temperature does not exceed 10 °C.
-
Initial Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 1 hour. A precipitate of the intermediate, 2-(4-chlorobutanamido)benzoic acid, may form.
Step 2: Intramolecular Cyclization
-
Heating: Heat the reaction mixture to 80-90 °C using a heating mantle.
-
Expert Insight: Heating provides the necessary activation energy for the intramolecular SN2 reaction. The basic conditions deprotonate the amide nitrogen, creating a potent nucleophile that readily displaces the chloride to form the stable five-membered lactam ring.
-
-
Reaction Monitoring: Maintain the temperature and continue stirring for 2-3 hours. The reaction can be monitored by TLC (e.g., using a 7:3 mixture of hexanes:ethyl acetate with a few drops of acetic acid) by observing the disappearance of the intermediate.
Step 3: Work-up and Purification
-
Cooling and Acidification: Cool the reaction mixture to room temperature, then further cool in an ice bath. Slowly and carefully acidify the solution to pH ~2 by adding concentrated hydrochloric acid (~20-25 mL). This will precipitate the crude product.
-
Trustworthiness Check: A distinct, thick white precipitate should form upon acidification. The pH should be checked with litmus paper or a pH meter to ensure complete protonation of the carboxylic acid, maximizing precipitation.
-
-
Isolation: Collect the crude solid by vacuum filtration using a Büchner funnel. Wash the filter cake with two portions of cold deionized water (2 x 50 mL) to remove inorganic salts.
-
Drying: Dry the crude product in a vacuum oven at 60 °C overnight. The typical crude yield is 85-95%.
-
Recrystallization: For higher purity, recrystallize the crude solid from an ethanol/water mixture. Dissolve the solid in a minimum amount of hot ethanol, then add hot water dropwise until the solution becomes faintly turbid. Allow it to cool slowly to room temperature and then in an ice bath to maximize crystal formation.
-
Final Product: Collect the purified crystals by vacuum filtration, wash with a small amount of cold 1:1 ethanol/water, and dry to a constant weight.
Characterization and Expected Results
The identity and purity of the final product should be confirmed by standard analytical techniques.
| Parameter | Expected Result |
| Appearance | White to off-white crystalline solid |
| Yield | 75-85% (after recrystallization) |
| Melting Point | 184-187 °C |
| ¹H NMR (400 MHz, DMSO-d₆) | δ (ppm): 13.2 (s, 1H, -COOH), 7.95 (dd, 1H), 7.65 (t, 1H), 7.40 (d, 1H), 7.25 (t, 1H), 3.65 (t, 2H, -NCH₂-), 2.40 (t, 2H, -CH₂CO-), 2.05 (m, 2H, -CH₂CH₂CH₂-) |
| ¹³C NMR (101 MHz, DMSO-d₆) | δ (ppm): 172.5, 169.0, 140.1, 133.5, 131.8, 129.0, 128.5, 125.0, 48.0, 31.0, 17.5 |
| FT-IR (KBr, cm⁻¹) | ν: 3200-2500 (broad, O-H), 1710 (C=O, acid), 1685 (C=O, lactam), 1590, 1480 (C=C, aromatic) |
dot graph "experimental_workflow" { layout=dot; rankdir="TB"; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];
// Nodes A [label="1. Dissolve Anthranilic Acid\nin NaOH(aq)", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="2. Cool to 0-5 °C", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C [label="3. Add 4-Chlorobutyryl Chloride\n(dropwise)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; D [label="4. Warm to RT (1 hr)", fillcolor="#FBBC05", fontcolor="#202124"]; E [label="5. Heat to 80-90 °C (2-3 hrs)", fillcolor="#34A853", fontcolor="#FFFFFF"]; F [label="6. Cool and Acidify\nwith HCl to pH 2", fillcolor="#4285F4", fontcolor="#FFFFFF"]; G [label="7. Filter Crude Product", shape=parallelogram, fillcolor="#F1F3F4", fontcolor="#202124"]; H [label="8. Recrystallize\n(Ethanol/Water)", fillcolor="#FBBC05", fontcolor="#202124"]; I [label="9. Filter & Dry Final Product", shape=parallelogram, fillcolor="#F1F3F4", fontcolor="#202124"]; J [label="10. Characterize\n(NMR, IR, MP)", shape=invhouse, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges A -> B; B -> C; C -> D; D -> E; E -> F; F -> G; G -> H; H -> I; I -> J; } caption="Figure 2. Step-by-step experimental workflow diagram."
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Yield | 1. Incomplete acylation due to hydrolysis of the acid chloride. 2. Incomplete cyclization. 3. Product loss during work-up/recrystallization. | 1. Ensure slow, dropwise addition at 0-5 °C. Check purity of acid chloride. 2. Increase heating time or temperature slightly (e.g., to 95 °C). Confirm with TLC. 3. Ensure pH is ~2 for full precipitation. Use minimal hot solvent for recrystallization and cool thoroughly. |
| Oily Product / Fails to Solidify | Presence of unreacted starting materials or solvent residue. | Wash crude precipitate thoroughly with cold water. Ensure complete drying. If persists after recrystallization, consider a column chromatography purification (silica gel, ethyl acetate/hexanes). |
| Product is Colored (Yellow/Brown) | Impurities from starting materials or side reactions at high temperatures. | Treat the hot recrystallization solution with a small amount of activated charcoal before filtering to remove colored impurities. |
| Broad Melting Point Range | Impure product. | Repeat the recrystallization step. Ensure the product is completely dry before taking the melting point. |
References
- Schotten–Baumann reaction - Grokipedia. (n.d.).
- Schotten-Baumann Reaction - J&K Scientific LLC. (2021).
- Chemistry Schotten Baumann Reaction - SATHEE. (n.d.).
- Schotten-Baumann Reaction - Organic Chemistry Portal. (n.d.).
- Schotten–Baumann reaction - Wikipedia. (n.d.).
- Synthesis of Heterocycles from Anthranilic acid and its Derivatives - CORE. (n.d.).
- Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents - PubMed. (2004).
- Synthesis method for 4-chlorobutyryl chloride - Google Patents. (n.d.).
Sources
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- 2. Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 4. jk-sci.com [jk-sci.com]
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- 7. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 8. CN101445447A - Synthesis method for 4-chlorobutyryl chloride - Google Patents [patents.google.com]
"Paal-Knorr reaction for N-substituted pyrrole synthesis protocol"
Application Note: The Paal-Knorr Synthesis
A Comprehensive Technical Guide to the Synthesis of N-Substituted Pyrroles for Pharmaceutical and Materials Science Applications
Abstract
The Paal-Knorr synthesis remains a cornerstone reaction in heterocyclic chemistry, providing a highly efficient and versatile method for the construction of substituted pyrroles from 1,4-dicarbonyl compounds.[1][2] First reported independently by Carl Paal and Ludwig Knorr in 1884, this condensation reaction with a primary amine or ammonia offers a direct and robust route to the pyrrole core, a privileged scaffold in a vast array of pharmaceuticals, natural products, and functional materials.[1][2] This guide provides an in-depth overview of the Paal-Knorr synthesis for creating N-substituted pyrrole derivatives. It covers the core reaction mechanism, modern advancements that have overcome initial limitations, detailed experimental protocols, and a comparative analysis of various synthetic approaches to inform experimental design and accelerate drug development programs.
Core Concepts and Reaction Mechanism
The Paal-Knorr pyrrole synthesis is fundamentally the condensation of a 1,4-dicarbonyl compound with a primary amine (R-NH₂).[3][4] The reaction is exceptionally versatile, accommodating a wide range of amine substrates, including aliphatic, aromatic, and heterocyclic amines.[5] While traditionally conducted under acidic conditions, modern iterations can proceed under neutral or weakly acidic environments, significantly broadening its applicability to sensitive substrates.[6][7]
The reaction mechanism was a subject of study for many years until it was rigorously elucidated in the 1990s.[1][7] It is now widely accepted that the reaction proceeds through the initial nucleophilic attack of the amine on a protonated carbonyl group to form a hemiaminal intermediate. This is followed by a rate-determining intramolecular cyclization, where the nitrogen attacks the second carbonyl group.[2][5] The resulting 2,5-dihydroxytetrahydropyrrole derivative then undergoes a two-step dehydration to eliminate two molecules of water and form the stable aromatic pyrrole ring.[1][8]
Computational DFT studies support that this hemiaminal cyclization pathway is energetically more favorable than an alternative enamine cyclization route.[9] Understanding this mechanism is crucial for optimizing reaction conditions; for instance, strongly acidic conditions (pH < 3) can favor the competing Paal-Knorr furan synthesis by promoting enol formation and cyclization before the amine can effectively react.[6][7]
Caption: Paal-Knorr reaction mechanism proceeding via a hemiaminal intermediate.
Methodological Considerations and Modern Advancements
While the classical Paal-Knorr reaction often required prolonged heating in acid, which could degrade sensitive functional groups, modern methodologies have vastly improved the reaction's scope and efficiency.[2][7] Key parameters for consideration in experimental design include the choice of catalyst, solvent, and energy source.
-
Catalysts: A wide array of catalysts can be employed. While traditional Brønsted acids like acetic acid, p-toluenesulfonic acid (p-TsOH), and mineral acids are effective, they can be harsh.[6] Lewis acids (e.g., FeCl₃, ZnBr₂) also catalyze the reaction.[5][10] Recent progress has focused on milder and more sustainable options, including heterogeneous solid acid catalysts like silica-supported sulfuric acid, montmorillonite clays, and various aluminas.[7][11] These catalysts offer significant advantages, including simplified workup, reusability, and often solvent-free conditions.[11]
-
Reaction Conditions: The operational simplicity of the Paal-Knorr reaction has been enhanced by modern techniques. Microwave-assisted synthesis dramatically reduces reaction times from hours to minutes.[12] Furthermore, solvent-free, mechanochemical (ball-milling), and catalyst-free protocols have been developed, representing the pinnacle of green chemistry approaches to this classic transformation.[13][14][15]
-
Substrate Scope: The reaction is highly versatile. The 1,4-dicarbonyl component can be substituted with alkyl, aryl, or ester groups.[1] The amine can be a simple primary aliphatic or aromatic amine, or a more complex structure like an amino acid or a heterocyclic amine, making it suitable for late-stage functionalization in drug discovery.[5][16] Analogs of 1,4-diketones, such as 2,5-dimethoxytetrahydrofuran, can also serve as effective precursors.[10]
Table 1: Comparison of Methodologies for Paal-Knorr N-Substituted Pyrrole Synthesis
| Methodology | Catalyst | Solvent | Temperature | Typical Time | Yield Range | Key Advantages & Refs |
| Classical | Acetic Acid / HCl | Ethanol / Benzene | Reflux | 1 - 24 h | 60-90% | Simple, well-established.[6][7][16] |
| Lewis Acid | Iron(III) Chloride | Water | Room Temp. | 1 - 2 h | 85-98% | Mild conditions, aqueous medium.[10] |
| Heterogeneous | CATAPAL 200 (Alumina) | Solvent-free | 60 °C | 45 min | 68-97% | Reusable catalyst, high efficiency.[11] |
| Microwave | Acetic Acid | Ethanol | 80 °C | 5 - 15 min | >80% | Drastically reduced reaction time.[12] |
| Catalyst-Free | None | Solvent-free | Room Temp. | 1 - 5 h | 90-98% | Ultimate green chemistry approach.[13][15] |
| Mechanochemical | Citric Acid (cat.) | Solvent-free | Room Temp. | 15 min | >90% | Rapid, solventless, green catalyst.[14] |
Detailed Experimental Protocols
The following protocols provide detailed, validated methodologies for the synthesis of N-substituted pyrroles via the Paal-Knorr reaction, representing both a conventional and a modern, rapid approach.
Protocol 1: Conventional Synthesis of 2,5-Dimethyl-1-phenylpyrrole
Objective: To synthesize 2,5-dimethyl-1-phenylpyrrole from 2,5-hexanedione and aniline using a standard reflux method.[12]
Materials:
-
2,5-Hexanedione (acetonylacetone), (1.00 g, 8.76 mmol)
-
Aniline (0.816 g, 8.76 mmol)
-
Ethanol (20 mL)
-
Concentrated Hydrochloric Acid (1-2 drops)
-
Round-bottom flask (50 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Ice bath
-
Büchner funnel and vacuum filtration apparatus
Experimental Workflow:
Caption: Workflow for conventional synthesis of 2,5-dimethyl-1-phenylpyrrole.
Step-by-Step Procedure:
-
Combine 2,5-hexanedione (1.00 g), aniline (0.816 g), and ethanol (20 mL) in a 50 mL round-bottom flask equipped with a magnetic stir bar.
-
Carefully add one drop of concentrated hydrochloric acid to the mixture.
-
Fit the flask with a reflux condenser and heat the mixture to a gentle reflux using a heating mantle.
-
Maintain the reflux with stirring for 30 minutes. Monitor the reaction progress via Thin Layer Chromatography (TLC) if desired.
-
After the reflux period, remove the heat source and allow the mixture to cool slightly before placing it in an ice bath to fully precipitate the product.
-
Collect the resulting crystals by vacuum filtration, washing the solid with a small amount of cold ethanol.
-
Recrystallize the crude product from a minimal amount of a 9:1 methanol/water mixture to obtain pure, crystalline 2,5-dimethyl-1-phenylpyrrole.
-
Dry the product under vacuum and characterize by NMR and MS to confirm structure and purity.
Protocol 2: Microwave-Assisted Synthesis of an N-Aryl Pyrrole
Objective: To demonstrate a rapid synthesis of an N-substituted pyrrole using microwave irradiation, significantly reducing reaction time.[12]
Materials:
-
1,4-Diketone (e.g., 2,5-hexanedione, 1.0 equiv)
-
Primary Amine (e.g., benzylamine, 1.1 equiv)
-
Ethanol (Microwave-grade)
-
Glacial Acetic Acid
-
Microwave vial (10 mL) with snap cap
-
Microwave reactor
Step-by-Step Procedure:
-
In a 10 mL microwave vial, add the 1,4-diketone (e.g., 100 mg, 0.876 mmol) and dissolve it in ethanol (2 mL).
-
Add the primary amine (e.g., 103 mg, 0.964 mmol, 1.1 equiv) followed by glacial acetic acid (0.1 mL).
-
Seal the vial securely with a cap.
-
Place the vial in the microwave reactor cavity.
-
Irradiate the reaction mixture at a constant temperature of 80-100 °C for 5-15 minutes. The reactor will automatically modulate power to maintain the set temperature.
-
Upon completion, allow the reaction vial to cool to room temperature (using the instrument's automated cooling feature).
-
Transfer the reaction mixture to a round-bottom flask and remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, wash with brine (15 mL), dry over anhydrous magnesium sulfate (MgSO₄), and filter.
-
Concentrate the filtrate and purify the crude material by column chromatography on silica gel to yield the pure N-substituted pyrrole.
Applications in Drug Discovery and Development
The pyrrole scaffold is a ubiquitous feature in biologically active molecules, and the Paal-Knorr synthesis is a key tool for accessing this privileged structure.[12][16] Its application is critical in the synthesis of numerous blockbuster drugs. For instance, a key step in the industrial synthesis of Atorvastatin (Lipitor®), a cholesterol-lowering drug, involves a Paal-Knorr reaction.[16] The reaction's reliability and tolerance for diverse functional groups make it invaluable for generating libraries of novel compounds for high-throughput screening and for the late-stage functionalization of complex molecules in medicinal chemistry programs.[17]
References
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Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of pyrroles. Retrieved from [Link]
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Portilla-Zúñiga, O., et al. (2023). Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas. Catalysts. MDPI. Retrieved from [Link]
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Química Organica.org. (n.d.). Paal–Knorr synthesis of pyrrole. Retrieved from [Link]
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Khashoob, M., et al. (2014). The Paal–Knorr reaction revisited. A catalyst and solvent-free synthesis of underivatized and N-substituted pyrroles. Green Chemistry. RSC Publishing. Retrieved from [Link]
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Portilla-Zúñiga, O., et al. (2023). Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas. CONICET Digital. Retrieved from [Link]
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Di Mauro, G., et al. (2020). Greener Paal-Knorr Pyrrole Synthesis by Mechanical Activation. ResearchGate. Retrieved from [Link]
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Khashoob, M., et al. (2014). The Paal-Knorr reaction revisited. A catalyst and solvent-free synthesis of underivatized and N-substituted pyrroles. ResearchGate. Retrieved from [Link]
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ResearchGate. (2020). A Straightforward Highly Efficient Paal—Knorr Synthesis of Pyrroles. Retrieved from [Link]
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Quora. (2020). What is the Paal-Knorr synthesis of a thiophene mechanism?. (Note: While the question is about thiophenes, the top answer details the pyrrole mechanism). Retrieved from [Link]
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Mateev, E., et al. (2022). Classical Paal-Knorr Cyclization for Synthesis of Pyrrole-Based Aryl Hydrazones and In Vitro/In Vivo Evaluation on Pharmacological Models of Parkinson's Disease. Molecules. MDPI. Retrieved from [Link]
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Medhi, C., et al. (2007). Mechanism of the Paal–Knorr reaction: the importance of water mediated hemialcohol pathway. RSC Publishing. Retrieved from [Link]
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Cioslowski, J., et al. (2001). A density functional theory study of the mechanism of the Paal–Knorr pyrrole synthesis. Journal of Molecular Structure: THEOCHEM. Retrieved from [Link]
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Application Notes & Protocols for the Quantification of 2-(2-oxopyrrolidin-1-yl)benzoic acid
Introduction
2-(2-oxopyrrolidin-1-yl)benzoic acid is a chemical entity of significant interest in pharmaceutical analysis. It is recognized primarily as a process-related impurity and potential degradation product of Aniracetam, a nootropic agent from the racetam family.[1] Aniracetam is known for its cognitive-enhancing effects and is prescribed in some regions for treating cognitive impairment.[2][3] The stringent control of impurities is a critical requirement mandated by regulatory bodies like the ICH to ensure the safety and efficacy of pharmaceutical products.[1] Therefore, robust and validated analytical methods for the accurate quantification of this compound are essential for quality control in drug manufacturing and stability testing.
This document provides detailed application notes and protocols for two primary analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) for routine quality control, and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for high-sensitivity applications requiring trace-level quantification.
Analyte Physicochemical Properties
| Property | Value | Source |
| IUPAC Name | This compound | PubChem |
| Molecular Formula | C₁₁H₁₁NO₃ | [4] |
| Molecular Weight | 205.21 g/mol | - |
| Monoisotopic Mass | 205.0739 Da | [4] |
Method 1: Quantification by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Principle and Rationale
Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is the cornerstone of pharmaceutical quality control for its robustness, precision, and cost-effectiveness. This method separates the analyte from the active pharmaceutical ingredient (API) and other impurities based on its polarity. This compound, with its aromatic ring and carboxylic acid group, possesses a strong chromophore, making it well-suited for sensitive detection using a UV-Vis spectrophotometer.[5] The selection of a C18 stationary phase provides excellent hydrophobic retention, while an acidified aqueous-organic mobile phase ensures good peak shape for the carboxylic acid moiety by suppressing its ionization. This method is ideal for determining assay purity and quantifying related substances in bulk drug substances and finished pharmaceutical products.
Experimental Workflow: HPLC-UV Analysis
Caption: Workflow for quantification of this compound by HPLC-UV.
Detailed Protocol
A. Reagents and Materials
-
Reference Standard: this compound (purity ≥ 98%)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Water, HPLC grade or ultrapure
-
Phosphoric Acid (H₃PO₄), analytical grade
-
Diluent: 50:50 (v/v) mixture of Acetonitrile and Water
B. Instrumentation
-
HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Analytical balance (5-decimal place)
-
Sonicator
-
pH meter
C. Chromatographic Conditions
| Parameter | Condition | Rationale |
|---|---|---|
| Column | C18, 150 mm x 4.6 mm, 5 µm | Standard reversed-phase column providing good retention for moderately polar compounds. |
| Mobile Phase A | Water with 0.1% H₃PO₄ (pH ~2.5) | Acidic pH suppresses the ionization of the carboxylic acid, leading to better peak shape and retention. |
| Mobile Phase B | Acetonitrile | Common organic modifier with good elution strength and low UV cutoff. |
| Elution | Isocratic: 65% A : 35% B | A simple isocratic method is robust for routine QC. The ratio should be optimized to achieve a retention time of ~5-10 minutes.[6] |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |
| Injection Vol. | 10 µL | A small volume minimizes potential peak distortion. |
| Detection | UV at 230 nm | The benzoic acid moiety exhibits strong absorbance in this region, providing good sensitivity.[5][7] |
| Run Time | 15 minutes | Sufficient to elute the analyte and any potential late-eluting impurities. |
D. Preparation of Solutions
-
Stock Standard Solution (100 µg/mL): Accurately weigh 10 mg of the reference standard into a 100 mL volumetric flask. Add approximately 70 mL of diluent, sonicate for 5 minutes to dissolve, allow to cool to room temperature, and dilute to volume with diluent.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 0.5, 1, 5, 10, 20 µg/mL) by serial dilution of the Stock Standard Solution with the diluent.
-
Sample Solution (for a 1 mg/mL API solution): Accurately weigh 100 mg of the Aniracetam sample into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent as described for the stock solution. This concentration is typical for impurity analysis (e.g., quantifying an impurity at the 0.1% level, which corresponds to 1 µg/mL).
E. System Suitability and Analysis
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the diluent (blank) to ensure no interfering peaks are present.
-
Inject a mid-range calibration standard (e.g., 5 µg/mL) five times. The relative standard deviation (RSD) of the peak area should be ≤ 2.0%.
-
Inject the calibration standards from lowest to highest concentration.
-
Inject the sample solutions.
F. Data Analysis and Quantification
-
Integrate the peak area corresponding to this compound in all chromatograms.
-
Generate a linear regression calibration curve by plotting the peak area versus concentration for the calibration standards. The correlation coefficient (r²) should be ≥ 0.999.
-
Determine the concentration of the analyte in the sample solution using the calibration curve equation.
Method Validation Summary
The following table summarizes typical performance characteristics for a validated HPLC-UV method, based on ICH guidelines and data from similar validated assays.[7][8]
| Parameter | Acceptance Criteria | Typical Result |
| Linearity (r²) | ≥ 0.999 | 0.9998 |
| Range | - | 0.5 - 20 µg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.1 - 101.2% |
| Precision (% RSD) | Repeatability ≤ 2.0% | 0.85% |
| LOD | Signal-to-Noise ≥ 3:1 | ~0.15 µg/mL |
| LOQ | Signal-to-Noise ≥ 10:1 | ~0.50 µg/mL |
Method 2: High-Sensitivity Quantification by LC-MS/MS
Principle and Rationale
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers superior sensitivity and selectivity compared to HPLC-UV.[9] This technique is indispensable for applications requiring trace-level quantification, such as determining impurities in biological matrices (pharmacokinetic studies), identifying genotoxic impurities at parts-per-million (ppm) levels, or performing definitive quantification in complex sample matrices.[10][11] The method utilizes a mass spectrometer to specifically detect the analyte based on its unique mass-to-charge ratio (m/z). By employing Multiple Reaction Monitoring (MRM), a specific precursor ion is selected and fragmented, and a resulting characteristic product ion is monitored. This two-stage mass filtering dramatically reduces background noise and matrix interference, enabling highly specific and sensitive quantification.[12]
Experimental Workflow: LC-MS/MS Analysis
Caption: Workflow for quantification of this compound by LC-MS/MS.
Detailed Protocol
A. Reagents and Materials
-
Reference Standard: this compound (purity ≥ 98%)
-
Acetonitrile (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Water, LC-MS grade
-
Formic Acid (FA), LC-MS grade
-
Ammonium Formate, LC-MS grade
B. Instrumentation
-
UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Nitrogen generator for source gases.
-
Argon for collision gas.
C. LC-MS/MS Conditions
| Parameter | Condition | Rationale |
|---|---|---|
| Column | C18, 50 mm x 2.1 mm, 1.8 µm | Shorter column with smaller particles is suitable for fast UHPLC analysis. |
| Mobile Phase A | Water + 0.1% Formic Acid | Volatile buffer system compatible with MS detection. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Volatile organic solvent. |
| Gradient | 5% B to 95% B in 3 min, hold 1 min | A fast gradient provides rapid elution and high sample throughput. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temp. | 40 °C | Higher temperature reduces viscosity and improves peak shape. |
| Injection Vol. | 2 µL | Smaller volume is typical for sensitive LC-MS/MS analysis. |
| Ionization Mode | ESI Negative | The carboxylic acid group readily deprotonates to form a [M-H]⁻ ion. ESI Positive ([M+H]⁺) should also be evaluated. |
| MRM Transitions | Quantifier: 204.07 → 119.05 | Precursor [M-H]⁻: C₁₁H₁₀NO₃⁻. Product: Loss of pyrrolidinone ring. |
| Qualifier: 204.07 → 77.04 | Product: Benzoic acid fragment after further loss. | |
| Source Temp. | 500 °C | Optimized for efficient desolvation. |
| Collision Energy | To be optimized for each transition | Typically 15-30 eV. |
D. Preparation of Solutions
-
Stock Standard Solution (10 µg/mL): Prepare as in the HPLC method but use LC-MS grade solvents and diluent (e.g., 50:50 ACN:Water with 0.1% FA).
-
Calibration Standards: Prepare a series of calibration standards with much lower concentrations (e.g., 0.05, 0.1, 0.5, 1, 5, 10, 50 ng/mL) by serial dilution of the stock solution.
-
Sample Solution: Prepare as in the HPLC method. Further dilution may be necessary to fall within the linear range of the calibration curve. For biological samples, a protein precipitation step (e.g., adding 3 parts cold ACN to 1 part plasma) or solid-phase extraction (SPE) would be required.
E. Analysis
-
Equilibrate the LC-MS/MS system.
-
Optimize MS source parameters (e.g., capillary voltage, gas flows) and MRM parameters (collision energy) by infusing a standard solution of the analyte.
-
Analyze the blank, calibration standards, and samples as per the HPLC protocol.
Method Validation Summary
The following table summarizes typical performance characteristics for a validated LC-MS/MS method.[10]
| Parameter | Acceptance Criteria | Typical Result |
| Linearity (r²) | ≥ 0.995 | 0.998 |
| Range | - | 0.05 - 50 ng/mL |
| Accuracy (% Recovery) | 85.0 - 115.0% at LLOQ, 90.0 - 110.0% at other levels | Within acceptable limits. |
| Precision (% RSD) | ≤ 20% at LLOQ, ≤ 15% at other levels | < 10% |
| LOD | Signal-to-Noise ≥ 3:1 | ~0.015 ng/mL |
| LOQ | Signal-to-Noise ≥ 10:1 | ~0.05 ng/mL |
| Matrix Effect | Monitored | Typically < 15% variation |
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Raju, V. K., et al. (2019). Validated HPLC method for Identification and Quantification of 4-Hydroxy Benzoic Acid in Levetiracetam Oral Solution Drug Product Formulation. Journal of Pharmaceutical Sciences & Research, 11(5), 1845-1850. Available at: [Link]
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Lee, I., et al. (2008). Analysis of Benzoic Acid in Quasi-Drug Drink Using Isotope Dilution Liquid Chromatography Mass Spectrometry. Bulletin of the Korean Chemical Society, 29(11), 2218-2222. Available at: [Link]
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Li, Y., et al. (2017). Application of an UHPLC-MS/MS method to tissue distribution and excretion study of 2-(2-hydroxypropanamido) benzoic acid in rats. Journal of Chromatography B, 1068-1069, 132-138. Available at: [Link]
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- 12. [PDF] Analysis of Benzoic Acid in Quasi-Drug Drink Using Isotope Dilution Liquid Chromatography Mass Spectrometry | Semantic Scholar [semanticscholar.org]
Application Notes & Protocols: Characterizing 2-(2-oxopyrrolidin-1-yl)benzoic acid in Nootropic Drug Discovery
Introduction: The Promise of the 2-Oxopyrrolidine Scaffold in Cognitive Enhancement
The 2-oxopyrrolidine moiety is a privileged scaffold in neuroscience drug discovery, forming the core of the "racetam" class of nootropics.[1][2] The prototypical agent, Piracetam, chemically known as 2-(2-oxopyrrolidin-1-yl)acetamide, was the first to be described as a "nootropic"—a substance that enhances cognitive functions like memory and learning.[1][3][4][5] While the precise mechanisms of many racetams are still under investigation, their activities are often linked to the modulation of central neurotransmitter systems, particularly the glutamatergic and cholinergic pathways.[4][6]
This document provides a comprehensive framework for the preclinical evaluation of 2-(2-oxopyrrolidin-1-yl)benzoic acid , a novel compound featuring this key pharmacophore. While specific published data on this particular molecule is limited, its structural similarity to established nootropics warrants a systematic investigation of its potential as a cognitive enhancer. The following protocols are designed to form a robust, self-validating workflow, guiding researchers from initial in vitro characterization to in vivo proof-of-concept studies. This guide emphasizes the causality behind experimental choices, ensuring that each step provides meaningful data to build a comprehensive pharmacological profile.
Compound Profile: this compound
-
IUPAC Name: this compound
-
Molecular Formula: C₁₁H₁₁NO₃
-
Molecular Weight: 205.21 g/mol
-
Structure:
Before commencing biological assays, it is critical to establish the compound's fundamental physicochemical properties, such as solubility and stability in aqueous buffers and DMSO. These parameters are essential for accurate and reproducible results.
Hypothesized Mechanism & Screening Cascade
Based on the pharmacology of related racetams, we hypothesize that this compound may exert nootropic effects through one or more of the following mechanisms:
-
Positive Allosteric Modulation of AMPA Receptors: Enhancing glutamatergic transmission, a key process in synaptic plasticity.[6]
-
Modulation of Cholinergic Systems: Increasing acetylcholine release or receptor sensitivity.[4]
-
Enhanced Neuronal Excitability: Through modulation of ion channels.[4]
To investigate these hypotheses, we propose a tiered screening approach.
Caption: Proposed screening cascade for this compound.
PART 1: In Vitro Characterization
Protocol 1.1: AMPA Receptor Modulation Assay (Whole-Cell Patch Clamp)
Rationale: The modulation of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors is a hallmark of several advanced nootropics. This assay will determine if the test compound potentiates glutamate-evoked currents in neurons, indicating positive allosteric modulation.[7]
Methodology:
-
Cell Culture: Culture primary cortical neurons or HEK293 cells stably expressing AMPA receptor subunits (e.g., GluA1/GluA2).
-
Electrophysiology Setup: Use a whole-cell patch-clamp setup to record from single cells.[8]
-
Recording:
-
Hold cells at a membrane potential of -70 mV.
-
Establish a baseline response by applying a sub-maximal concentration of glutamate (e.g., 1-3 mM) for a short duration (2-5 ms) to evoke an inward current.
-
Wash the cell with external solution until the current returns to baseline.
-
-
Compound Application:
-
Pre-incubate the cell with the test compound (e.g., 1 µM, 10 µM, 100 µM in external solution) for 2-5 minutes.
-
While in the presence of the test compound, apply the same glutamate pulse as in the baseline recording.
-
-
Data Analysis:
-
Measure the peak amplitude of the glutamate-evoked current before and after application of the test compound.
-
Calculate the percentage potentiation of the current amplitude. A significant increase suggests positive allosteric modulation.
-
| Parameter | Condition |
| Cell Type | Primary rat cortical neurons (E18) |
| Holding Potential | -70 mV |
| Agonist | L-Glutamate (1 mM) |
| Test Compound Conc. | 0.1, 1, 10, 30, 100 µM |
| Positive Control | Aniracetam (100 µM) |
| Endpoint | Percent increase in glutamate-evoked current peak |
Protocol 1.2: Neuronal Cytotoxicity Assay (LDH Release)
Rationale: It is crucial to ensure that any observed effects are not due to cytotoxicity. The lactate dehydrogenase (LDH) assay measures membrane integrity, with increased LDH release indicating cell death.[9][10][11]
Methodology:
-
Cell Plating: Seed primary neurons or a neuronal cell line (e.g., SH-SY5Y) in a 96-well plate and allow them to adhere and differentiate.
-
Compound Treatment: Treat cells with a range of concentrations of the test compound (e.g., 0.1 µM to 200 µM) for 24-48 hours.
-
Controls:
-
Negative Control: Vehicle-treated cells (spontaneous LDH release).
-
Positive Control: Cells treated with a lysis buffer (maximum LDH release).[12]
-
-
LDH Measurement:
-
Collect a sample of the cell culture supernatant.
-
Use a commercial LDH cytotoxicity detection kit to measure LDH activity according to the manufacturer's instructions.[13] The assay involves an enzymatic reaction that results in a color change, measured by a spectrophotometer.
-
-
Data Analysis:
-
Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Compound LDH - Spontaneous LDH) / (Maximum LDH - Spontaneous LDH)] * 100
-
Protocol 1.3: In Vitro Blood-Brain Barrier (BBB) Permeability Assay
Rationale: For a centrally-acting drug to be effective, it must cross the blood-brain barrier. This assay provides an early indication of the compound's ability to penetrate the CNS.[14]
Methodology:
-
Model Setup: Use a commercially available in vitro BBB model, such as a co-culture of human brain microvascular endothelial cells, pericytes, and astrocytes on a Transwell® insert.[15]
-
Barrier Integrity: Confirm the integrity of the cell monolayer by measuring Transendothelial Electrical Resistance (TEER). A high TEER value indicates a tight barrier.
-
Permeability Assay:
-
Add the test compound to the apical (blood side) chamber.
-
At various time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral (brain side) chamber.
-
Quantify the concentration of the test compound in the basolateral samples using LC-MS/MS.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp), a measure of the rate of passage across the barrier.
-
Compare the Papp value to those of known high- and low-permeability control compounds (e.g., Propranolol and Atenolol, respectively).[15]
-
PART 2: Ex Vivo Functional Characterization
Protocol 2.1: Long-Term Potentiation (LTP) in Acute Hippocampal Slices
Rationale: LTP is a cellular correlate of learning and memory, representing a long-lasting enhancement in signal transmission between two neurons that results from stimulating them synchronously.[16][17] This assay will determine if the test compound can enhance this form of synaptic plasticity.
Caption: Simplified signaling pathway of LTP induction and potential site of action.
Methodology:
-
Slice Preparation: Prepare acute hippocampal slices (300-400 µm thick) from adult rodents.[18]
-
Recording:
-
Place a slice in a recording chamber continuously perfused with artificial cerebrospinal fluid (aCSF).
-
Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
-
-
Baseline: Record stable baseline fEPSPs for 20-30 minutes by delivering single pulses every 30 seconds.
-
LTP Induction:
-
Post-Induction Recording: Continue to record fEPSPs for at least 60 minutes post-HFS.
-
Data Analysis:
-
Normalize the fEPSP slope to the pre-HFS baseline.
-
A greater and more sustained increase in the fEPSP slope in the presence of the test compound compared to the control indicates enhancement of LTP.
-
PART 3: In Vivo Behavioral Assays
Protocol 3.1: Novel Object Recognition (NOR) Test
Rationale: The NOR test assesses recognition memory, a component of declarative memory. It relies on the innate tendency of rodents to explore novel objects more than familiar ones.[20][21] It is a low-stress assay ideal for initial cognitive screening.
Methodology:
-
Apparatus: A square open-field arena.
-
Procedure (3-day protocol): [21]
-
Day 1 (Habituation): Allow each mouse to explore the empty arena for 5-10 minutes.
-
Day 2 (Training/Familiarization): Place two identical objects in the arena. Allow the mouse to explore for 10 minutes. Administer the test compound or vehicle (e.g., 30-60 minutes before the session).
-
Day 3 (Testing): Replace one of the familiar objects with a novel object. Place the mouse back in the arena and record exploration for 5-10 minutes.
-
-
Data Analysis:
-
Manually or with video tracking software, score the time spent exploring each object (nose pointing toward the object within 2 cm).
-
Calculate a Discrimination Index (DI): DI = (Time exploring Novel - Time exploring Familiar) / (Total exploration time)
-
A significantly higher DI in the compound-treated group compared to the vehicle group indicates enhanced recognition memory.
-
Protocol 3.2: Morris Water Maze (MWM) Test
Rationale: The MWM is a classic test for spatial learning and reference memory, which are hippocampus-dependent functions. It assesses the animal's ability to learn and remember the location of a hidden platform using distal visual cues.[22]
Methodology:
-
Apparatus: A large circular pool filled with opaque water, with a hidden escape platform.
-
Procedure:
-
Acquisition Phase (4-5 days): Conduct 4 trials per day. The mouse is placed in the pool from different starting positions and must find the hidden platform. The test compound or vehicle is administered daily before the first trial.
-
Probe Trial (24h after last acquisition day): Remove the platform and allow the mouse to swim for 60 seconds.
-
-
Data Analysis:
-
Acquisition: Measure the escape latency (time to find the platform) and path length across days. A steeper learning curve (faster reduction in latency) in the treated group suggests improved learning.[23]
-
Probe Trial: Measure the time spent in the target quadrant (where the platform was) and the number of platform location crossings. A significant preference for the target quadrant indicates robust spatial memory.
-
| Behavioral Test | Cognitive Domain | Primary Endpoint |
| Novel Object Recognition | Recognition Memory | Discrimination Index (DI) |
| Morris Water Maze | Spatial Learning & Memory | Escape Latency (Acquisition), Time in Target Quadrant (Probe) |
PART 4: Safety & ADME-Tox
Protocol 4.1: hERG Potassium Channel Patch Clamp Assay
Rationale: Inhibition of the hERG (human Ether-à-go-go-Related Gene) potassium channel is a primary cause of drug-induced QT interval prolongation, which can lead to fatal cardiac arrhythmias.[24] Early screening for hERG liability is a mandatory step in drug development.
Methodology:
-
Cell Line: Use a mammalian cell line (e.g., HEK293 or CHO) stably expressing the hERG channel.
-
Electrophysiology: Perform whole-cell patch-clamp recordings to measure hERG currents.[8][25]
-
Voltage Protocol: Apply a specific voltage-clamp protocol designed to elicit and measure the hERG tail current, which is the primary target for drug block.[26]
-
Compound Application: Apply cumulative concentrations of the test compound and measure the inhibition of the hERG tail current at each concentration.
-
Data Analysis:
-
Calculate the percent inhibition at each concentration.
-
Fit the concentration-response data to a Hill equation to determine the IC₅₀ value (the concentration at which 50% of the current is inhibited).
-
A high IC₅₀ value (e.g., >30 µM) generally indicates a lower risk of cardiotoxicity.
-
Conclusion and Forward Path
This structured application guide provides a robust, multi-tiered strategy for the initial characterization of this compound. Positive results in these assays—specifically, potentiation of AMPA receptors, enhancement of LTP, and improved performance in behavioral models, coupled with a clean safety and ADME profile (good BBB permeability, low cytotoxicity, and high hERG IC₅₀)—would provide strong evidence for its potential as a nootropic agent. Such a profile would justify advancing the compound to more detailed mechanistic studies, pharmacokinetic/pharmacodynamic (PK/PD) modeling, and formal preclinical safety and toxicology evaluations.
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Park, M. (2018). AMPA Receptor Trafficking for Postsynaptic Potentiation. Frontiers in Molecular Neuroscience, 11, 351. [Link]
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Choquet, D. (2018). Activity-dependent diffusion trapping of AMPA receptors as a key step for expression of early LTP. Philosophical Transactions of the Royal Society B, 373(1750), 20170154. [Link]
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Ho, K. (2016). Long-Term Potentiation by Theta-Burst Stimulation Using Extracellular Field Potential Recordings in Acute Hippocampal Slices. ResearchGate. [Link]
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Leist, M., et al. (2017). Human neuronal signaling and communication assays to assess functional neurotoxicity. Archives of Toxicology, 91(7), 2415-2431. [Link]
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Application Notes & Protocols: A-Z Guide for Assessing COX-1 and COX-2 Inhibition by Novel Compounds
Abstract
This comprehensive guide provides a detailed framework for researchers, scientists, and drug development professionals to assess the inhibitory activity of novel compounds against cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2). We delve into the foundational principles of COX biology, the rationale behind assay selection, and provide step-by-step protocols for robust biochemical and cell-based assays. This document emphasizes scientific integrity by detailing self-validating experimental designs and explaining the causality behind methodological choices, ensuring the generation of reliable and reproducible data for drug discovery programs.
Introduction: The Rationale for Selective COX Inhibition
Cyclooxygenase (COX), also known as prostaglandin-endoperoxide synthase (PTGS), is a critical enzyme that catalyzes the conversion of arachidonic acid into prostanoids, which are potent lipid mediators involved in a vast array of physiological and pathological processes.[1][2] The enzyme exists in two primary isoforms, COX-1 and COX-2, which, despite sharing a similar catalytic mechanism, play distinct roles in the body.[3][4]
-
COX-1 is constitutively expressed in most tissues and is considered a "housekeeping" enzyme. It synthesizes prostanoids that regulate essential homeostatic functions, including the protection of the gastric mucosa, regulation of renal blood flow, and platelet aggregation.[1][5][6]
-
COX-2 is typically undetectable in most tissues but is rapidly induced by inflammatory stimuli such as cytokines, endotoxins (lipopolysaccharides), and growth factors.[4][6][7] Its upregulation at sites of inflammation leads to a surge in prostaglandin production, which mediates pain, fever, and swelling.[5][8]
The discovery of these two isoforms was a landmark in pharmacology. It explained why traditional non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and diclofenac, which inhibit both COX-1 and COX-2, are effective at reducing inflammation but also carry a risk of gastrointestinal side effects.[1][9] This led to the development of a new class of drugs—selective COX-2 inhibitors (coxibs)—designed to provide anti-inflammatory relief while sparing the protective functions of COX-1.[5] Therefore, accurately determining a new compound's potency and selectivity for each COX isoform is a cornerstone of modern NSAID discovery.
Foundational Strategy: Selecting the Appropriate Assay
The choice of assay is a critical decision that influences the interpretation and physiological relevance of the results. A tiered approach, moving from simple, high-throughput biochemical assays to more complex, physiologically relevant systems, is recommended.
| Assay Type | Principle | Advantages | Disadvantages |
| Purified Enzyme Assay | Measures direct inhibition of isolated COX-1 and COX-2 enzymes. | High-throughput, mechanistic, good for initial screening. | Lacks physiological context (no cell membranes, protein binding, etc.). |
| Cell-Based Assay | Measures COX inhibition in whole cells (e.g., macrophages). | More physiologically relevant; accounts for cell permeability and intracellular factors. | Lower throughput, more complex, potential for off-target effects. |
| Human Whole Blood Assay | Ex vivo assay measures native COX-1 (platelets) and induced COX-2 (monocytes) in a complex biological matrix. | Considered the gold standard for predicting in vivo efficacy; accounts for protein binding and cell interactions.[10][11] | Lower throughput, requires fresh human blood, high variability.[12] |
This guide will provide detailed protocols for the two most common and essential assay types for initial characterization: the purified enzyme assay and the cell-based assay.
Protocol I: Purified Enzyme Inhibition Screening Assay
This protocol is ideal for the initial screening of a large number of compounds to identify potential hits and determine their direct inhibitory potency against isolated enzymes. Many commercial kits, such as the Cayman Chemical COX Colorimetric Inhibitor Screening Assay Kit, are based on this principle.[13][14] The assay measures the peroxidase activity of COX, which is coupled to the oxidation of a chromogenic substrate.[7]
Principle of the Assay
The COX enzyme has two distinct catalytic activities: a cyclooxygenase activity that converts arachidonic acid to Prostaglandin G2 (PGG2) and a peroxidase activity that reduces PGG2 to Prostaglandin H2 (PGH2).[14] This assay conveniently measures the peroxidase component by monitoring the color change of N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) as it is oxidized, which can be read on a plate reader at ~590 nm.[7][13]
Visual Workflow
Caption: Workflow for the cell-based COX-2 inhibition assay.
Detailed Step-by-Step Methodology
Materials:
-
RAW 264.7 macrophage cell line (ATCC)
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Lipopolysaccharide (LPS) from E. coli
-
Test compounds and reference inhibitors (e.g., Celecoxib)
-
24-well cell culture plates
-
Prostaglandin E₂ (PGE₂) EIA Kit (e.g., Cayman Chemical #514010)
Procedure:
-
Cell Seeding (Day 1): Seed RAW 264.7 cells into 24-well plates at a density of 2.5 x 10⁵ cells/mL in 1 mL of complete DMEM. Incubate overnight at 37°C with 5% CO₂ to allow cells to adhere. [15]2. Compound Treatment (Day 2):
-
Remove the old media from the cells.
-
Add fresh media containing the desired concentrations of your test compounds or a reference inhibitor. Include a vehicle control (e.g., 0.1% DMSO).
-
Pre-incubate the cells with the compounds for 1-2 hours. [15]3. LPS Stimulation: After pre-incubation, add LPS to all wells (except for the unstimulated control) to a final concentration of 100 ng/mL to 1 µg/mL to induce COX-2 expression. [16][15]4. Incubation: Return the plates to the incubator for 24 hours. [15]5. Supernatant Collection (Day 3): Carefully collect the cell culture supernatant from each well. Centrifuge at 1,000 x g for 10-15 minutes to remove any cells or debris. [15]The clarified supernatant can be stored at -80°C or used immediately.
-
-
PGE₂ Quantification: Measure the concentration of PGE₂ in the supernatant using a commercial EIA kit, following the manufacturer’s protocol.
-
Data Analysis:
-
Calculate the percent inhibition of PGE₂ production for each compound concentration relative to the LPS-stimulated vehicle control.
-
Plot the percent inhibition against the log of the inhibitor concentration and use non-linear regression to determine the cellular IC₅₀ value.
-
Data Interpretation: Potency and the Selectivity Index
After determining the IC₅₀ values for both COX-1 and COX-2 for a given compound, the next critical step is to calculate its selectivity. The COX-2 Selectivity Index (SI) is a quantitative measure used to express how selective a compound is for inhibiting COX-2 over COX-1. [17] Calculation: Selectivity Index (SI) = IC₅₀ (COX-1) / IC₅₀ (COX-2) [17][18] Interpretation:
-
SI >> 1: The compound is COX-2 Selective . A higher SI value indicates greater selectivity for COX-2. [17]* SI ≈ 1: The compound is Non-selective and inhibits both isoforms equally.
-
SI << 1: The compound is COX-1 Selective .
The table below provides reference IC₅₀ values and selectivity indices for common NSAIDs, typically derived from human whole blood assays, which are considered the benchmark. [10]
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (SI) | Classification |
|---|---|---|---|---|
| Ibuprofen | 2.5 | 5.9 | 0.4 | COX-1 Preferential |
| Diclofenac | 6.5 | 0.8 | 8.1 | COX-2 Preferential |
| Celecoxib | 15.0 | 0.04 | 375 | COX-2 Selective |
| Rofecoxib | >1000 | 0.05 | >20,000 | Highly COX-2 Selective |
| Indomethacin | 0.05 | 2.6 | 0.02 | Highly COX-1 Selective |
(Note: Values are compiled from multiple literature sources and can vary based on the specific assay system used.)[6][19]
Conclusion
The systematic evaluation of novel compounds for COX-1 and COX-2 inhibition is a multi-step process that requires careful experimental design and interpretation. By beginning with high-throughput purified enzyme assays to identify direct inhibitors and progressing to more physiologically relevant cell-based models, researchers can build a comprehensive profile of a compound's potency and selectivity. This structured approach, grounded in the principles outlined in this guide, provides the robust data necessary to make informed decisions and advance the most promising candidates in the drug discovery pipeline.
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COX Colorimetric Inhibitor Screening Assay Kit. Cayman Chemical. [13]2. COX Colorimetric Inhibitor Screening Assay Kit Booklet. Cayman Chemical. [14]3. COX-2 (human) Inhibitor Screening Assay Kit. Cayman Chemical. [20]4. COX (ovine/human) Inhibitor Screening Assay Kit. Biocompare. [21]5. COX-1 and COX-2 in health and disease. PubMed. [5]6. COX-1 (human) Inhibitor Screening Assay Kit. Cayman Chemical. [22]7. Different Chemical Structures and Physiological/Pathological Roles of Cyclooxygenases. IntechOpen. [3]8. What Is the Role of Cyclooxygenase (COX) in the Body? GoodRx. [4]9. Interpreting the clinical significance of the differential inhibition of cyclooxygenase-1 and cyclooxygenase-2. Oxford Academic. [10]10. Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors. Springer. [11]11. COX-1 and COX-2 in health and disease. ResearchGate. [8]12. Enzyme Inhibitor Terms and Calculations. Sigma-Aldrich. 13. Cyclooxygenase (COX) Enzymes, Inhibitors, and More. Verywell Health. [1]14. Different Methods for Testing Potential Cyclooxygenase-1 and Cyclooxygenase-2 Inhibitors. ResearchGate. [23]15. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. NIH National Center for Biotechnology Information. [6]16. Human whole blood assay for rapid and routine testing of non-steroidal anti-inflammatory drugs (NSAIDs) on cyclo-oxygenase-2 activity. PubMed. [24]17. Comparative Analysis of Cyclooxygenase (COX) Inhibitor Selectivity. Benchchem. [17]18. In Vitro COX-1/COX-2 Inhibition Assay for (R)-Ketoprofen: A Technical Guide. Benchchem. [25]19. IC50 Determination. edX. [26]20. Measuring enzyme inhibition by drugs. YouTube. [27]21. Limitation of the in vitro whole blood assay for predicting the COX selectivity of NSAIDs in clinical use. NIH National Center for Biotechnology Information. [12]22. IC50. Wikipedia. [28]23. Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis. NIH National Center for Biotechnology Information. [29]24. COX Activity Assay Kit (Fluorometric). Sigma-Aldrich. [30]25. COX Activity Assay Kit Booklet. Cayman Chemical. [7]26. COX Activity Assay Kit. Cayman Chemical. [9]27. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. JOVE. [2]28. Inhibition of LPS-induced iNOS and COX-2 expression in RAW264.7 cells. ResearchGate. [16]29. Inhibition of COX-2 and PGE2 in LPS-stimulated RAW264.7 cells by lonimacranthoide VI, a chlorogenic acid ester saponin. NIH National Center for Biotechnology Information. [15]30. Inhibition of LPS-induced expression of iNOS and COX-2 on extracts of Acanthopanax leucorrhizus (Oliv.) Harms stems. SciELO. [31]31. Investigating COX-2 and 5-LOX Enzyme-Related Anti-Inflammatory and Antioxidant Activities and Phytochemical Features of Scutellaria salviifolia Benth. MDPI. [32]32. A Technical Guide to the Discovery and Development of Selective COX-2 Inhibitors. Benchchem. [33]33. Inhibition of LPS-Induced Oxidative Damages and Potential Anti-Inflammatory Effects of Phyllanthus emblica Extract via Down-Regulating NF-κB, COX-2, and iNOS in RAW 264.7 Cells. MDPI. [34]34. The spectrum of selectivity for COX inhibition. ResearchGate. [19]35. Evaluation of Selective COX-2 Inhibition and In Silico Study of Kuwanon Derivatives Isolated from Morus alba. MDPI. [18]36. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. ACS Publications.
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Application Notes: Evaluating the Cytotoxicity of Pyrrolidinone Derivatives Using the MTT Assay
Introduction: The Role of Pyrrolidinone Derivatives in Drug Discovery and the Need for Robust Cytotoxicity Screening
Pyrrolidinone and its derivatives represent a versatile class of heterocyclic compounds that are of significant interest in medicinal chemistry and drug development.[1] This scaffold is present in numerous natural products and synthetic compounds exhibiting a wide range of biological activities, including anticancer, anticonvulsant, and anti-inflammatory properties.[1][2] As new pyrrolidinone-based chemical entities are synthesized, a critical step in their preclinical evaluation is the assessment of their cytotoxic potential. This ensures that their therapeutic effects are not overshadowed by undue toxicity to healthy cells, a cornerstone of a favorable therapeutic index.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted, robust, and cost-effective colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[3][4] Its principle lies in the enzymatic reduction of the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product by mitochondrial dehydrogenases, primarily succinate dehydrogenase, in metabolically active cells.[5] The quantity of formazan produced, which is solubilized for measurement, is directly proportional to the number of viable cells.[6] This application note provides a detailed, field-proven protocol for utilizing the MTT assay to evaluate the cytotoxic effects of novel pyrrolidinone derivatives, complete with insights into experimental design, data interpretation, and troubleshooting.
The Scientific Principle of the MTT Assay
The MTT assay is predicated on the functional integrity of mitochondria in living cells.[7] NAD(P)H-dependent cellular oxidoreductase enzymes within the mitochondria cleave the tetrazolium ring of MTT, resulting in the formation of insoluble purple formazan crystals.[3] Dead or inactive cells, with compromised mitochondrial function, are unable to perform this conversion. The subsequent solubilization of these formazan crystals allows for their quantification by measuring the absorbance using a spectrophotometer, typically at a wavelength between 500 and 600 nm.[8] The intensity of the purple color is a direct correlate of the number of metabolically active, and therefore viable, cells.[7]
Caption: Mechanism of the MTT assay.
Comprehensive Protocol for Cytotoxicity Assessment of Pyrrolidinone Derivatives
This protocol is optimized for adherent cell lines in a 96-well plate format, a common setup for medium- to high-throughput screening of compound libraries.
Phase 1: Preparation and Cell Culture
1. Reagent and Material Preparation:
-
Cell Culture Medium: Use the appropriate complete medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[2]
-
Pyrrolidinone Derivatives: Prepare a concentrated stock solution (e.g., 10 mM) in a suitable solvent, typically dimethyl sulfoxide (DMSO).[2] Perform serial dilutions to achieve the desired final concentrations for the assay. The final DMSO concentration in the culture wells should be kept below 0.5% to avoid solvent-induced cytotoxicity.[6]
-
MTT Solution: Prepare a 5 mg/mL stock solution of MTT in sterile phosphate-buffered saline (PBS). Filter-sterilize this solution using a 0.22 µm filter and store it at 4°C, protected from light.[8] MTT is light-sensitive.[5]
-
Solubilization Solution: DMSO is commonly used.[6] Alternatively, a solution of 10% SDS in 0.01 M HCl can be used.
2. Cell Seeding:
-
Culture cells to the exponential growth phase.[6]
-
Trypsinize the cells and prepare a single-cell suspension in a complete medium.
-
Determine the optimal cell seeding density to ensure cells are in an exponential growth phase throughout the experiment and do not become over-confluent. This is a critical parameter that needs to be optimized for each cell line. A typical starting point for many cancer cell lines is 5,000-10,000 cells per well in a 96-well plate.[2][9]
-
Seed the cells in a 96-well plate with 100 µL of the cell suspension per well.
-
To mitigate the "edge effect," where wells on the periphery of the plate evaporate more quickly, it is advisable to fill the outer wells with sterile PBS or medium without cells.[9]
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[2][3]
Phase 2: Compound Treatment
-
After the 24-hour incubation, carefully remove the medium from the wells.
-
Add 100 µL of fresh medium containing the desired concentrations of the pyrrolidinone derivatives to the respective wells.
-
Include the following controls on each plate:
-
Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve the test compounds. This group represents 100% cell viability.
-
Positive Control: Cells treated with a known cytotoxic agent (e.g., doxorubicin) to validate the assay's ability to detect cell death.
-
Blank Control: Wells containing medium only (no cells) to measure background absorbance.
-
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours), depending on the expected mechanism of action of the compounds.
Phase 3: The MTT Assay Procedure
-
Following the treatment period, carefully aspirate the medium containing the compounds from each well.
-
Add 100 µL of a fresh, pre-warmed, serum-free, and phenol red-free medium to each well. The absence of serum and phenol red is crucial to prevent interference with the MTT reduction and absorbance reading.
-
Add 10 µL of the 5 mg/mL MTT solution to each well, resulting in a final concentration of 0.5 mg/mL.[3]
-
Incubate the plate for 2-4 hours at 37°C. During this time, visible purple formazan crystals will form within the viable cells.[3] The optimal incubation time may vary between cell lines and should be determined empirically.
-
Carefully remove the MTT-containing medium without disturbing the formazan crystals at the bottom of the wells.
-
Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[10]
-
Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan.[7] Gentle pipetting may also be necessary.
-
Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to subtract background absorbance. The plate should be read within 1 hour of adding the solubilization solution.[7]
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Determining Antimicrobial Potency: A Guide to Minimum Inhibitory Concentration (MIC) Testing
Abstract
The Minimum Inhibitory Concentration (MIC) is the cornerstone metric for assessing the in vitro activity of an antimicrobial agent. It is defined as the lowest concentration of a compound that prevents the visible growth of a microorganism under standardized laboratory conditions.[1][2][3] Accurate and reproducible MIC determination is fundamental to antimicrobial drug discovery, preclinical development, and clinical susceptibility testing, providing critical data to guide therapeutic strategies and combat the global challenge of antimicrobial resistance.[2][4][5] This application note provides a comprehensive overview of the principles and methodologies for determining the MIC of antimicrobial compounds, with a focus on the gold-standard broth microdilution and agar dilution techniques. It is intended for researchers, scientists, and drug development professionals seeking to implement robust and reliable susceptibility testing protocols.
Introduction: The "Why" Behind MIC Testing
In an era of escalating antimicrobial resistance, quantifying the potency of novel or existing compounds is more critical than ever.[2] The MIC value serves this exact purpose. It is a quantitative measure that allows for the direct comparison of the efficacy of different drugs against a specific pathogen.[5][6] Clinically, MICs are used with established "breakpoints" published by standards organizations like the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to categorize a microorganism as susceptible, intermediate, or resistant to a particular antibiotic.[2][3] This classification is vital for selecting the most appropriate and effective antimicrobial therapy for a patient.[2][7] In drug discovery, MIC assays are the primary screening tool to identify and characterize promising new antimicrobial leads.[1][5]
Foundational Principles of MIC Determination
The core principle of any MIC assay is to challenge a standardized population of a microorganism with a range of antimicrobial concentrations in a suitable growth medium. After a defined incubation period, the presence or absence of visible growth determines the MIC.[1][2] While the concept is straightforward, achieving accuracy and reproducibility hinges on meticulous control over several key experimental variables.
Causality Behind Experimental Choices:
-
Inoculum Density: The number of bacterial cells at the start of the test is critical. Too high an inoculum can overwhelm the antimicrobial agent, leading to a falsely high MIC. Conversely, too low an inoculum may result in a falsely low MIC.[7] The global standard is to use a final inoculum concentration of approximately 5 x 10⁵ colony-forming units per milliliter (CFU/mL).[6] This is typically achieved by adjusting the turbidity of a bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL, before a final dilution is made.[3][8]
-
Growth Medium: The choice of medium can significantly impact results. Cation-adjusted Mueller-Hinton Broth (CAMHB) is the most commonly used medium for testing non-fastidious aerobic bacteria because it supports the growth of most pathogens and has low levels of inhibitors that could interfere with certain antibiotics.[2] For fastidious organisms, specific supplemented media, such as MH-F broth (Mueller-Hinton with lysed horse blood and NAD) as recommended by EUCAST, are necessary.[9]
-
Incubation Conditions: Temperature and duration of incubation must be strictly controlled. For most bacteria, incubation at 35°C ± 2°C for 16-20 hours is standard.[1][3] Deviations can affect the bacterial growth rate and the stability of the antimicrobial compound, altering the final MIC result.[7]
Reference Methods for MIC Determination
The two internationally recognized gold-standard methods for MIC determination are broth dilution and agar dilution.[1][10][11]
Broth Dilution
In this method, serial dilutions of the antimicrobial agent are prepared in a liquid growth medium.[1] It can be performed in test tubes (macrodilution) or, more commonly, in 96-well microtiter plates (microdilution).[1][12] Broth microdilution is favored for its higher throughput and lower reagent consumption.[13]
The workflow involves inoculating each well containing the diluted antimicrobial with a standardized bacterial suspension. After incubation, the plates are examined for turbidity (visible growth). The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.[14]
Protocol 1: Broth Microdilution Method
This protocol is based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).[11][15]
I. Materials
-
96-well, sterile, U-bottom or flat-bottom microtiter plates
-
Antimicrobial stock solution of known concentration
-
Sterile Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Test microorganism (e.g., Staphylococcus aureus ATCC® 29213™)
-
Sterile saline or broth for inoculum preparation
-
0.5 McFarland turbidity standard[16]
-
Spectrophotometer or densitometer
-
Sterile reagent reservoirs and multichannel pipettes
-
Plate lids or sealing films
-
Incubator (35°C ± 2°C)
II. Procedure
-
Preparation of Antimicrobial Dilutions: a. Dispense 50 µL of sterile CAMHB into wells 2 through 12 of a 96-well plate. b. Prepare a working solution of the antimicrobial agent at four times the highest desired final concentration. c. Add 100 µL of this working solution to well 1. d. Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2. Mix thoroughly by pipetting up and down. e. Continue this serial dilution process from well 2 to well 10. Discard 50 µL from well 10. f. Well 11 will serve as the growth control (no antimicrobial). g. Well 12 will serve as the sterility control (broth only, no inoculum).
-
Preparation of Inoculum: a. From a fresh (18-24 hour) agar plate, select 3-5 morphologically similar colonies of the test organism. b. Suspend the colonies in sterile saline or broth. c. Vortex thoroughly to create a smooth suspension. d. Adjust the turbidity of the suspension to match the 0.5 McFarland standard by visual comparison against a white background with a black line or by using a densitometer.[17] This suspension contains ~1.5 x 10⁸ CFU/mL.[16] e. Within 15 minutes of standardization, dilute this suspension 1:150 in CAMHB to achieve a concentration of ~1 x 10⁶ CFU/mL. This is the final inoculum.
-
Inoculation of Microtiter Plate: a. Add 50 µL of the final inoculum (~1 x 10⁶ CFU/mL) to wells 1 through 11. Do not inoculate the sterility control (well 12). b. This brings the total volume in each well to 100 µL and dilutes the antimicrobial concentrations and the inoculum by a factor of two. c. The final inoculum in each test well is now ~5 x 10⁵ CFU/mL.
-
Incubation: a. Cover the plate with a lid to prevent evaporation. b. Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.[3]
-
Reading and Interpreting Results: a. After incubation, place the plate on a reading stand. b. The sterility control (well 12) should be clear. c. The growth control (well 11) should show distinct turbidity. d. Examine wells 1 through 10 for bacterial growth (turbidity or a pellet at the bottom). e. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.[14]
Agar Dilution
The agar dilution method is considered a reference standard and is particularly useful for testing multiple isolates simultaneously.[10][18] It involves incorporating varying concentrations of the antimicrobial agent into molten agar, which is then poured into petri dishes.[1] A standardized suspension of each test organism is then spotted onto the surface of the plates. After incubation, the MIC is determined as the lowest concentration of the agent that prevents the growth of the organism where it was spotted.[10]
Alternative and Commercial Methods
Gradient Diffusion (E-test)
The gradient diffusion method, commercially known as E-test, is a convenient alternative that combines elements of dilution and diffusion. It utilizes a plastic strip impregnated with a continuous, predefined gradient of an antimicrobial agent.[19][20] The strip is placed on an inoculated agar plate. During incubation, the drug diffuses into the agar, creating a concentration gradient.[19] An elliptical zone of inhibition forms, and the MIC is read directly from a scale printed on the strip at the point where the zone of inhibition intersects the strip.[20][21]
The Imperative of Quality Control (QC)
A self-validating protocol is the hallmark of trustworthy science. In MIC testing, this is achieved through rigorous Quality Control. QC ensures the consistency, accuracy, and reproducibility of the test system.[22] This involves the routine testing of well-characterized reference strains with known, expected MIC values.[23]
-
Reference Strains: Organizations like the American Type Culture Collection (ATCC) provide reference strains (e.g., E. coli ATCC® 25922™, S. aureus ATCC® 29213™, P. aeruginosa ATCC® 27853™) for which CLSI and EUCAST have established acceptable MIC ranges for various antimicrobial agents.[23][24][25]
-
Validation: An MIC assay is considered valid only if the MIC value obtained for the QC strain falls within its specified acceptable range.[22] If the QC result is out of range, patient or research results should not be reported, and the entire test must be investigated for sources of error.[22]
| QC Strain | Antimicrobial Agent | Acceptable MIC Range (µg/mL) - CLSI |
| Staphylococcus aureus ATCC® 29213™ | Vancomycin | 0.5 - 2 |
| Escherichia coli ATCC® 25922™ | Ciprofloxacin | 0.004 - 0.016 |
| Pseudomonas aeruginosa ATCC® 27853™ | Meropenem | 0.25 - 1 |
| Enterococcus faecalis ATCC® 29212™ | Ampicillin | 0.5 - 2 |
| (Note: Ranges are examples and must be verified against the current CLSI M100 or EUCAST QC documents.)[23] |
Visualizing the Workflow
Diagrams provide a clear, high-level overview of complex protocols, aiding in planning and execution.
Caption: General workflow for determining Minimum Inhibitory Concentration.
Caption: Diagram of the broth microdilution serial dilution process.
Conclusion
The determination of the Minimum Inhibitory Concentration is a foundational technique in microbiology that requires a disciplined and standardized approach. By understanding the causality behind critical parameters such as inoculum density, media selection, and quality control, researchers can generate reliable and reproducible data. The broth microdilution and agar dilution methods, sanctioned by bodies like CLSI and EUCAST, remain the gold standards for assessing antimicrobial potency. Adherence to these robust protocols is essential for advancing the discovery of new therapeutics and for the effective clinical management of infectious diseases.
References
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Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols, 3(2), 163–175. [Link]
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Kim, Y. R., et al. (2018). Establishing Quality Control Ranges for Antimicrobial Susceptibility Testing of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus: A Cornerstone to Develop Reference Strains for Korean Clinical Microbiology Laboratories. Annals of Laboratory Medicine, 38(6), 559–565. [Link]
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Microbiology Class. (2023). STANDARD QUALITY CONTROL STRAINS FOR ANTIBIOGRAM. Microbiology Class. [Link]
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Taylor & Francis Group. (2007). Agar Dilution Susceptibility Testing. In Antimicrobial Susceptibility Testing Protocols. [Link]
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Fuchs, P. C., et al. (1975). Modified agar dilution method for rapid antibiotic susceptibility testing of anaerobic bacteria. Antimicrobial Agents and Chemotherapy, 8(5), 601–606. [Link]
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Microbe Online. (2021). Quality Control Strains (standard strains) and their Uses. Microbe Online. [Link]
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Baltekin, Ö., et al. (2017). In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models. Knee Surgery, Sports Traumatology, Arthroscopy, 25(10), 3143–3153. [Link]
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Kowalska-Krochmal, B., & Dudek-Wicher, R. (2021). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. Pathogens, 10(2), 165. [Link]
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EUCAST. (n.d.). MIC Determination. European Committee on Antimicrobial Susceptibility Testing. [Link]
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LITFL. (n.d.). Minimum Inhibitory Concentration. Life in the Fast Lane. [Link]
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PHF Science. (n.d.). Gradient strip minimum inhibitory concentration (MIC). Public Health Foresight Science. [Link]
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"synthesis of 2-(2-arylphenyl)benzoxazoles via Suzuki reaction"
An Application Note for the Synthesis of 2-(2-Arylphenyl)benzoxazoles via Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
Introduction: The Significance of Biaryl Benzoxazole Scaffolds
The 2-(2-arylphenyl)benzoxazole framework is a privileged heterocyclic motif of significant interest in medicinal chemistry and materials science. These sterically hindered biaryl compounds are core structures in various biologically active molecules, notably as selective cyclooxygenase-2 (COX-2) inhibitors, demonstrating potent anti-inflammatory properties.[1][2][3] The synthesis of these complex structures requires a robust and versatile methodology. The Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning transformation, stands out as a premier method for constructing C(sp²)–C(sp²) bonds, offering high functional group tolerance, mild reaction conditions, and broad substrate scope.[4][5]
This guide provides a comprehensive protocol for the synthesis of 2-(2-arylphenyl)benzoxazoles, leveraging the Suzuki reaction between 2-(2-bromophenyl)benzoxazole and various arylboronic acids. We delve into the mechanistic underpinnings of the catalytic cycle, offer a detailed, step-by-step experimental procedure, and discuss critical parameters for reaction optimization and troubleshooting.
Reaction Principle: The Suzuki-Miyaura Catalytic Cycle
The Suzuki reaction facilitates the formation of a carbon-carbon bond between an organohalide and an organoboron compound, mediated by a palladium catalyst.[5] The generally accepted mechanism involves a three-step catalytic cycle:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond (e.g., C-Br) of the 2-(2-bromophenyl)benzoxazole. This step oxidizes the catalyst from Pd(0) to a Pd(II) complex.[4][5][6]
-
Transmetalation: The aryl group from the organoboron species is transferred to the Pd(II) complex. This step requires activation of the boronic acid by a base, which forms a more nucleophilic "ate" complex, facilitating the exchange of the halide on the palladium center with the aryl group from the boron reagent.[5][6][7]
-
Reductive Elimination: The two organic ligands (the benzoxazole phenyl group and the newly transferred aryl group) on the palladium center couple and are eliminated from the coordination sphere, forming the final 2-(2-arylphenyl)benzoxazole product. This step regenerates the catalytically active Pd(0) species, which can then re-enter the cycle.[4][5][6]
Experimental Protocol: A Step-by-Step Guide
This protocol details the synthesis of a representative 2-(2-arylphenyl)benzoxazole from its precursor, 2-(2-bromophenyl)benzoxazole.
Materials and Equipment
-
Reagents:
-
2-(2-Bromophenyl)benzoxazole (Starting Material)
-
Substituted Arylboronic Acid (e.g., 4-methoxyphenylboronic acid)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Sodium Carbonate (Na₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Deionized Water
-
-
Equipment:
-
Round-bottom flask or pressure vessel
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert atmosphere setup (Argon or Nitrogen line with bubbler)
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography (silica gel)
-
Thin-Layer Chromatography (TLC) plates and developing chamber
-
Experimental Workflow
Detailed Procedure
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-(2-bromophenyl)benzoxazole (1.0 equiv), the desired arylboronic acid (1.2 equiv), and anhydrous sodium carbonate (2.0 equiv).[1]
-
Inert Atmosphere: Seal the flask and purge the system with an inert gas (Argon or Nitrogen) for 10-15 minutes. This is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.
-
Solvent Addition and Degassing: Under a positive pressure of inert gas, add anhydrous DMF via syringe. The reaction concentration is typically around 0.1-0.2 M. Sparge the resulting suspension with the inert gas for an additional 10-15 minutes to ensure all dissolved oxygen is removed from the solvent.
-
Catalyst Addition: Add the tetrakis(triphenylphosphine)palladium(0) catalyst (3 mol %) to the flask under a positive flow of inert gas.[1]
-
Scientist's Note: Pd(PPh₃)₄ is a reliable and commercially available Pd(0) source. The catalyst loading can be optimized, but 1-5 mol% is a typical range for these reactions.
-
-
Reaction Execution: Heat the reaction mixture to reflux (or a specified temperature, e.g., 100 °C) with vigorous stirring. Monitor the disappearance of the starting material using TLC (e.g., using a 20% ethyl acetate in hexanes eluent). Reaction times can vary from 2.5 to 6 hours depending on the substrate.[1]
-
Work-up and Extraction: Once the reaction is complete, cool the mixture to room temperature. Pour the mixture into water and transfer it to a separatory funnel. Extract the aqueous phase three times with ethyl acetate. Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine to remove residual DMF and inorganic salts. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid is then purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 2-(2-arylphenyl)benzoxazole product.
Data Presentation and Optimization
The Suzuki coupling protocol is highly effective for a range of arylboronic acids, accommodating both electron-donating and electron-withdrawing substituents.
Table 1: Representative Synthesis of 2-(2-Arylphenyl)benzoxazoles [1]
| Entry | Arylboronic Acid (Ar in Ar-B(OH)₂) | Reaction Time (h) | Yield (%) |
| 1 | 4-Methoxyphenyl | 3.0 | 78 |
| 2 | 4-(Trifluoromethyl)phenyl | 4.5 | 72 |
| 3 | 4-Chlorophenyl | 4.0 | 75 |
| 4 | 4-Cyanophenyl | 5.5 | 65 |
| 5 | 3,4-Dimethoxyphenyl | 2.5 | 76 |
| 6 | Naphthalen-2-yl | 6.0 | 60 |
Yields are based on the protocol described in ACS Med. Chem. Lett. 2014, 5, 5, 512–516.[1]
Discussion of Critical Parameters
-
Choice of Catalyst: While Pd(PPh₃)₄ is robust, other catalyst systems can offer advantages. For example, catalysts with bulky, electron-rich phosphine ligands (e.g., Buchwald or Fu ligands) or N-heterocyclic carbene (NHC) ligands can improve efficiency, especially for challenging substrates like aryl chlorides.[7][11][12]
-
Role of the Base: The base is not merely a proton scavenger; it is essential for activating the boronic acid. It reacts with the boronic acid to form a boronate "ate" complex [ArB(OH)₃]⁻, which is significantly more nucleophilic and competent for the transmetalation step.[6][7] The choice of base (e.g., Na₂CO₃ vs. K₃PO₄ vs. CsF) can dramatically impact reaction rates and yields.[4][9]
-
Solvent System: The polarity and boiling point of the solvent are key. Aprotic polar solvents like DMF or dioxane are common. In some cases, aqueous solvent mixtures are used, which can accelerate the reaction.[10][13] The ideal solvent ensures all components remain in solution at the reaction temperature.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Inactive catalyst (oxidized).2. Insufficient degassing (O₂ present).3. Poor quality boronic acid (decomposed).4. Inappropriate base or solvent. | 1. Use fresh catalyst and ensure rigorous inert atmosphere technique.2. Improve the degassing procedure (longer sparging, freeze-pump-thaw cycles).3. Use fresh, high-purity boronic acid.4. Screen alternative bases (K₃PO₄, Cs₂CO₃) and solvents (dioxane, toluene/water). |
| Homocoupling of Boronic Acid (Ar-Ar) | 1. Presence of oxygen.2. Reaction temperature is too high or reaction time is too long. | 1. Ensure thorough degassing.2. Optimize temperature and monitor the reaction closely by TLC to stop it upon completion. |
| Incomplete Reaction | 1. Insufficient catalyst loading.2. Low reaction temperature.3. Sterically hindered or electronically deactivated substrate. | 1. Increase catalyst loading to 5 mol%.2. Increase reaction temperature.3. Switch to a more active catalyst system (e.g., one with a Buchwald ligand). |
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a highly reliable and versatile method for the synthesis of 2-(2-arylphenyl)benzoxazoles. By carefully controlling key parameters—namely the choice of catalyst, base, and solvent, and by maintaining a scrupulously inert atmosphere—researchers can access a wide array of these valuable compounds in good to excellent yields. The protocol described herein serves as a robust starting point for the synthesis and exploration of this important chemical scaffold for applications in drug discovery and beyond.
References
- Copper-catalyzed synthesis of benzoxazoles via tandem cyclization of 2-halophenols with amidines. Organic & Biomolecular Chemistry, RSC Publishing.
- 2-(2-Arylphenyl)benzoxazole As a Novel Anti-Inflammatory Scaffold: Synthesis and Biological Evaluation. ACS Medicinal Chemistry Letters, PubMed Central.
- 2-(2-Arylphenyl)benzoxazole As a Novel Anti-Inflammatory Scaffold: Synthesis and Biological Evaluation. ACS Medicinal Chemistry Letters, PubMed.
- 2-(2-Arylphenyl)benzoxazole As a Novel Anti-Inflammatory Scaffold: Synthesis and Biological Evaluation. ResearchGate.
- Synthesis and Biological Evaluation of 2-(Halophenyl)benzoxazole-5-Carboxylic Acids as Potential Anti-Inflammatory and Cytotoxic Agent with Molecular Docking Studies. Chemistry & Biodiversity, PubMed.
-
Benzoxazole synthesis. Organic Chemistry Portal. Available at: [Link]
- Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. MDPI.
-
Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]
-
N-heterocyclic carbene-palladium(II) complexes with benzoxazole or benzothiazole ligands: Synthesis, characterization, and application to Suzuki–Miyaura cross-coupling reaction. Sci-Hub. Available at: [Link]
- Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Science Publishing.
-
Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. ResearchGate. Available at: [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]
-
Palladium-catalyzed Suzuki-Miyaura cross-couplings of sulfonyl chlorides and boronic acids. Semantic Scholar. Available at: [Link]
-
Suzuki coupling reaction of arylboronic acids with β-chloroalkyl/arylidene malonates. ResearchGate. Available at: [Link]
-
Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, RSC Publishing. Available at: [Link]
-
Suzuki coupling between phenylboronic acid and aryl halides. The reaction conditions. ResearchGate. Available at: [Link]
-
Optimization of the reaction conditions for Suzuki-Miyaura coupling of... ResearchGate. Available at: [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]
-
Suzuki reaction. Wikipedia. Available at: [Link]
-
A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions. National Institutes of Health. Available at: [Link]
-
Optimization of Reaction Conditions. ResearchGate. Available at: [Link]
-
Synthesis of 2-Aryl Benzoxazoles from Aldoximes. ResearchGate. Available at: [Link]
-
One-pot synthesis of 2-arylated and 2-alkylated benzoxazoles and benzimidazoles based on triphenylbismuth dichloride-promoted desulfurization of thioamides. Beilstein Journals. Available at: [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available at: [Link]
-
One-pot synthesis of 2-arylated and 2-alkylated benzoxazoles and benzimidazoles based on triphenylbismuth dichloride-promoted desulfurization of thioamides. National Institutes of Health. Available at: [Link]
-
Novel palladium imidazole catalysts for Suzuki cross-coupling reactions. ResearchGate. Available at: [Link]
-
Optimization of the reaction conditions for Suzuki coupling... ResearchGate. Available at: [Link]
-
Suzuki cross-coupling reaction. YouTube. Available at: [Link]
-
Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. Organic Chemistry Frontiers, RSC Publishing. Available at: [Link]
-
Optimization in reaction conditions for Suzuki coupling reactions... ResearchGate. Available at: [Link]
Sources
- 1. 2-(2-Arylphenyl)benzoxazole As a Novel Anti-Inflammatory Scaffold: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-(2-Arylphenyl)benzoxazole As a Novel Anti-Inflammatory Scaffold: Synthesis and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Yoneda Labs [yonedalabs.com]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. Sci-Hub. N-heterocyclic carbene-palladium(II) complexes with benzoxazole or benzothiazole ligands: Synthesis, characterization, and application to Suzuki–Miyaura cross-coupling reaction / Journal of Organometallic Chemistry, 2016 [sci-hub.box]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(2-oxopyrrolidin-1-yl)benzoic acid
Welcome to the dedicated technical support guide for the synthesis of 2-(2-oxopyrrolidin-1-yl)benzoic acid. This resource is designed for chemistry professionals engaged in pharmaceutical research, drug development, and fine chemical synthesis. Here, we address the common challenges encountered during the synthesis, offering expert insights, robust protocols, and systematic troubleshooting strategies to ensure a successful and reproducible outcome.
Section 1: Reaction Fundamentals & Mechanism
The most direct and widely employed synthesis of this compound involves the condensation reaction between 2-aminobenzoic acid (anthranilic acid) and γ-butyrolactone (GBL). This reaction is typically performed at high temperatures without a solvent, driving the reaction towards the desired N-acylated product.
Primary Reaction Scheme:
The mechanism proceeds via nucleophilic attack of the amino group of anthranilic acid on the carbonyl carbon of γ-butyrolactone. This is followed by the ring-opening of the lactone to form a hydroxyl intermediate, which is not isolated. Subsequent intramolecular cyclization with the elimination of a water molecule yields the final product. The high temperature is crucial for overcoming the activation energy of the lactone ring-opening.
Section 2: Troubleshooting Common Synthesis Issues
This section is formatted as a series of frequently asked questions (FAQs) to directly address specific experimental problems.
FAQ 1: Low or No Product Yield
Question: My reaction has been heating for several hours, but TLC analysis shows a significant amount of unreacted anthranilic acid. What is the primary cause, and how can I resolve it?
Answer: This is a classic issue most often attributed to insufficient reaction temperature or time.
-
Causality: The N-acylation of anthranilic acid by γ-butyrolactone is a kinetically controlled process that requires substantial thermal energy. The ring-opening of the γ-butyrolactone is the rate-determining step. Temperatures below 180°C are often insufficient to drive the reaction to completion at a reasonable rate. Anthranilic acid can also undergo decarboxylation at very high temperatures, so a balance must be struck.[1]
-
Troubleshooting Steps:
-
Verify Temperature: Ensure your reaction vessel's internal temperature is consistently between 180-200°C. Use a high-boiling point thermometer or a calibrated thermocouple placed directly in the reaction mixture.
-
Extend Reaction Time: Monitor the reaction via TLC every 2-3 hours. If starting material is still present but the product spot is intensifying, the reaction simply may require more time. Continue heating for up to 8-12 hours if necessary.
-
Ensure Proper Mixing: In a solvent-free reaction, adequate stirring is critical to ensure homogeneity and effective heat transfer. If the mixture becomes too viscous, intermittent manual stirring might be necessary.
-
FAQ 2: Product Impurities and Purification
Question: My crude product is a dark, oily residue that is difficult to crystallize. What are the likely impurities, and what is the best purification strategy?
Answer: The formation of a dark, intractable crude product often points to side reactions and thermal decomposition.
-
Likely Impurities:
-
Unreacted Anthranilic Acid: As discussed above.
-
Polymeric Byproducts: At high temperatures, intermolecular reactions can occur, leading to the formation of polyamides.
-
Decarboxylation Products: Excessive heat can cause anthranilic acid to decarboxylate.
-
-
Purification Protocol:
-
Initial Wash: Dissolve the crude residue in a minimal amount of hot ethyl acetate. Upon cooling, unreacted anthranilic acid may precipitate and can be filtered off.
-
Base Extraction: Dissolve the remaining material in a suitable organic solvent like dichloromethane (DCM). Wash the organic layer with a saturated sodium bicarbonate solution. The desired product, being a carboxylic acid, will move to the aqueous basic layer, leaving non-acidic impurities in the organic layer.
-
Acidification and Precipitation: Carefully acidify the aqueous layer with 1M HCl until the pH is approximately 2-3. The pure product should precipitate as a white or off-white solid.[2]
-
Recrystallization: The filtered solid can be further purified by recrystallization from ethanol or an ethanol/water mixture to yield a crystalline final product.
-
Troubleshooting Summary Table
| Issue | Potential Cause | Recommended Action |
| Low Conversion | Insufficient temperature (<180°C) | Increase and maintain temperature at 180-200°C. |
| Inadequate reaction time | Monitor by TLC and extend heating time. | |
| Dark/Oily Product | Thermal decomposition, side reactions | Avoid excessive temperatures (>210°C). |
| Employ base-extraction workup for purification. | ||
| Difficult Crystallization | Presence of unreacted starting materials | Perform an initial wash or extraction to remove them. |
| Oily polymeric byproducts | Use a multi-step purification (extraction then recrystallization). |
Section 3: Visualizing the Workflow
A systematic approach is key to troubleshooting. The following diagram outlines a logical workflow for diagnosing and resolving common issues during the synthesis.
Caption: Troubleshooting workflow for synthesis and purification.
Section 4: Recommended Experimental Protocol
This protocol is a robust starting point for the synthesis, incorporating best practices to minimize common issues.
Materials:
-
2-Aminobenzoic acid (Anthranilic acid, ≥98%)
-
γ-Butyrolactone (GBL, ≥99%)[3]
-
Sodium Bicarbonate (NaHCO₃)
-
Hydrochloric Acid (HCl), 1M solution
-
Ethyl Acetate, Ethanol, Dichloromethane (DCM)
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a thermometer, combine 13.7 g (0.1 mol) of 2-aminobenzoic acid and 17.2 g (0.2 mol, 2 equivalents) of γ-butyrolactone.
-
Heating: Heat the mixture with vigorous stirring in a heating mantle or oil bath. The target internal temperature is 190-200°C. The mixture will become a homogenous melt.
-
Reaction: Maintain the temperature and continue heating for 6-8 hours. Monitor the reaction's progress by taking small aliquots and analyzing them with TLC (e.g., using a 7:3 mixture of ethyl acetate:hexane as the eluent). The reaction is complete when the anthranilic acid spot has disappeared or is very faint.
-
Cooling & Initial Workup: Allow the reaction mixture to cool to room temperature. The mixture may solidify or become a viscous oil. Add 50 mL of DCM and stir until the crude product is fully dissolved.
-
Extraction: Transfer the DCM solution to a separatory funnel. Add 50 mL of a saturated NaHCO₃ solution and shake vigorously. Separate the layers. The product will be in the aqueous (top) layer as its sodium salt. Repeat the extraction of the organic layer with another 25 mL of NaHCO₃ solution.
-
Precipitation: Combine the aqueous layers and cool them in an ice bath. Slowly add 1M HCl with stirring until the pH of the solution is ~2. A white precipitate of this compound will form.
-
Isolation & Drying: Collect the solid product by vacuum filtration, washing the filter cake with cold deionized water. Dry the product in a vacuum oven at 60-70°C to a constant weight.
Section 5: Characterization Data
| Compound | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |
| Anthranilic Acid | 137.14 | 146-148 | White to off-white crystals |
| γ-Butyrolactone | 86.09 | -43.5 | Colorless liquid |
| Product | 205.21 | 188-191 | White crystalline solid |
Note: A sharp melting point for the final product within the expected range is a good indicator of high purity.[4] A broad melting range suggests the presence of impurities.
References
- Study.com. (n.d.). What is the reaction mechanism to form N-acetylanthranilic acid from anthranilic acid and acetic anhydride? Retrieved from homework.study.com/explanation/what-is-the-reaction-mechanism-to-form-n-acetylanthranilic-acid-from-anthranilic-acid-and-acetic-anhydride-show-where-to-push-the-arrows.html
- National Center for Biotechnology Information. (n.d.). 2-[2-Hydroxy-4-(pyrrolidin-1-yl)benzoyl]benzoic acid. PubChem. Retrieved from pubchem.ncbi.nlm.nih.gov/compound/2-_2-Hydroxy-4-_pyrrolidin-1-yl_benzoyl_benzoic-acid
- Google Patents. (n.d.). CN106045840A - Synthetic process of 2-benzoylbenzoic acid. Retrieved from patents.google.
-
MDPI. (2023). Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of substituted 2-(2-oxopyrrolidin-1-yl)acetamides. Retrieved from [Link]
- Google Patents. (n.d.). US5789603A - Method for preparing 2-acetyl-γ-butyrolactone. Retrieved from patents.google.
-
Sciencemadness.org. (2015). anthranilic acid acetylation in various conditions. Retrieved from [Link]
- Google Patents. (n.d.). US3816523A - Process for the production and purification of benzoic acid. Retrieved from patents.google.
-
National Institute of Standards and Technology. (n.d.). Preparation of benzoic acid of high purity. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). A Review of the Pharmacological Activities and Recent Synthetic Advances of γ-Butyrolactones. Retrieved from [Link]
-
University of Massachusetts Boston. (n.d.). CHEM–333: Lab Experiment 1: Synthesis of N-Acetylanthranilic Acid. Retrieved from [Link]
-
PubChem. (n.d.). Method for purifying benzoic acid - Patent CN-106458827-A. Retrieved from [Link]
-
Wikipedia. (n.d.). γ-Butyrolactone. Retrieved from [Link]
- Google Patents. (n.d.). WO1997028118A1 - Process for preparing anthranilic acids. Retrieved from patents.google.
-
Semantic Scholar. (n.d.). Mechanism of α-acetyl-γ-butyrolactone synthesis. Retrieved from [Link]
-
European Patent Office. (2019). METHOD FOR PURIFICATION OF BENZOIC ACID - EP 3148661 B1. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). Polymer-supported synthesis of N-substituted anthranilates as the building blocks for preparation of N-arylated 3-hydroxyquinolin-4(1H)-ones. Retrieved from [Link]
-
Frontiers. (2022). Repurposing of substances with lactone moiety for the treatment of γ-Hydroxybutyric acid and γ-Butyrolactone intoxication through modulating paraoxonase and PPARγ. Retrieved from [Link]
- Google Patents. (n.d.). EP2952237A1 - Method for purification of benzoic acid. Retrieved from patents.google.
- Google Patents. (n.d.). US6875882B2 - Synthesis of benzonitriles from substituted benzoic acid. Retrieved from patents.google.
Sources
Technical Support Center: Optimizing Reaction Conditions for Pyrrolidinone Synthesis
Welcome to the Technical Support Center for Pyrrolidinone Synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) related to the synthesis of pyrrolidinones. Our goal is to empower you with the scientific understanding and practical knowledge to overcome common challenges and optimize your synthetic routes.
Introduction to Pyrrolidinone Synthesis
Pyrrolidinones, also known as γ-lactams, are a critical class of five-membered nitrogen-containing heterocycles. They are prevalent structural motifs in a wide range of biologically active compounds, including pharmaceuticals, agrochemicals, and natural products.[1] The versatility of the pyrrolidinone scaffold makes it a valuable target in organic synthesis and drug discovery.
Common synthetic strategies for constructing the pyrrolidinone ring include:
-
Reductive Amination of Levulinic Acid: A green and atom-economical approach utilizing biomass-derived levulinic acid.[2][3]
-
Ammonolysis/Aminolysis of γ-Butyrolactone (GBL): A widely used industrial method involving the reaction of GBL with ammonia or primary amines under high temperature and pressure.[4]
-
Cyclization of γ-Aminobutyric Acid (GABA) and its Derivatives: A straightforward method often employed for specific derivatives.[5]
-
N-Alkylation/Arylation of 2-Pyrrolidinone: A versatile method for introducing substituents on the nitrogen atom of a pre-existing pyrrolidinone ring.[1][6]
This guide will delve into the practical aspects of these synthetic methods, focusing on troubleshooting common issues and optimizing reaction conditions for improved yield, purity, and efficiency.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during pyrrolidinone synthesis in a question-and-answer format, providing explanations grounded in chemical principles and actionable solutions.
Q1: My reaction yield is consistently low. What are the primary factors to investigate?
A1: Low yield is a multifaceted problem that can stem from several sources. A systematic approach to troubleshooting is essential.
-
Incomplete Conversion of Starting Materials:
-
Causality: The reaction may not have reached equilibrium or the activation energy barrier is too high under the current conditions. For reactions like the aminolysis of γ-butyrolactone, high temperatures (250–290°C) and pressures (8.0–16.0 MPa) are often necessary to drive the reaction to completion.[4]
-
Solutions:
-
Increase Reaction Time: Monitor the reaction progress using TLC or GC-MS to ensure it has run to completion.
-
Elevate Temperature: Gradually increase the reaction temperature, while monitoring for potential side reactions.
-
Optimize Catalyst: For catalytic reactions, such as the reductive amination of levulinic acid, the choice and loading of the catalyst are critical. Consider screening different catalysts or increasing the catalyst loading.[7]
-
Use of Excess Reagent: Employing a slight excess of one of the reactants (e.g., the amine in the reaction with GBL) can shift the equilibrium towards the product.
-
-
-
Side Reactions and Byproduct Formation:
-
Causality: Competing reaction pathways can consume starting materials or the desired product. For instance, in the synthesis from γ-aminobutyric acid, intermolecular condensation to form oligomers or polymers can be a significant side reaction.
-
Solutions:
-
Control Reaction Conditions: Carefully control temperature, pressure, and pH to favor the desired reaction pathway. For example, in some reactions, maintaining a weakly acidic pH can suppress the formation of furan byproducts.[8]
-
Purification of Reagents: Ensure the purity of starting materials and solvents, as impurities can sometimes catalyze side reactions.
-
-
-
Product Degradation:
-
Causality: The synthesized pyrrolidinone may be unstable under the reaction or work-up conditions. For example, hydrolysis of the lactam ring can occur in the presence of strong acids or bases.[4]
-
Solutions:
-
Milder Reaction Conditions: If possible, explore milder reaction conditions (lower temperature, less harsh pH).
-
Careful Work-up: Neutralize the reaction mixture carefully during work-up to avoid prolonged exposure to acidic or basic conditions.
-
-
Q2: I am observing the formation of a significant amount of polymeric byproduct. How can I minimize this?
A2: Polymerization is a common issue, particularly in reactions involving the ring-opening of 2-pyrrolidinone in the presence of a base.[4]
-
Causality: The pyrrolidinone anion, formed by deprotonation, can act as a nucleophile and attack another molecule of 2-pyrrolidone, initiating ring-opening polymerization to form polyamide 4.[4]
-
Solutions:
-
Control Stoichiometry of the Base: Use the minimum effective amount of base required for the reaction. An excess of a strong base can promote polymerization.
-
Temperature Control: High temperatures can accelerate polymerization. Conduct the reaction at the lowest effective temperature.
-
Order of Addition: In N-alkylation reactions, adding the alkylating agent to the mixture of 2-pyrrolidinone and base, rather than the other way around, can help to ensure the pyrrolidinone anion reacts with the alkylating agent before it can initiate polymerization.
-
Choice of Base: Consider using a non-nucleophilic base or a carbonate base (e.g., K₂CO₃), which is generally less prone to inducing polymerization compared to stronger bases like sodium hydride (NaH).[6]
-
Q3: My N-alkylation of 2-pyrrolidinone is sluggish and incomplete. What can I do to improve the reaction rate and conversion?
A3: Slow N-alkylation is a frequent challenge, often related to the nucleophilicity of the pyrrolidinone nitrogen and the reactivity of the alkylating agent.
-
Insufficient Deprotonation:
-
Causality: The acidity of the N-H bond in 2-pyrrolidone is relatively low (pKa ≈ 17). A sufficiently strong base is required for efficient deprotonation to form the more nucleophilic anion.
-
Solutions:
-
Stronger Base: If you are using a weak base like potassium carbonate (K₂CO₃) with a less reactive alkylating agent, consider switching to a stronger base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK).[6] Ensure the base is anhydrous, as water will consume the strong base.
-
Solvent Choice: Use a polar aprotic solvent like DMF or DMSO, which can effectively solvate the cation of the base and enhance its reactivity.
-
-
-
Poor Leaving Group on the Alkylating Agent:
-
Causality: The rate of an SN2 reaction is dependent on the quality of the leaving group. Iodides are better leaving groups than bromides, which are better than chlorides.
-
Solution: If possible, use an alkyl iodide instead of an alkyl chloride or bromide. Alternatively, you can add a catalytic amount of sodium or potassium iodide to the reaction mixture to generate the more reactive alkyl iodide in situ (Finkelstein reaction).[9]
-
-
Steric Hindrance:
-
Causality: Bulky substituents on either the pyrrolidinone ring or the alkylating agent can sterically hinder the nucleophilic attack.[6]
-
Solution: While difficult to change the reactants, optimizing other parameters like temperature and reaction time becomes even more critical. In some cases, a different synthetic route might be necessary.
-
Q4: I am attempting a reductive amination of levulinic acid, but the reaction is not proceeding as expected. What are the key parameters to optimize?
A4: The reductive amination of levulinic acid is a cascade reaction involving imine formation, hydrogenation, and cyclization. Each step has its own requirements.[7]
-
Catalyst Activity and Selectivity:
-
Causality: The choice of catalyst is paramount. It must be active for both the reduction of the imine intermediate and potentially the initial ketone. The support can also play a role by providing acidic sites to facilitate imine formation and cyclization.[7]
-
Solutions:
-
Catalyst Screening: Noble metal catalysts (e.g., Pd, Pt, Ru) on various supports (e.g., carbon, alumina, silica) are commonly used.[2][10] Screen different catalyst-support combinations to find the optimal one for your specific substrate and amine.
-
Reaction Conditions: Optimize hydrogen pressure and temperature. Higher pressures generally favor the reduction step.
-
-
-
Solvent Effects:
-
Causality: The solvent can influence the solubility of reactants, the stability of intermediates, and the activity of the catalyst.
-
Solution: While some reactions can be run solvent-free, solvents like water, alcohols, or ethers are often used.[7] The choice of solvent can significantly impact the reaction rate and selectivity. For example, trifluoroethanol has been shown to enhance the reaction rate in some cases.[2]
-
-
pH Control:
-
Causality: The formation of the imine intermediate is pH-dependent. Acidic conditions promote the protonation of the carbonyl group, making it more electrophilic, but can also protonate the amine, reducing its nucleophilicity.
-
Solution: The reaction is often carried out under neutral or slightly acidic conditions. The addition of a co-catalyst with acidic properties can be beneficial.[7]
-
Frequently Asked Questions (FAQs)
Q1: What is the best method for purifying my pyrrolidinone product?
A1: The choice of purification method depends on the physical properties of your product and the nature of the impurities.
-
Distillation: For liquid pyrrolidinones with sufficient thermal stability, vacuum distillation is an effective method for removing non-volatile impurities.[11]
-
Crystallization: If your product is a solid, crystallization from a suitable solvent system can provide high purity.
-
Column Chromatography: This is a versatile method for separating the desired product from byproducts and unreacted starting materials, especially for complex mixtures or when high purity is required.[12]
-
Acid-Base Extraction: If your product is neutral and the impurities are acidic or basic (or vice-versa), an acid-base extraction can be a simple and effective initial purification step. For example, unreacted amines can be removed by washing the organic layer with a dilute acid solution.[13]
Q2: How can I monitor the progress of my pyrrolidinone synthesis reaction?
A2: Thin-Layer Chromatography (TLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common techniques.
-
TLC: A quick and easy method to qualitatively assess the consumption of starting materials and the formation of the product. Staining with potassium permanganate or iodine can help visualize spots.
-
GC-MS: Provides quantitative information on the conversion of starting materials and the formation of products and byproducts. It is particularly useful for optimizing reaction conditions.
-
NMR Spectroscopy: Can be used to analyze aliquots of the reaction mixture to determine the conversion and identify the structures of intermediates and byproducts.
Q3: What are the key safety precautions to consider when working with strong bases like sodium hydride (NaH)?
A3: Sodium hydride is a highly reactive and flammable solid.
-
Handle under an inert atmosphere: NaH reacts violently with water and moisture. Always handle it in a glovebox or under a stream of dry nitrogen or argon.
-
Use an appropriate solvent: Use anhydrous solvents like DMF or THF.
-
Quenching: Quench the reaction carefully and slowly by adding a proton source (e.g., isopropanol, followed by water) at a low temperature (e.g., 0 °C).
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation of 2-Pyrrolidinone[6]
-
To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 2-pyrrolidinone (1.0 eq.) and anhydrous dimethylformamide (DMF).
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (60% dispersion in mineral oil, 1.2 eq.) portion-wise.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.
-
Cool the mixture back to 0 °C and add the alkyl halide (e.g., benzyl bromide, 1.1 eq.) dropwise.
-
Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by TLC (typically 12-18 hours).
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 2: Synthesis of 2-Pyrrolidinone from γ-Butyrolactone and Aqueous Ammonia[4]
-
In a high-pressure stainless-steel autoclave, charge γ-butyrolactone, aqueous ammonia, and water in a molar ratio of approximately 1:2.5:2.
-
Seal the autoclave and purge with nitrogen.
-
Heat the reactor to 250-290 °C. The pressure will rise to 8.0-16.0 MPa.
-
Maintain the reaction at this temperature and pressure for 20-120 minutes.
-
After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess pressure.
-
The crude product can be purified by distillation.
Data Presentation
Table 1: Comparison of Bases for N-Alkylation of 2-Pyrrolidinone
| Base | Solvent | Temperature (°C) | Typical Reaction Time (h) | Relative Reactivity | Notes |
| K₂CO₃ | DMF | 60-80 | 12-24 | Moderate | Suitable for reactive alkyl halides.[6] |
| NaH | THF/DMF | 0 to RT | 6-18 | High | Requires anhydrous conditions; highly effective.[6] |
| Cs₂CO₃ | Acetonitrile | Reflux | 8-16 | High | More soluble than K₂CO₃, can be more effective. |
| t-BuOK | THF | 0 to RT | 4-12 | Very High | Strong, non-nucleophilic base. |
Visualizations
Reaction Mechanism and Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common issues in pyrrolidinone synthesis.
Caption: Simplified mechanism for the reductive amination of levulinic acid to form N-substituted pyrrolidinones.
References
-
ResearchGate. (n.d.). Production of levulinic acid from biomass and its conversion into pyrrolidinone. [Link][2]
-
ResearchGate. (n.d.). Possible mechanism for pyrrolidone synthesis from levulinic acid with.... [Link][3]
-
Calcio Gaudino, E., et al. (2024). Batch and Flow Green Microwave-Assisted Catalytic Conversion Of Levulinic Acid to Pyrrolidones. ChemSusChem, 17(1), e202301200. [Link]
-
CNR-IRIS. (2024). Batch and Flow Green Microwave‐Assisted Catalytic Conversion Of Levulinic Acid to Pyrrolidones. [Link][7]
-
Grewal, J., & Khare, S. K. (2016). 2-Pyrrolidone synthesis from γ-aminobutyric acid produced by Lactobacillus brevis under solid-state fermentation utilizing toxic deoiled cottonseed cake. 3 Biotech, 6(2), 231. [Link][5]
-
Google Patents. (n.d.). US4384125A - Process for the purification of 2-pyrrolidone. [11]
-
PubMed. (2023). Catalytic Conversion of Levulinic Acid to Pyrrolidone under Mild Conditions with Disordered Mesoporous Silica-Supported Pt Catalyst. [Link][10]
-
ResearchGate. (2015). Any advise about the synthesis of N-alkylation of pyrrolidine, 2-methyl imidazole and benzimidazole?. [Link][9]
-
S. S. Bari, et al. (2010). Synthesis of New Optically Active 2-Pyrrolidinones. Molecules, 15(4), 2649-2661. [Link][12]
-
ResearchGate. (2014). How can I seperate pyrrolidine?. [Link][13]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. 2-Pyrrolidinone: Synthesis method and chemical reaction_Chemicalbook [chemicalbook.com]
- 5. 2-Pyrrolidone synthesis from γ-aminobutyric acid produced by Lactobacillus brevis under solid-state fermentation utilizing toxic deoiled cottonseed cake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. iris.cnr.it [iris.cnr.it]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. US4384125A - Process for the purification of 2-pyrrolidone - Google Patents [patents.google.com]
- 12. Synthesis of New Optically Active 2-Pyrrolidinones - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of N-Aryl-Substituted Azacycles
Welcome to the technical support center for the synthesis of N-aryl-substituted azacycles. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, our goal is to combine established chemical principles with practical, field-proven insights to help you overcome common challenges and improve your reaction yields.
Troubleshooting Guide: A Problem-Solving Approach
This section addresses specific issues you may encounter during the synthesis of N-aryl-substituted azacycles, particularly through common cross-coupling methodologies like the Buchwald-Hartwig amination.
Problem 1: Low or No Conversion of Starting Materials
Question: I am attempting a Buchwald-Hartwig amination to synthesize an N-aryl piperidine, but I am observing very low conversion of my aryl halide. What are the likely causes and how can I fix this?
Answer:
Low or no conversion in a Buchwald-Hartwig reaction is a common issue that typically points to a problem with the catalytic cycle. The three most critical areas to investigate are the catalyst's activity, the choice of base, and the reaction conditions.
1. Catalyst System (Palladium Precatalyst & Ligand):
-
Insight: The activity of the palladium catalyst is paramount. An inactive catalyst will halt the reaction entirely. Catalyst deactivation or failure of the initial oxidative addition step is a frequent culprit.
-
Troubleshooting Steps:
-
Evaluate the Ligand: The choice of phosphine ligand is crucial and substrate-dependent. For electron-rich aryl halides, a more electron-rich and sterically hindered ligand like SPhos or RuPhos can promote the oxidative addition step. For electron-poor aryl halides, ligands like XPhos may be more suitable.
-
Check Precatalyst Generation: If you are generating the active Pd(0) species in situ, ensure the reduction of the Pd(II) precursor (like Pd(OAc)₂) is efficient. Using commercially available, air-stable precatalysts (e.g., G3 or G4 palladacycles) can provide more consistent results by ensuring the generation of a monoligated Pd(0) active species.
-
Increase Catalyst Loading: While not always the most elegant solution, a modest increase in catalyst loading (from 1 mol% to 2-3 mol%) can sometimes overcome minor issues with catalyst activity or turnover.
-
2. The Role of the Base:
-
Insight: The base is not just a stoichiometric reagent; it plays a critical role in the deprotonation of the azacycle and the regeneration of the catalyst. The strength and solubility of the base are key factors.
-
Troubleshooting Steps:
-
Base Strength and Solubility: A common issue is using a base that is too weak or poorly soluble. Sodium tert-butoxide (NaOtBu) is a strong, effective base for many applications. However, if you observe side reactions like hydrodehalogenation, a weaker base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) might be necessary, though this may require higher reaction temperatures.
-
Water Content: The presence of water can be detrimental, leading to the formation of phosphine oxides and catalyst deactivation. Ensure your base is anhydrous and your solvent is properly dried.
-
3. Reaction Conditions:
-
Insight: Temperature and solvent choice dictate reaction kinetics and the stability of the catalytic species.
-
Troubleshooting Steps:
-
Temperature Adjustment: Many Buchwald-Hartwig reactions require elevated temperatures (80-110 °C) to proceed at a reasonable rate. If you are running the reaction at a lower temperature, a gradual increase may improve conversion.
-
Solvent Selection: Toluene and dioxane are common solvents. However, for more polar substrates, a solvent like t-butanol can be effective. A solvent screening is often a worthwhile optimization step.
-
Problem 2: Significant Formation of Side Products (e.g., Hydrodehalogenation)
Question: My reaction is producing the desired N-aryl azacycle, but I'm also getting a significant amount of the corresponding arene (from hydrodehalogenation of my aryl halide). How can I suppress this side reaction?
Answer:
Hydrodehalogenation is a common side reaction where the aryl halide is reduced to the corresponding arene. This typically occurs when the reductive elimination step to form the C-N bond is slow, allowing for competing pathways to take over.
1. Mechanism of Hydrodehalogenation:
-
Insight: This side reaction can be promoted by β-hydride elimination from alkoxide bases (like NaOtBu) or from the phosphine ligand itself, leading to the formation of a palladium-hydride species which can then reduce the aryl halide.
2. Troubleshooting Strategies:
-
Modify the Base:
-
Switch from a sterically hindered alkoxide base like NaOtBu to a non-alkoxide base such as lithium bis(trimethylsilyl)amide (LiHMDS) or potassium phosphate (K₃PO₄). These bases are less prone to β-hydride elimination.
-
-
Optimize the Ligand:
-
Use a ligand that accelerates reductive elimination. Sterically hindered biarylphosphine ligands (e.g., XPhos, SPhos) often create a coordination environment around the palladium center that favors the desired C-N bond formation over competing pathways.
-
-
Lower the Reaction Temperature:
-
Side reactions often have a higher activation energy than the desired reaction. Running the reaction at the lowest possible temperature that still allows for reasonable conversion can help to minimize hydrodehalogenation.
-
Frequently Asked Questions (FAQs)
Q1: How do I choose the right catalyst system (ligand and palladium source) for my specific substrates?
A1: The optimal catalyst system depends heavily on the electronic and steric properties of both the aryl halide and the azacycle. Below is a general guide to help with your selection.
| Aryl Halide | Azacycle | Recommended Ligand Family | Rationale |
| Electron-rich (e.g., 4-methoxyphenyl bromide) | Sterically unhindered (e.g., pyrrolidine) | Biarylphosphines (e.g., SPhos, RuPhos) | These ligands are electron-rich and bulky, promoting the challenging oxidative addition step with electron-rich aryl halides. |
| Electron-poor (e.g., 4-nitrophenyl chloride) | Sterically unhindered | Josiphos-type ferrocenyl ligands or cataCXium A | These ligands can be effective for electron-deficient partners and may offer different reactivity profiles. |
| Sterically hindered (e.g., 2,6-dimethylphenyl bromide) | Any | Biarylphosphines with large bite angles (e.g., XPhos) | The steric bulk of the ligand can help to overcome the steric hindrance of the substrate. |
For the palladium source, air-stable Pd(II) precatalysts like the Buchwald G3 or G4 palladacycles are highly recommended for their reliability and ease of use in generating the active monoligated Pd(0) species.
Q2: What is the general protocol for setting up a small-scale test reaction for N-arylation?
A2: Here is a representative step-by-step protocol for a small-scale screening reaction.
Experimental Protocol: Small-Scale Buchwald-Hartwig Amination
-
Preparation: In an oven-dried vial equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), the azacycle (1.2 mmol), and the base (e.g., NaOtBu, 1.4 mmol).
-
Inert Atmosphere: Seal the vial with a septum and purge with an inert gas (argon or nitrogen) for 5-10 minutes.
-
Catalyst Addition: To a separate vial, add the palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%) and the ligand (if not using a precatalyst). Add the anhydrous solvent (e.g., toluene, 2 mL) to the catalyst mixture.
-
Reaction Initiation: Using a syringe, transfer the catalyst solution to the vial containing the substrates and base.
-
Heating and Monitoring: Place the vial in a preheated oil bath or heating block at the desired temperature (e.g., 100 °C). Monitor the reaction progress by TLC or LC-MS.
-
Workup: After the reaction is complete, cool to room temperature, dilute with a solvent like ethyl acetate, and wash with water. The organic layer is then dried, filtered, and concentrated for purification.
Q3: Can you explain the catalytic cycle of the Buchwald-Hartwig amination?
A3: Certainly. The generally accepted catalytic cycle involves three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination. The diagram below illustrates this process.
Fig. 1: Simplified Buchwald-Hartwig Catalytic Cycle.
Troubleshooting Workflow
When encountering issues with your reaction, a systematic approach is often the most effective. The following decision tree can guide your troubleshooting process.
Fig. 2: Decision tree for troubleshooting low yield.
References
-
Title: A Simple, Efficient, and General Method for the Synthesis of N-Aryl Pyrroles Source: Organic Letters URL: [Link]
-
Title: Biaryl Phosphine Ligands in Palladium-Catalyzed Amination Source: Accounts of Chemical Research URL: [Link]
-
Title: Mechanism of Palladium-Catalyzed Amination of Aryl Halides Source: Accounts of Chemical Research URL: [Link]
Technical Support Center: Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts
Welcome to the Technical Support Center for the asymmetric synthesis of pyrrolidine-based organocatalysts. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of these powerful catalytic tools. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) grounded in established scientific principles and field-proven insights. Our goal is to empower you to overcome experimental hurdles and achieve optimal results in your synthetic endeavors.
Section 1: Understanding the Core Challenges
The synthesis of enantiomerically pure pyrrolidine-based organocatalysts is a cornerstone of modern asymmetric synthesis. However, the path to obtaining these catalysts in high yield and enantiopurity is often fraught with challenges. These challenges typically fall into three main categories: achieving high stereoselectivity, ensuring catalyst stability and purification, and optimizing reaction kinetics. This guide will provide a structured approach to identifying and solving these common issues.
Section 2: Troubleshooting Guide: Common Experimental Issues
This section is formatted in a problem-cause-solution format to directly address specific issues you may encounter during your experiments.
Problem: Low Enantioselectivity
One of the most frequent challenges is obtaining the desired enantiomer in high excess. Low enantiomeric excess (ee) can stem from a variety of factors related to the catalyst structure, reaction conditions, and substrate properties.
Potential Causes & Troubleshooting Strategies:
| Potential Cause | Underlying Rationale | Troubleshooting Steps & Solutions |
| Suboptimal Solvent Choice | The solvent plays a critical role in the catalyst's solubility, conformation, and the stability of the transition state.[1][2] A mismatch can lead to poor organization in the transition state, diminishing enantiocontrol. | 1. Screen a range of solvents: Start with commonly used solvents like DMSO, DMF, and acetonitrile for proline-based catalysts due to their good solubility.[1] For diarylprolinol silyl ethers, less polar solvents like toluene or CH2Cl2 are often effective.[3] 2. Consider solvent mixtures: For certain reactions, a mixture of solvents, such as CHCl3 and DMSO, can enhance both chemoselectivity and stereoselectivity.[1] |
| Incorrect Reaction Temperature | Temperature directly influences the energy difference between the diastereomeric transition states. Lower temperatures often favor the formation of the desired enantiomer by amplifying these small energy differences.[1] | 1. Systematically lower the temperature: Decrease the reaction temperature in increments (e.g., from room temperature to 0 °C, -20 °C, or even -78 °C). Be aware that this may require longer reaction times.[1][4] 2. Monitor reaction progress: Use techniques like TLC or NMR to ensure the reaction is still proceeding at a reasonable rate at lower temperatures. |
| Presence of Water | Water can interfere with the catalytic cycle, for instance, by hydrolyzing iminium ion intermediates.[5] However, in some cases, a small amount of water can be beneficial by facilitating a more compact transition state through hydrogen bonding.[2][4] | 1. Ensure anhydrous conditions: Dry all solvents and glassware thoroughly. Perform reactions under an inert atmosphere (e.g., nitrogen or argon). 2. Controlled addition of water: If anhydrous conditions do not improve enantioselectivity, consider the controlled addition of a small amount of water (e.g., 5 mol%) as it has been shown to improve reaction rates and enantioselectivity in certain prolinamide-catalyzed reactions.[2][4] |
| Inappropriate Catalyst Structure | The steric and electronic properties of the catalyst are paramount for effective stereodifferentiation. Bulky substituents on the pyrrolidine ring, for example, can create a more defined chiral pocket.[3][6] | 1. Modify the catalyst: Consider synthesizing derivatives with different substituents. For instance, in diarylprolinol silyl ethers, varying the aryl groups or the silyl protecting group can significantly impact enantioselectivity.[7][8][9] 2. Utilize bifunctional catalysts: Catalysts incorporating hydrogen-bond donors (e.g., amides, sulfonamides) can provide additional points of interaction to rigidify the transition state.[4] |
Troubleshooting Workflow for Low Enantioselectivity:
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. BJOC - Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins [beilstein-journals.org]
- 4. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. "Prevalence of Diarylprolinol Silyl Ethers as Catalysts in Total Synthe" by Gabriel J. Reyes-Rodriguez, Nomaan M. Rezayee et al. [nsuworks.nova.edu]
- 9. The diarylprolinol silyl ether system: a general organocatalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Side Reactions in the Synthesis of Benzoic Acid Derivatives
Welcome to our technical support center. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common side reactions encountered during the synthesis of benzoic acid derivatives. Our goal is to provide you with the expertise and practical insights needed to optimize your synthetic routes, improve yields, and ensure the purity of your target compounds.
Section 1: Oxidation of Alkylbenzenes
The oxidation of an alkyl side-chain on an aromatic ring is a fundamental method for synthesizing benzoic acids. However, this reaction is not without its challenges.
FAQ 1: I am getting a low yield of benzoic acid from the permanganate oxidation of toluene. What are the likely causes and how can I improve it?
Answer:
Low yields in the potassium permanganate (KMnO₄) oxidation of alkylbenzenes are a common issue. The primary reasons often revolve around incomplete reaction, side reactions, and product loss during workup.[1][2]
Causality and Troubleshooting:
-
Incomplete Reaction: The reaction requires the presence of a benzylic hydrogen.[2][3] If your starting material is a tertiary alkylbenzene, the reaction will not proceed.[3] For other alkylbenzenes, ensure you are using a sufficient excess of KMnO₄, as 2 moles are required per mole of toluene.[1] The reaction is often slow; ensure an adequate reaction time and temperature. Heating is typically necessary to drive the reaction to completion.
-
Side Reactions: Over-oxidation can lead to the cleavage of the aromatic ring, although this is less common under controlled conditions. The formation of intermediates such as benzaldehyde and benzyl alcohol can also occur, which may not fully oxidize to benzoic acid.[4][5]
-
Product Loss During Workup: Benzoic acid has limited solubility in cold water. Ensure that you thoroughly acidify the reaction mixture to precipitate the benzoic acid. Cooling the solution sufficiently before filtration is crucial to minimize product loss. Washing the crude product with a minimal amount of cold water will also help reduce losses.
Troubleshooting Protocol: Optimizing Permanganate Oxidation of Toluene
-
Reactant Stoichiometry: For every 1 mole of toluene, use at least 2 moles of KMnO₄.[1]
-
Reaction Conditions:
-
Add the KMnO₄ portion-wise to control the exothermic reaction.
-
Reflux the mixture to ensure the reaction goes to completion. The disappearance of the purple permanganate color is an indicator of reaction progress.
-
-
Workup:
-
After the reaction is complete, cool the mixture and filter off the manganese dioxide (MnO₂) byproduct.
-
Carefully acidify the filtrate with concentrated HCl until no more precipitate forms (check with pH paper).
-
Cool the mixture in an ice bath to maximize the precipitation of benzoic acid.
-
Collect the benzoic acid by vacuum filtration and wash with a small amount of ice-cold water.
-
Section 2: Grignard Carbonation
The reaction of a Grignard reagent with carbon dioxide is a versatile method for synthesizing carboxylic acids. However, the high reactivity of Grignard reagents can lead to several side reactions.
FAQ 2: My Grignard synthesis of benzoic acid resulted in a significant amount of biphenyl as a byproduct. How can I prevent this?
Answer:
The formation of biphenyl is a common side reaction in the synthesis of benzoic acid via a Grignard reagent. This occurs through a coupling reaction between the Grignard reagent (phenylmagnesium bromide) and any unreacted bromobenzene.
Causality and Troubleshooting:
-
Slow Grignard Formation: If the initiation of the Grignard reaction is slow, the concentration of unreacted bromobenzene remains high, increasing the likelihood of the coupling side reaction.
-
Localized Heating: Hot spots in the reaction mixture can also promote the coupling reaction.
Troubleshooting Protocol: Minimizing Biphenyl Formation
-
Initiation of Grignard Reaction:
-
Ensure all glassware is oven-dried and the solvent (diethyl ether or THF) is anhydrous. Grignard reagents are highly sensitive to moisture.[6]
-
Use a fresh surface of magnesium turnings. You can crush them in a mortar and pestle just before use to remove the passivating oxide layer.
-
A small crystal of iodine can be added to activate the magnesium surface.
-
Sonication can also be used to clean the magnesium surface and initiate the reaction.[6]
-
-
Reaction Conditions:
-
Add the bromobenzene solution dropwise to the magnesium suspension to maintain a gentle reflux and avoid localized overheating.
-
Use a stirrer to ensure efficient mixing.
-
-
Carbonation:
-
Pour the Grignard reagent onto a large excess of freshly crushed dry ice (solid CO₂). Do not add the dry ice to the Grignard reagent, as this can lead to the formation of a ketone byproduct.
-
Workflow for Minimizing Biphenyl in Grignard Synthesis
Caption: Workflow to minimize biphenyl byproduct in Grignard synthesis.
Section 3: Esterification of Benzoic Acid Derivatives
Fischer esterification is a classic method for converting carboxylic acids to esters. The reversible nature of this reaction and the potential for side reactions can impact the yield and purity of the desired ester.
FAQ 3: My Fischer esterification of a substituted benzoic acid is giving a low yield. How can I drive the reaction to completion?
Answer:
Low yields in Fischer esterification are often due to the equilibrium nature of the reaction.[7][8] To achieve a high yield, the equilibrium must be shifted towards the product side.
Causality and Troubleshooting:
-
Equilibrium: The reaction between a carboxylic acid and an alcohol to form an ester and water is reversible.[8]
-
Water as a Byproduct: The presence of water can hydrolyze the ester product, shifting the equilibrium back to the starting materials.
Troubleshooting Protocol: Maximizing Ester Yield
-
Use of Excess Reagent: Use a large excess of the alcohol. This is often practical if the alcohol is inexpensive and can be easily removed after the reaction.
-
Removal of Water:
-
Dean-Stark Apparatus: If the reaction is run in a solvent like toluene, a Dean-Stark trap can be used to azeotropically remove water as it is formed.[9]
-
Drying Agents: The inclusion of a drying agent, such as molecular sieves, can also remove water from the reaction mixture.
-
-
Catalyst: Ensure an adequate amount of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, is used.
FAQ 4: I am observing sulfonation of the aromatic ring during the esterification of my benzoic acid derivative. How can I avoid this?
Answer:
Sulfonation is a potential side reaction when using concentrated sulfuric acid as a catalyst in Fischer esterification, especially with activated aromatic rings.[7]
Causality and Troubleshooting:
-
Electrophilic Aromatic Substitution: Sulfuric acid is a sulfonating agent. The strongly acidic conditions can lead to the electrophilic aromatic substitution of a sulfonic acid group onto the benzene ring.
Troubleshooting Protocol: Preventing Sulfonation
-
Choice of Catalyst:
-
Use a non-sulfonating acid catalyst, such as p-toluenesulfonic acid (p-TsOH) or a Lewis acid.
-
Gas-phase HCl can also be used.
-
-
Reaction Temperature: Keep the reaction temperature as low as possible while still allowing the esterification to proceed at a reasonable rate. Higher temperatures favor sulfonation.
Data on Esterification Yields
| Substituted Benzoic Acid | Alcohol | Catalyst | Conditions | Yield (%) | Potential Side Reactions |
| Benzoic Acid | Ethanol | H₂SO₄ | Reflux | ~60-70 | Sulfonation (minor) |
| 4-Nitrobenzoic Acid | Methanol | H₂SO₄ | Reflux | >90 | None significant |
| Salicylic Acid | Methanol | H₂SO₄ | Reflux | ~70 | Self-esterification, acylation of phenol |
Section 4: Amide Formation from Benzoic Acid Derivatives
The direct conversion of a carboxylic acid to an amide is challenging due to the acidic nature of the carboxylic acid protonating the amine. Activation of the carboxylic acid is typically required.
FAQ 5: My attempt to directly react benzoic acid with an amine to form an amide resulted in no reaction. What am I doing wrong?
Answer:
Directly heating a carboxylic acid and an amine will typically result in the formation of an ammonium carboxylate salt rather than an amide. This is an acid-base reaction. While very high temperatures can drive off water to form the amide, this is often not practical.
Causality and Troubleshooting:
-
Acid-Base Chemistry: The acidic proton of the carboxylic acid will be transferred to the basic amine, forming a salt and rendering the amine non-nucleophilic.
Troubleshooting Protocol: Effective Amide Synthesis
-
Activation of the Carboxylic Acid: The carboxylic acid must first be converted to a more reactive derivative.
-
Acyl Chloride Formation: React the benzoic acid with thionyl chloride (SOCl₂) or oxalyl chloride to form the highly reactive benzoyl chloride.[10] The acyl chloride can then be reacted with the amine to form the amide. This is often done under Schotten-Baumann conditions (in the presence of a base like NaOH or pyridine) to neutralize the HCl byproduct.[10]
-
Use of Coupling Reagents: Reagents like dicyclohexylcarbodiimide (DCC) or HATU can be used to activate the carboxylic acid in situ, allowing for direct reaction with the amine at room temperature.[10][11]
-
Workflow for Amide Synthesis from Benzoic Acid
Caption: Recommended pathways for amide synthesis from benzoic acid.
Section 5: Nitration of Benzoic Acid
The nitration of benzoic acid is a classic example of electrophilic aromatic substitution on a deactivated ring. The regioselectivity and potential for side reactions are key considerations.
FAQ 6: I am trying to nitrate benzoic acid, but the reaction is very slow and I am getting poor conversion. Can I increase the temperature?
Answer:
While increasing the temperature can increase the reaction rate, it can also lead to the formation of unwanted byproducts and a decrease in regioselectivity. The nitration of benzoic acid requires carefully controlled conditions.
Causality and Troubleshooting:
-
Deactivated Ring: The carboxylic acid group is deactivating, making the aromatic ring less nucleophilic and thus less reactive towards electrophiles like the nitronium ion (NO₂⁺).[12]
-
Temperature Control: The nitration reaction is exothermic. Poor temperature control can lead to the formation of dinitrated products and other side reactions. It is crucial to keep the reaction cold to favor the formation of the desired mononitrated product.[13]
Troubleshooting Protocol: Controlled Nitration of Benzoic Acid
-
Nitrating Mixture: Prepare the nitrating mixture (a mixture of concentrated nitric acid and concentrated sulfuric acid) separately and cool it in an ice bath before adding it to the benzoic acid.[13]
-
Reaction Temperature: Maintain the reaction temperature at or below 10°C throughout the addition of the nitrating mixture.
-
Slow Addition: Add the nitrating mixture slowly to the solution of benzoic acid in sulfuric acid to control the exotherm.
FAQ 7: What is the expected regioselectivity for the nitration of benzoic acid, and how is it influenced by other substituents?
Answer:
The carboxylic acid group is a meta-director. Therefore, the nitration of benzoic acid primarily yields 3-nitrobenzoic acid.[12][14] The presence of other substituents on the ring will influence the final regiochemical outcome based on their own directing effects.
Regioselectivity in Nitration of Substituted Benzoic Acids
| Substituted Benzoic Acid | Substituent Type | Predominant Isomer(s) |
| Benzoic Acid | Meta-directing, deactivating | 3-Nitrobenzoic acid |
| 2-Methylbenzoic Acid | Ortho/para-directing, activating | 5-Nitro-2-methylbenzoic acid |
| 4-Methylbenzoic Acid | Ortho/para-directing, activating | 3-Nitro-4-methylbenzoic acid |
Logical Flow of Directing Effects in Nitration
Caption: Decision process for predicting regioselectivity in nitration.
References
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Wang, D., et al. (2021). Decarboxylative Hydroxylation of Benzoic Acids. Angewandte Chemie International Edition, 60(44), 24012-24016. Retrieved from [Link]
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University of the West Indies. (n.d.). GRIGNARD REACTION – Synthesis of Benzoic Acid. Retrieved from [Link]
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Master Organic Chemistry. (2020). Oxidation of aromatic alkanes with KMnO4 to give carboxylic acids. Master Organic Chemistry. Retrieved from [Link]
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ResearchGate. (2012). How to produce amide from Benzoic acid and amine directly?. ResearchGate. Retrieved from [Link]
-
Chemistry LibreTexts. (2020). 16.3: Reactions of alkylbenzenes. Chemistry LibreTexts. Retrieved from [Link]
-
Chemistry Stack Exchange. (2016). Does Friedel-Crafts reaction fail with benzoic acid?. Chemistry Stack Exchange. Retrieved from [Link]
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ResearchGate. (2015). I would like to ask what would be the most probable side products when performing Esterification using a benzoic acid derivative and ethanol?. ResearchGate. Retrieved from [Link]
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Chemistry LibreTexts. (2025). 20.7: Chemistry of Nitriles. Chemistry LibreTexts. Retrieved from [Link]
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Frontiers in Chemistry. (2024). Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods. Frontiers. Retrieved from [Link]
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Pharmaffiliates. (n.d.). benzoic acid and its Impurities. Pharmaffiliates. Retrieved from [Link]
-
Chemguide. (n.d.). decarboxylation of carboxylic acids and their salts. Chemguide. Retrieved from [Link]
-
University of Sydney. (n.d.). organic synthesis: benzoic acid via a grignard reaction. University of Sydney. Retrieved from [Link]
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Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. Retrieved from [Link]
-
ACS Publications. (1996). Decarboxylation and Coupling Reactions of Aromatic Acids under Coal-Liquefaction Conditions. ACS Publications. Retrieved from [Link]
-
Ventura College. (n.d.). Hydrolysis of Nitriles to Carboxylic Acid. Ventura College. Retrieved from [Link]
-
ACS Publications. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. ACS Publications. Retrieved from [Link]
-
Beyond Benign. (n.d.). Grignard Reaction. Beyond Benign. Retrieved from [Link]
-
Truman State University. (n.d.). Nitration of Benzoic Acid to Produce Methyl 3-Nitrobenzoate. Truman State University. Retrieved from [Link]
-
National Bureau of Standards. (n.d.). Preparation of benzoic acid of high purity. National Institute of Standards and Technology. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Intramolecular Friedel-Crafts Reactions. Master Organic Chemistry. Retrieved from [Link]
-
YouTube. (2021). 153 CHM2211 Reactions at Benzylic Position Oxidation of Alkyl Groups to Carboxylic Acids. YouTube. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of benzoic acid from toluene, benzotrichloride and phthalic anhydride. ResearchGate. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 21.3: Reactions of Carboxylic Acids. Chemistry LibreTexts. Retrieved from [Link]
-
Master Organic Chemistry. (2022). Decarboxylation. Master Organic Chemistry. Retrieved from [Link]
- U.S. Patent No. 3,075,009. (1963). Oxidation of alkylbenzene carboxylic acids. Google Patents.
-
International Journal of Advanced Chemistry Research. (2021). Review on friedel-crafts acylation of benzene derivatives using various catalytic systems. International Journal of Advanced Chemistry Research. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 20.5: Preparing Carboxylic Acids. Chemistry LibreTexts. Retrieved from [Link]
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National Institutes of Health. (2018). Direct synthesis of amides from nonactivated carboxylic acids using urea as nitrogen source and Mg(NO3)2 or imidazole as catalysts. National Center for Biotechnology Information. Retrieved from [Link]
-
YouTube. (2017). How to make Benzoic acid from Toluene. YouTube. Retrieved from [Link]
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-
Royal Society of Chemistry. (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. RSC Publishing. Retrieved from [Link]
-
Scribd. (n.d.). Grignard Reaction: Synthesis of Benzoic Acid. Scribd. Retrieved from [Link]
-
ResearchGate. (n.d.). Benzoic Acid Parameters observed during forced degradation study. ResearchGate. Retrieved from [Link]
-
ACS Publications. (2020). Visible- and UV-Light-Induced Decarboxylative Radical Reactions of Benzoic Acids Using Organic Photoredox Catalysts. ACS Publications. Retrieved from [Link]
-
Chemguide. (n.d.). hydrolysing nitriles. Chemguide. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Organic Chemistry Portal. Retrieved from [Link]
-
YouTube. (2021). 20.8 Synthesis and Reactions of Esters | Organic Chemistry. YouTube. Retrieved from [Link]
-
University of Calgary. (n.d.). Ch 11 : Oxidation of Alkyl benzenes. University of Calgary. Retrieved from [Link]
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-
Quora. (2018). What is the mechanism of benzoic acid from toluene?. Quora. Retrieved from [Link]
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-
Chemistry LibreTexts. (2023). Making Carboxylic Acids by the Hydrolysis of Nitriles. Chemistry LibreTexts. Retrieved from [Link]
-
YouTube. (2021). Nitration of benzoic acid. YouTube. Retrieved from [Link]
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Technical Support Center: Purification Strategies for 2-(2-oxopyrrolidin-1-yl)benzoic acid
Welcome to the technical support guide for 2-(2-oxopyrrolidin-1-yl)benzoic acid. This document is designed for researchers, medicinal chemists, and process development professionals who are working with this compound and require robust, field-tested strategies for its purification. As a molecule possessing both a carboxylic acid and a lactam, its purification can present unique challenges. This guide provides in-depth, causality-driven answers to common issues, detailed protocols, and a foundational understanding of the purification principles involved.
Part 1: Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, providing not just a solution, but the scientific rationale to empower your decision-making.
Question 1: My crude product has crashed out of solution as an oil and refuses to crystallize. What is causing this and how can I induce crystallization?
Answer: Oiling out is a common problem that occurs when a compound's melting point is lower than the temperature of the solution from which it is precipitating, or when impurities are depressing the melting point significantly. The high concentration of impurities can disrupt the formation of a stable crystal lattice.
Causality: this compound contains a relatively rigid aromatic ring and a more flexible, polar pyrrolidinone ring. The presence of residual solvents or unreacted starting materials (e.g., γ-butyrolactone, 2-aminobenzoic acid, or 2-halobenzoic acids) can interfere with the intermolecular interactions (like hydrogen bonding and π-stacking) necessary for orderly crystal packing.
Troubleshooting Workflow:
Caption: Decision tree for inducing crystallization.
Actionable Solutions:
-
Induce Nucleation: Try scratching the inner surface of the flask with a glass rod at the solvent-air interface. The microscopic scratches provide nucleation sites for crystal growth.[1]
-
Seed Crystals: If you have a small amount of pure, solid material from a previous batch, add a single crystal to the cooled, supersaturated solution.
-
Solvent Adjustment: The oil may have formed because the solute is too soluble in the chosen solvent system. Re-dissolve the oil by gently warming and add a "poor" solvent (an anti-solvent) dropwise until the solution turns cloudy (the cloud point). Then, add a few drops of the "good" solvent to redissolve the cloudiness and allow the solution to cool slowly. For this molecule, an ethyl acetate/hexane or ethanol/water system could be effective.[2]
-
Concentration: Your solution may be too dilute. Remove some solvent under reduced pressure and attempt to cool the more concentrated solution again.
Question 2: After a single recrystallization, my product's purity is only ~90% by NMR/HPLC. I suspect unreacted starting materials are the main contaminant. How do I remove them?
Answer: The optimal strategy depends on the synthetic route and the nature of the starting materials. The two most probable synthetic routes leave distinct impurity profiles.
Scenario A: Synthesis from Anthranilic Acid (2-aminobenzoic acid)
-
Likely Impurity: Unreacted anthranilic acid.
-
Rationale: Anthranilic acid is amphoteric (contains both a basic amine group and an acidic carboxylic acid group), while your product is primarily acidic. This difference can be exploited.
-
Purification Strategy: Acid-Base Extraction.
-
Dissolve the crude product in a water-immiscible organic solvent like ethyl acetate or dichloromethane (DCM).
-
Wash the organic layer with a dilute, weak acid solution (e.g., 1 M citric acid or very dilute HCl, pH ~4-5). This will protonate the basic amine of the anthranilic acid, pulling it into the aqueous layer as a salt, while your product remains in the organic layer.
-
Separate the layers. Wash the organic layer with brine, dry it over anhydrous sodium or magnesium sulfate, filter, and concentrate the solvent to recover the cleaner product for subsequent recrystallization.
-
Scenario B: Synthesis from a 2-Halobenzoic Acid (e.g., 2-chlorobenzoic acid)
-
Likely Impurity: Unreacted 2-halobenzoic acid.
-
Rationale: Both the product and the starting material are carboxylic acids. However, your product, containing the polar lactam group, is significantly more polar than the simple 2-halobenzoic acid.
-
Purification Strategy: Chromatography.
-
An acid-base extraction will not work here. Flash column chromatography is the most effective method. The increased polarity of your product means it will adhere more strongly to the silica gel.[3] See Part 3 for a detailed protocol.
-
Question 3: My yield is consistently low (<50%) after purification. What are the common pitfalls leading to product loss?
Answer: Low yields are typically due to either incomplete reaction or, more commonly, losses during the workup and purification steps.
Key Areas for Optimization:
-
Recrystallization Solvent Volume: The most frequent cause of low recovery is using an excessive volume of the recrystallization solvent. The goal is to create a saturated solution at high temperature, not just to dissolve the compound. Use the minimum amount of hot solvent necessary to fully dissolve the crude product.[1][4] Any excess solvent will retain some of your product in solution even after cooling, which is then lost during filtration.
-
Premature Crystallization: If performing a hot filtration to remove insoluble impurities, the product can crystallize prematurely on the filter funnel and paper. To prevent this, use a pre-heated funnel and a fluted filter paper for a faster filtration, and keep the solution at or near its boiling point.[2][4]
-
Inappropriate Solvent Choice: A good recrystallization solvent should dissolve the compound poorly at low temperatures but very well at high temperatures.[2] If the compound is moderately soluble at room temperature, significant material will be lost in the mother liquor.
-
Transfer Losses: Be meticulous. Ensure all product is scraped from flasks and filter paper. A small amount of cold recrystallization solvent can be used to rinse glassware and transfer any remaining crystals.
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the best solvent systems for recrystallizing this compound?
A1: The ideal solvent will have a steep solubility curve with respect to temperature. Given the molecule's polarity, several options are viable. Experimentation with small quantities is always recommended.
| Solvent System | Rationale & Use Case | Potential Downsides |
| Ethanol/Water | Excellent for moderately polar compounds. Dissolve in a minimum of hot ethanol, then add hot water dropwise until turbidity persists. Re-heat to clarify and cool slowly. | Can be tricky to find the perfect ratio; may oil out if water is added too quickly or the solution is too concentrated. |
| Ethyl Acetate | A good starting point. The compound should have moderate solubility, allowing for recrystallization from a single solvent. | May not be effective at excluding more polar impurities. |
| Isopropanol | Similar properties to ethanol but less volatile, which can allow for slower, more controlled crystal growth. | Higher boiling point requires more care during handling. |
| Water | As a benzoic acid derivative, it has limited solubility in cold water but increased solubility in hot water.[1][5] This makes water a good, economical, and safe choice, especially for removing non-polar impurities. | May not be sufficient to dissolve the crude material if significant organic-soluble impurities are present. |
Q2: What are the recommended conditions for Thin-Layer Chromatography (TLC) and Flash Column Chromatography?
A2: Chromatography is an essential tool for both monitoring reaction progress and for purification.
Core Principle: As a carboxylic acid, the compound is quite polar and can streak (tail) on a standard silica gel plate. To obtain sharp, well-defined spots, it is crucial to add a small amount of a volatile acid to the mobile phase. This keeps the carboxylic acid group protonated, suppressing its ionization and unwanted strong interactions with the silica surface.[6]
| Parameter | TLC Recommendation | Flash Column Chromatography Recommendation |
| Stationary Phase | Silica gel 60 F₂₅₄ plates | Silica gel, 230-400 mesh (40-63 µm) |
| Mobile Phase | 50-70% Ethyl Acetate in Hexane + 0.5-1% Acetic Acid | Start with a lower polarity (e.g., 20% EtOAc/Hexane + 0.5% AcOH) and gradually increase the polarity (gradient elution) to 70-80% EtOAc/Hexane + 0.5% AcOH. |
| Visualization | UV lamp at 254 nm | TLC analysis of collected fractions. |
| Expected Rf | ~0.3 - 0.5 (Adjust mobile phase polarity to achieve this) | The product will elute as the mobile phase polarity increases. |
Q3: What are the key spectroscopic features I should look for to confirm the identity and purity of this compound?
-
¹H NMR (in CDCl₃ or DMSO-d₆):
-
Carboxylic Acid Proton (-COOH): A very broad singlet, typically >10 ppm (may be exchanged with D₂O).
-
Aromatic Protons (4H): Complex multiplets between ~7.2 and 8.2 ppm. The proton ortho to the carboxyl group will likely be the furthest downfield.
-
Pyrrolidinone Protons (-N-CH₂-): A triplet around 3.6-4.0 ppm (2H).
-
Pyrrolidinone Protons (-CH₂-C=O): A triplet around 2.5-2.8 ppm (2H).
-
Pyrrolidinone Protons (-CH₂-CH₂-CH₂-): A multiplet (quintet) around 2.1-2.4 ppm (2H).
-
-
¹³C NMR:
-
Carboxylic Acid Carbonyl: ~165-170 ppm.
-
Lactam Carbonyl: ~175 ppm.
-
Aromatic Carbons: 6 signals between ~120-140 ppm.
-
Aliphatic Carbons: 3 signals for the pyrrolidinone ring between ~20-50 ppm.
-
-
FT-IR (KBr pellet or film):
-
O-H stretch (acid): Very broad band from ~2500-3300 cm⁻¹.
-
C=O stretch (acid): Strong, sharp peak around ~1700-1720 cm⁻¹.
-
C=O stretch (lactam): Strong, sharp peak around ~1680-1690 cm⁻¹.
-
C-H aromatic stretch: Above 3000 cm⁻¹.
-
Part 3: Standardized Protocols
These protocols provide a validated starting point for your purification experiments.
Protocol 3.1: Purification by Recrystallization
-
Solvent Selection: Based on the table in FAQ 1, select a solvent system (e.g., Ethanol/Water).
-
Dissolution: Place the crude solid (e.g., 1.0 g) in an Erlenmeyer flask with a stir bar. Add a minimal volume of hot ethanol (e.g., 3-4 mL) and bring the mixture to a gentle boil on a hot plate to dissolve the solid completely.
-
Addition of Anti-Solvent: While hot, add hot deionized water dropwise until the solution becomes faintly and persistently cloudy.
-
Clarification: Add 1-2 more drops of hot ethanol to just re-dissolve the cloudiness, resulting in a clear, saturated solution.
-
Cooling & Crystallization: Remove the flask from the heat, cover it (e.g., with a watch glass), and allow it to cool slowly to room temperature on a benchtop. Do not disturb the flask during this period to promote the growth of large, pure crystals.[2]
-
Complete Crystallization: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation and minimize solubility in the mother liquor.[1]
-
Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals (the "filter cake") with a small amount of ice-cold solvent (the same ethanol/water ratio used for crystallization) to remove any residual soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.
Protocol 3.2: Purification by Flash Column Chromatography
Caption: Workflow for Flash Column Chromatography.
-
Column Preparation: Prepare a slurry of silica gel (e.g., 50 g for 1 g of crude product) in a nonpolar solvent (e.g., 10% ethyl acetate in hexane). Pour the slurry into the column and allow it to pack under light pressure, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve your crude product in a minimal amount of a polar solvent (like DCM or ethyl acetate). Add a small amount of silica gel (~2-3x the mass of your product) and evaporate the solvent to create a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
-
Elution: Begin eluting the column with a low-polarity mobile phase (e.g., 20% ethyl acetate/hexane + 0.5% acetic acid). Less polar impurities will elute first.
-
Gradient: Gradually increase the polarity of the mobile phase (e.g., to 40%, then 60%, then 80% ethyl acetate in hexane, all containing 0.5% acetic acid). Your target compound will begin to move down the column as the polarity increases.
-
Fraction Collection: Collect the eluent in a series of test tubes or flasks.
-
Analysis: Analyze the collected fractions by TLC to identify which ones contain your pure product.
-
Isolation: Combine the pure fractions in a round-bottom flask and remove the solvent using a rotary evaporator to yield the purified this compound.
References
-
The Royal Society of Chemistry. Supplementary Information. Available from: [Link]
-
Supporting Information for Angew. Chem. Int. Ed. Available from: [Link]
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Lee, J. H., et al. (2006). 2-[2-Hydroxy-4-(pyrrolidin-1-yl)benzoyl]benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 62(8), o3396-o3397. Available from: [Link]
-
Florida A&M University. (2016). Lab Report Recrystallization. Available from: [Link]
-
PubChem. This compound. National Center for Biotechnology Information. Available from: [Link]
-
PubChem. 5-Acetamido-2-(2-oxopyrrolidin-1-yl)benzoic acid. National Center for Biotechnology Information. Available from: [Link]
-
University of Missouri–St. Louis. Recrystallization of Benzoic Acid. Available from: [Link]
-
University of Massachusetts Boston. The Recrystallization of Benzoic Acid. Available from: [Link]
-
Zhang, C., et al. (2017). The solubility of benzoic acid in seven solvents. ResearchGate. Available from: [Link]
-
Kavina, M. A., et al. (2019). Synthesis of substituted 2-(2-oxopyrrolidin-1-yl)acetamides. ResearchGate. Available from: [Link]
-
Cenmed Enterprises. 4-(2-oxopyrrolidin-1-yl)benzoic acid. Available from: [Link]
-
Human Metabolome Database. 1H NMR Spectrum for Benzoic acid. Available from: [Link]
-
Shtykov, S. N., et al. (2007). Thin-Layer Chromatography of Benzoic Acids with a Controlled Gas Phase: A Comparison of Different Stationary Phases. ResearchGate. Available from: [Link]
-
All In with Dr. Betts. (2020). Recrystallization Lab Procedure of Benzoic Acid. YouTube. Available from: [Link]
-
Carl ROTH. Benzoic acid - Melting point standards. Available from: [Link]
-
U.S. National Library of Medicine. (1980). Gas chromatographic determination of low concentrations of benzoic acid in human plasma and urine. PubMed. Available from: [Link]
-
PubChem. Method for purifying benzoic acid - Patent CN-106458827-A. Available from: [Link]
-
HELIX Chromatography. HPLC Methods for analysis of Benzoic acid. Available from: [Link]
-
Alagić-Džambić, L., et al. (2023). Synthesis and characterization of Benzoic Acid. Chemistry Research Journal. Available from: [Link]
-
Alvarez, A. N. T. (2021). Recrystallization of Impure Benzoic Acid. ResearchGate. Available from: [Link]
- Google Patents. Process for the purification of benzoic acid - US4092353A.
-
The University of the West Indies at Mona. (2015). PRACTICAL #3: THIN LAYER CHROMATOGRAPHY. Available from: [Link]
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-
Wikipedia. Benzoic acid. Available from: [Link]
- Google Patents. Method for purification of benzoic acid - EP2952237A1.
-
PubChem. 4-(2-Oxopyrrolidin-1-yl)benzene-1-sulfonyl chloride. National Center for Biotechnology Information. Available from: [Link]
- Google Patents. Process for the production and purification of benzoic acid - US3816523A.
-
CP Lab Safety. 3-(2-Oxopyrrolidin-1-yl)benzoic acid, 97% Purity. Available from: [Link]
-
Al-dhawi, B. N. S., et al. (2023). A critical review on the journey of benzoic acid in the pharmaceutical industry... PMC. Available from: [Link]
-
Ramireddy, A. R., & Behara, D. K. (2022). Analytical method validation on simultaneous estimation of Ozenoxacin and Benzoic acid... ResearchGate. Available from: [Link]
-
Kubatova, A., et al. (2015). Determination of Impurities in Bioproduced Succinic Acid. UND Scholarly Commons. Available from: [Link]
-
Kareem, A. M., et al. (2018). Synthesis and Characterization of 4-(2-Methyl-4-Oxoquinazolin-3(4H)-Yl) Benzoic Acid Derivatives... ResearchGate. Available from: [Link]
Sources
Technical Support Center: Stability of 2-Oxopyrrolidinyl Benzoic Acid in Solution
Welcome to the technical support guide for 2-oxopyrrolidinyl benzoic acid and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of handling this molecule in solution. Understanding and controlling its stability is paramount for generating reliable experimental data and developing robust formulations. This guide provides in-depth answers to common questions, troubleshooting workflows, and validated protocols to ensure the integrity of your work.
Frequently Asked Questions (FAQs)
Q1: What is 2-oxopyrrolidinyl benzoic acid, and why is its stability in solution a primary concern?
A1: 2-Oxopyrrolidinyl benzoic acid, specifically 4-(2-oxo-pyrrolidin-1-yl)-benzoic acid, is a molecule that integrates two key functional groups: a 2-pyrrolidinone (a five-membered lactam) ring and a benzoic acid moiety.[1] The stability of this compound is a significant concern because the lactam ring is susceptible to hydrolysis, which breaks the ring and fundamentally alters the molecule's structure and properties. This degradation can lead to loss of biological activity, inaccurate experimental results, and the formation of impurities.
Q2: What is the primary degradation pathway for 2-oxopyrrolidinyl benzoic acid in aqueous solutions?
A2: The most common degradation pathway is the hydrolysis of the amide bond within the 2-pyrrolidinone (lactam) ring. This reaction is catalyzed by both acidic and basic conditions.[2] The process involves the addition of a water molecule across the amide bond, resulting in a ring-opening event to form the corresponding γ-aminobutyric acid derivative. Benzoic acid itself is generally stable but can undergo degradation, such as decarboxylation, under more extreme conditions like high temperatures.[3]
Caption: Hydrolysis of the 2-pyrrolidinone ring.
Q3: Which environmental factors have the most significant impact on the stability of this compound?
A3: The stability of 2-oxopyrrolidinyl benzoic acid in solution is primarily influenced by the following factors, ordered by typical impact:
-
pH: The rate of hydrolysis is highly pH-dependent, accelerating under both strongly acidic and strongly basic conditions.[4][5] Maximum stability is generally found in the neutral to slightly acidic pH range.
-
Temperature: Higher temperatures increase the rate of all chemical reactions, including hydrolysis and potential decarboxylation of the benzoic acid moiety.[6]
-
Solvent Composition: The presence of water is necessary for hydrolysis. While the compound has good solubility in many polar solvents, aqueous buffers are where hydrolysis is most prevalent.[7][8]
-
Light Exposure (Photostability): Aromatic systems and carbonyl groups can absorb UV or visible light, which may lead to photodegradation.[9][10] It is crucial to evaluate the photostability of the specific molecule.[11]
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during your experiments.
Q4: I prepared a stock solution in a buffer, and after a short time, I noticed a significant decrease in the concentration of my parent compound when analyzed by HPLC. What happened?
A4: This is a classic sign of chemical instability, most likely due to hydrolysis of the lactam ring.
-
Immediate Action: First, check the pH of your buffer. Buffers outside the optimal stability range (typically pH 4-7) can rapidly accelerate degradation. The stability of lactam-containing compounds often follows a U-shaped profile, with the lowest degradation rate around a specific pH.[4]
-
Causality: At low pH, the carbonyl oxygen of the lactam can be protonated, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by water. At high pH, the hydroxide ion (OH⁻) acts as a potent nucleophile, directly attacking the carbonyl carbon.[2][12]
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for compound degradation.
Q5: My solution has turned slightly yellow after being stored on the benchtop. Is this related to stability?
A5: Yes, a color change often indicates the formation of new chemical species, which can be degradation products.
-
Probable Cause: This could be due to oxidative degradation or photodegradation. Aromatic compounds can be susceptible to oxidation, and the energy from light can promote the formation of chromophoric (color-absorbing) degradation products.[13][14]
-
Recommendations:
-
Protect from Light: Store solutions in amber vials or wrap clear vials in aluminum foil to prevent light exposure.[9]
-
Inert Atmosphere: For long-term storage, consider purging the solvent with an inert gas like nitrogen or argon before preparing the solution and storing it under an inert headspace to minimize contact with oxygen.
-
Analyze Degradants: Use a diode array detector (DAD) or mass spectrometry (MS) with your HPLC to characterize the impurity. The UV-Vis spectrum of the new peak can give clues about its structure.[15]
-
Protocols for Stability Assessment
To quantitatively understand the stability of your compound, a systematic approach is required. The following protocols provide a framework for conducting these studies.
Protocol 1: Forced Degradation Study
Objective: To rapidly identify the degradation pathways and develop a stability-indicating analytical method. This is a crucial step in drug development as mandated by guidelines like ICH Q1B.[16]
Workflow:
Caption: Experimental workflow for a forced degradation study.
Methodology:
-
Stock Solution: Prepare a 1 mg/mL stock solution of 2-oxopyrrolidinyl benzoic acid in a suitable solvent mixture (e.g., 50:50 acetonitrile:water).
-
Stress Conditions: Aliquot the stock solution and subject it to the following conditions:
-
Acidic: Add an equal volume of 0.2 M HCl (final concentration 0.1 M HCl). Incubate at 60°C.
-
Basic: Add an equal volume of 0.2 M NaOH (final concentration 0.1 M NaOH). Keep at room temperature.
-
Oxidative: Add an equal volume of 6% H₂O₂ (final concentration 3% H₂O₂). Keep at room temperature.
-
Thermal: Incubate a sample protected from light at 60°C.
-
Photolytic: Expose a sample to light conditions as specified in ICH Q1B (≥ 1.2 million lux hours and ≥ 200 watt hours/m²).[16] Include a dark control wrapped in foil.
-
-
Time Points: Collect samples at initial (T=0) and subsequent time points (e.g., 2, 4, 8, 24 hours). Neutralize the acidic and basic samples before analysis.
-
Analysis: Analyze all samples using a validated stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method
Objective: To quantify the parent compound and separate it from all potential degradation products.[17]
| Parameter | Recommendation | Rationale |
| Column | C18 Reverse-Phase, 2.1 x 100 mm, 1.8 µm | Provides excellent separation for moderately polar aromatic compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies the mobile phase to ensure consistent protonation of the carboxylic acid, leading to sharp peaks. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic modifier for elution. |
| Gradient | 10% to 90% B over 10 minutes | A gradient is essential to elute both the polar degradation products and the less polar parent compound. |
| Flow Rate | 0.3 mL/min | Standard for a 2.1 mm ID column. |
| Column Temp. | 40°C | Elevated temperature improves peak shape and reduces viscosity. |
| Detection | UV/DAD at ~255 nm; MS Scan | The aromatic ring provides strong UV absorbance.[9] Mass spectrometry is crucial for identifying unknown degradant peaks.[18] |
| Injection Vol. | 2 µL | Small volume to prevent column overload. |
Best Practices for Handling and Storage
To minimize degradation and ensure the highest quality data, follow these guidelines.
Table 1: Recommended Handling & Storage Conditions
| Parameter | Recommendation | Justification |
| pH of Solution | 4.0 - 7.0 | This range typically represents the point of maximum stability for lactam-containing molecules, minimizing both acid and base-catalyzed hydrolysis.[4] |
| Temperature | 2-8°C (Refrigerated) | Reduces the rate of chemical degradation significantly compared to room temperature.[6] For long-term storage, consider -20°C or -80°C. |
| Solvent | Aprotic organic solvents (DMSO, DMF) for long-term stock. Aqueous buffers for immediate use. | Aprotic solvents prevent hydrolysis. If aqueous solutions are needed, prepare them fresh daily from a frozen organic stock. |
| Atmosphere | Store under inert gas (Nitrogen/Argon) if possible. | Minimizes oxidative degradation, especially for sensitive compounds or long-term studies.[13] |
| Container | Amber glass vials or clear vials wrapped in aluminum foil. | Protects the compound from light exposure, preventing potential photodegradation.[10][11] |
By understanding the inherent chemical liabilities of 2-oxopyrrolidinyl benzoic acid and implementing these systematic protocols and best practices, researchers can ensure the integrity of their samples and the reliability of their experimental outcomes.
References
- Stability of β-lactam antibiotics in bacterial growth media - PMC. (n.d.). PubMed Central.
- Influence of temperature on the degradation of selected β-lactams (24 h... (n.d.). ResearchGate.
- 2-Pyrrolidinone: Synthesis method and chemical reaction. (2024, March 11). ChemicalBook.
- Hydrolytic Stability versus Ring Size in Lactams... (2025, August 6). ResearchGate.
- Chemical Stability and Characterization of Degradation Products... (n.d.). PMC.
- Implications of Photostability on the Manufacturing, Packaging, Storage, and Testing. (n.d.). Pharmaceutical Technology.
- Possible degradation pathways leading from benzaldehyde to benzene or benzoic acid. (n.d.). ResearchGate.
- Degradation of benzoic acid and its derivatives in subcritical water. (n.d.). PubMed.
- The bacterial degradation of benzoic acid and benzenoid compounds under anaerobic conditions... (n.d.). PubMed.
- Cas 36151-44-7,4-(2-OXO-PYRROLIDIN-1-YL)-BENZOIC ACID. (n.d.). lookchem.
- Photostability testing theory and practice. (2021, July 28). Q1 Scientific.
- Photostability and Photostabilization of Drugs and Drug Products. (n.d.). SciSpace.
- Q1B Photostability Testing of New Active Substances and Medicinal Products. (n.d.). EMA.
- Stability study on an anti-cancer drug... (2016, September 28). SpringerLink.
- Synthesis of Some New Derivatives of Pyrrolidine-2-one and Studying Their Antibacterial Potentials. (2020, December 25). ResearchGate.
- The solubility of benzoic acid in seven solvents. (n.d.). ResearchGate.
- Influence of pH on the Stability of 2-Substituted 1,3-Thiazolidine-4-Carboxylic Acids in Model Solutions. (n.d.). ResearchGate.
- Analytical Methods to Determine the Stability of Biopharmaceutical Products. (2023, January 1). Spectroscopy Online.
- Validation of a HPLC Method for the Determination of Benzoic Acid and Sorbic Acid in Noodles. (n.d.). ThaiScience.
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- 3. Degradation of benzoic acid and its derivatives in subcritical water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stability of β-lactam antibiotics in bacterial growth media - PMC [pmc.ncbi.nlm.nih.gov]
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- 17. Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid (CLEFMA) using a stability-indicating HPLC method - PMC [pmc.ncbi.nlm.nih.gov]
- 18. chromatographyonline.com [chromatographyonline.com]
"overcoming low yields in Smiles-Truce cascade for pyrrolidinone scaffolds"
Welcome to the technical support center for the Smiles-Truce cascade, a powerful, transition-metal-free method for synthesizing valuable α-arylated pyrrolidinone scaffolds. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this reaction, troubleshoot common issues leading to low yields, and unlock its full synthetic potential.
Introduction to the Smiles-Truce Cascade for Pyrrolidinone Synthesis
The synthesis of functionalized pyrrolidinones, a privileged pharmacophore in numerous biologically active compounds, can be streamlined using a one-pot Smiles-Truce cascade.[1][2][3] This elegant reaction typically involves the reaction of arylsulfonamides with activated cyclopropane diesters under basic conditions.[1][3][4] The process unfolds in three key steps:
-
Nucleophilic Ring-Opening: The arylsulfonamide, activated by a base, opens the cyclopropane ring.
-
Smiles-Truce Rearrangement: The resulting enolate undergoes an intramolecular nucleophilic aromatic substitution (SNAr), leading to an aryl transfer.[5][6]
-
Lactam Formation: Subsequent cyclization forms the desired pyrrolidinone scaffold.[1][2][3]
While operationally simple, this cascade can be sensitive to various parameters, often resulting in suboptimal yields. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions to help you overcome these challenges.
Troubleshooting Guide: Overcoming Low Yields
This section addresses specific experimental issues in a question-and-answer format, providing explanations and actionable protocols.
Question 1: My reaction is not proceeding to completion, and I'm recovering a significant amount of starting material. What are the likely causes and how can I fix this?
Answer:
Incomplete conversion is a common hurdle, often pointing to issues with the initial nucleophilic ring-opening of the cyclopropane. The sulfonamide's nucleophilicity and the reaction conditions play a crucial role here.
Potential Causes & Solutions:
-
Insufficient Basicity: The base is critical for deprotonating the sulfonamide, thereby activating it as a nucleophile. If the base is too weak, the initial ring-opening step will be slow or may not occur at all.
-
Troubleshooting Protocol: A systematic base screening is recommended. While potassium carbonate (K₂CO₃) can initiate the reaction, stronger bases often lead to improved yields. Cesium carbonate (Cs₂CO₃) has been shown to be particularly effective in driving the reaction forward.[1]
-
| Base | Relative Strength | Typical Starting Point | Notes |
| K₂CO₃ | Moderate | 2.0 equiv. | Often results in low conversion.[1] |
| Cs₂CO₃ | Strong | 2.0 equiv. | Generally provides higher yields.[1] |
| DBU | Strong (non-nucleophilic) | 1.5 - 2.0 equiv. | Can be effective, but screen carefully. |
-
Suboptimal Temperature and Concentration: The kinetics of the initial addition can be sensitive to temperature and reactant concentration.
-
Troubleshooting Protocol: If you observe unconsumed sulfonamide, a modest increase in temperature can be beneficial.[1][2] For instance, increasing the temperature from 70 °C to higher temperatures under microwave conditions has been shown to improve yields in some Truce-Smiles rearrangements.[7] Similarly, increasing the concentration of the reaction mixture can also enhance the rate of the initial bimolecular reaction.[2]
-
-
Poor Solvent Choice: The solvent must be able to dissolve the reactants and stabilize the charged intermediates in the reaction cascade.
-
Troubleshooting Protocol: Dimethylformamide (DMF) is a commonly used solvent for this transformation and generally performs well.[1] If solubility issues are suspected, consider screening other polar aprotic solvents like DMSO.
-
Question 2: I am observing the formation of my desired pyrrolidinone, but the yield is consistently low, and I have a complex mixture of side products. What are the potential side reactions?
Answer:
The formation of multiple products suggests that competing reaction pathways are at play. Understanding these side reactions is key to mitigating them.
Potential Side Reactions & Mitigation Strategies:
-
Intermolecular SNAr: At higher concentrations, an intermolecular reaction between the sulfonamide and another molecule of the aryl sulfonamide can compete with the desired intramolecular Smiles-Truce rearrangement.[5]
-
Mitigation: Running the reaction at a lower concentration can favor the intramolecular pathway.
-
-
Retro-Michael/Mannich Ring Opening: In some cases, the intermediate formed after the Smiles-Trace rearrangement can undergo a retro-Mannich ring opening, especially if the subsequent SO₂ extrusion is slow.[8]
-
Mitigation: The electronic properties of the migrating aryl ring are crucial. Highly electron-deficient systems may stabilize the intermediate enolate to an extent that the final cyclization is disfavored.[8] Modulating the electronics of the arylsulfonamide can help.
-
-
Decomposition of Starting Materials or Intermediates: At elevated temperatures, starting materials or sensitive intermediates may degrade.
-
Mitigation: Carefully control the reaction temperature and time. If higher temperatures are necessary, consider using microwave irradiation to allow for rapid heating and shorter reaction times.[7]
-
Question 3: How do the electronic properties of the substituents on the arylsulfonamide affect the reaction yield?
Answer:
The electronic nature of the migrating aryl ring is a critical parameter that influences multiple stages of the reaction cascade.
Electronic Effects Explained:
-
Activating Groups for SNAr: The Smiles-Truce rearrangement is an intramolecular nucleophilic aromatic substitution (SNAr). Therefore, the presence of electron-withdrawing groups (EWGs) on the aryl ring is essential to activate it for nucleophilic attack.[5][9] These groups stabilize the negatively charged Meisenheimer intermediate that is formed during the aryl migration.[5][7]
-
Impact on Nucleophilicity: While EWGs are necessary for the rearrangement, they also decrease the nucleophilicity of the sulfonamide nitrogen, which can hinder the initial ring-opening step.
-
Balancing Act: A balance must be struck. If the aryl ring is too electron-deficient, the initial addition may be slow. Conversely, if it is not electron-deficient enough, the Smiles-Truce rearrangement will be the bottleneck. Computational studies have shown that the Truce-Smiles rearrangement can be the rate-determining step.[8]
-
Troubleshooting Workflow for Electronic Effects:
Caption: Troubleshooting workflow for addressing electronic effects.
Frequently Asked Questions (FAQs)
Q1: What is the detailed mechanism of the Smiles-Truce cascade for pyrrolidinone synthesis?
The reaction proceeds through a well-defined, one-pot sequence:
-
Deprotonation: A base removes the acidic proton from the arylsulfonamide, generating a potent nucleophile.
-
Michael Addition/Ring Opening: The sulfonamide anion attacks one of the activated carbons of the cyclopropane ring, leading to its opening and the formation of an enolate intermediate.
-
Smiles-Truce Rearrangement: This is the key aryl transfer step. The enolate attacks the ipso-carbon of the aryl ring in an intramolecular SNAr fashion, passing through a spirocyclic Meisenheimer intermediate.[5]
-
SO₂ Extrusion & Lactamization: The Meisenheimer intermediate collapses, leading to the extrusion of sulfur dioxide and the formation of a reactive amine, which immediately undergoes intramolecular cyclization to yield the final pyrrolidinone product.[2]
Caption: Mechanism of the Smiles-Truce cascade.
Q2: What is the typical substrate scope for this reaction?
The substrate scope is generally broad, tolerating a range of functionalities on both the arylsulfonamide and the cyclopropane components.[1]
-
Arylsulfonamides: A variety of substituted arylsulfonamides can be employed. The reaction is tolerant of both electron-donating and electron-withdrawing groups on substituents attached to the sulfonamide nitrogen, as well as aryl halides and heteroarenes.[1]
-
Cyclopropanes: Cyclopropane diesters with different ester groups (e.g., methyl, ethyl, allyl, propargyl) are suitable substrates. However, replacing one of the esters with an amide has been shown to be less efficient.[10]
Q3: Are there any stereochemical considerations in this reaction?
The Smiles-Truce rearrangement itself involves the formation of a new stereocenter at the α-position of the pyrrolidinone. If the cyclopropane starting material is chiral, the reaction can proceed with stereospecificity. The intramolecular nature of the rearrangement often leads to a high degree of stereocontrol.
Q4: Can this reaction be performed under radical conditions?
Yes, radical versions of the Smiles-Truce rearrangement have been developed and represent a growing area of research.[11][12] These reactions are typically initiated by photoredox catalysis and offer alternative pathways for aryl migration under mild conditions.[12][13] However, the cascade described here for pyrrolidinone synthesis from cyclopropanes proceeds via a polar, anionic mechanism.
References
-
Henderson, A. P., Kosowan, J. R., & Wood, T. E. (2017). The Truce–Smiles rearrangement and related reactions: a review. Canadian Journal of Chemistry, 95(10), 1039-1057. [Link]
-
Sephton, T., Large, J. M., Butterworth, S., & Greaney, M. F. (2023). Synthesis of Functionalized Pyrrolidinone Scaffolds via Smiles-Truce Cascade. Organic Letters, 25(38), 6736–6740. [Link]
-
Snape, T. J. (2008). A truce on the Smiles rearrangement: revisiting an old reaction--the Truce-Smiles rearrangement. Chemical Society reviews, 37(11), 2452–2458. [Link]
-
Truce, W. E., Ray, W. J., Norman, O. L., & Eickemeyer, D. B. (1958). Rearrangements of Aryl Sulfones. I. The Truce-Smiles Rearrangement. Journal of the American Chemical Society, 80(14), 3625–3629. [Link]
-
Sephton, T., Large, J. M., Butterworth, S., & Greaney, M. F. (2023). Synthesis of Functionalized Pyrrolidinone Scaffolds via Smiles-Truce Cascade. Request PDF. [Link]
-
Sephton, T., Large, J. M., Butterworth, S., & Greaney, M. F. (2023). Synthesis of Functionalized Pyrrolidinone Scaffolds via Smiles-Truce Cascade. Europe PMC. [Link]
-
Holden, C. M., & Greaney, M. F. (2017). Modern Aspects of the Smiles Rearrangement. Israel Journal of Chemistry, 57(1-2), 111-122. [Link]
-
Henderson, A. P., Kosowan, J. R., & Wood, T. E. (2017). The Truce-Smiles Rearrangement and Related Reactions: A Review. Semantic Scholar. [Link]
-
Sephton, T., Large, J. M., Butterworth, S., & Greaney, M. F. (2023). Synthesis of Functionalized Pyrrolidinone Scaffolds via Smiles-Truce Cascade. PubMed. [Link]
-
Butterworth, S., & Greaney, M. F. (2021). Smiles–Truce Cascades Enable Heteroaryl Cyclopropane and Sultine Synthesis. Angewandte Chemie International Edition, 60(4), 1845-1849. [Link]
-
Wang, Y., Li, W., & Wang, X. (2021). Advancements and perspectives toward radical Truce–Smiles-type rearrangement. Organic Chemistry Frontiers, 8(19), 5466-5481. [Link]
-
Whalley, D. (2021, November 13). Synthesis Workshop: Photochemical Truce-Smiles Rearrangements with Dr. David Whalley (Episode 68). YouTube. [Link]
-
Sephton, T., Large, J. M., Butterworth, S., & Greaney, M. F. (2023). Synthesis of Functionalized Pyrrolidinones via Smiles–Truce Cascade. Synfacts, 19(11), 1191. [Link]
-
Kosowan, J. R. (2022). EXPANSION OF THE APPLICABILITY OF THE TRUCE-SMILES REARRANGEMENT. Knowledge Commons. [Link]
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Wikipedia contributors. (2023, December 1). Smiles rearrangement. In Wikipedia, The Free Encyclopedia. Retrieved January 17, 2026, from [Link]
-
Li, J., Wang, Y., Li, W., & Wang, X. (2022). Energy-Transfer-Enabled Truce–Smiles Rearrangement Using Sulfonamides as Sulfonyl Radical Precursors. Organic Letters, 24(21), 3845–3850. [Link]
-
Horst, B., Gabella Carena, L. J., Doppert, M. T., & Ruijter, E. (2021). Computation‐Guided Scope Exploration of a Conjugate Addition/Truce‐Smiles Cascade Reaction for Scaffold Diversification. Chemistry–A European Journal, 27(47), 12226-12234. [Link]
-
Whalley, D. M., Duong, H. A., & Greaney, M. F. (2019). Alkene Carboarylation through Catalyst‐Free, Visible Light‐Mediated Smiles Rearrangement. Chemistry–A European Journal, 25(8), 1927-1930. [Link]
-
Horst, B., Gabella Carena, L. J., Doppert, M. T., & Ruijter, E. (2021). Computation‐Guided Scope Exploration of a Conjugate Addition/Truce‐Smiles Cascade Reaction for Scaffold Diversification. ResearchGate. [Link]
-
Henderson, A. P., Kosowan, J. R., & Wood, T. E. (2017). The Truce–Smiles rearrangement and related reactions: a review. Canadian Science Publishing. [Link]
-
Whalley, D. M. (2021). Visible Light-Mediated Truce-Smiles Rearrangements. Research Explorer The University of Manchester. [Link]
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Technical Support Center: Optimizing Catalyst Selection for C-H Functionalization of Benzoic Acids
Welcome to the Technical Support Center for C-H functionalization of benzoic acids. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst selection and reaction optimization. Here, we provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in established scientific principles and field-proven insights.
I. Troubleshooting Guide: Common Experimental Issues & Solutions
This section addresses specific problems you may encounter during your experiments, offering potential causes and actionable solutions to get your research back on track.
Issue 1: Low or No Product Yield
This is one of the most common challenges in C-H functionalization. A systematic approach is key to identifying the root cause.
Question: My C-H functionalization reaction of a benzoic acid derivative is giving me a low yield or no product at all. What are the likely causes and how can I troubleshoot this?
Answer:
Several factors can contribute to poor reaction outcomes. Let's break down the troubleshooting process:
1. Re-evaluate Your Catalyst and Ligand System:
-
The Catalyst-Ligand Partnership is Crucial: The choice of the palladium catalyst and the accompanying ligand is paramount.[1][2] For ortho-C-H functionalization, palladium(II) acetate (Pd(OAc)₂) is a common starting point.[3] However, the ligand's electronic and steric properties can dramatically influence reactivity.[1]
-
Catalyst Loading: While higher catalyst loading might seem like a quick fix, it can sometimes lead to unwanted side reactions. Conversely, too little catalyst will result in slow or incomplete conversion. A typical starting point is 5-10 mol% of the palladium catalyst.[3][6]
2. Scrutinize the Reaction Conditions:
-
Solvent Effects are Significant: The solvent plays a critical role in C-H functionalization reactions.[7]
-
The Role of the Oxidant: Many palladium-catalyzed C-H functionalizations require an oxidant to regenerate the active Pd(II) species from the Pd(0) state that forms after reductive elimination.[8]
-
Common Oxidants: Silver salts (e.g., Ag₂CO₃, AgOAc) are frequently used, but can be costly.[9][10] Molecular oxygen (O₂) is a more atom-economical and environmentally benign alternative, often used in conjunction with a co-oxidant like Cu(OAc)₂.[6][11] If your reaction is sluggish, ensure your oxidant is active and present in the correct stoichiometry.
-
-
Temperature Optimization: C-H activation is often the rate-determining step and typically requires elevated temperatures (80-120 °C) to overcome the activation barrier.[6][9] However, excessively high temperatures can lead to catalyst decomposition or decarboxylation of the benzoic acid substrate.[9][12] A careful temperature screen is often necessary.
3. Check the Integrity of Your Starting Materials:
-
Purity is Non-Negotiable: Ensure your benzoic acid substrate, coupling partner, and all reagents are of high purity and are dry. Many catalysts are sensitive to moisture and air.
-
Directing Group Compatibility: The carboxylic acid group itself acts as a directing group, coordinating to the metal center to facilitate C-H activation at the ortho position.[13][14][15] Ensure that other functional groups on your substrate are compatible with the reaction conditions and do not interfere with this coordination.
Issue 2: Poor Regioselectivity (Mixture of Isomers)
Controlling where the new functional group is installed is a cornerstone of synthetic chemistry.
Question: I am observing a mixture of ortho, meta, and/or para isomers in my reaction. How can I improve the regioselectivity?
Answer:
Achieving high regioselectivity is a common hurdle, particularly when targeting positions other than ortho.
-
Ortho-Selectivity:
-
The Power of the Carboxylate: The carboxylate group is a powerful ortho-directing group.[14][15] If you are aiming for ortho-functionalization but are seeing other isomers, it's possible that a competing, non-directed pathway is occurring. In this case, optimizing the ligand and solvent can often enhance the desired directed pathway.[4][5]
-
Steric Hindrance: If the ortho positions are sterically hindered, the catalyst may struggle to access them, leading to functionalization at less hindered sites. In such cases, a smaller ligand might be beneficial.
-
-
Meta-Selectivity:
-
A Formidable Challenge: Directing functionalization to the meta position of benzoic acids is notoriously difficult due to the inherent electronic and directing properties of the carboxylate group.[6][11][16]
-
Template-Assisted Approaches: A successful strategy for achieving meta-selectivity involves the use of a removable directing group or "template" that is covalently attached to the benzoic acid.[6][16] This template is designed to position the catalyst over the meta C-H bond. Nitrile-based sulfonamide templates have shown promise in this area.[6][16]
-
-
Para-Selectivity:
-
Largely Unexplored: Carboxylic acid-directed para-C-H activation remains a significant challenge and is not a well-established methodology.[15] Alternative synthetic strategies are typically required to achieve para-functionalization.
-
Issue 3: Undesired Side Reactions: Decarboxylation
The loss of the carboxylic acid group can be a frustrating side reaction.
Question: I am observing significant amounts of decarboxylated byproducts. How can I minimize this?
Answer:
Decarboxylation is a common side reaction, particularly at elevated temperatures.[9][12]
-
Temperature Control is Key: This is often the most critical factor. Carefully screen lower reaction temperatures. While this may slow down the desired C-H activation, it can often suppress decarboxylation to a greater extent.[9]
-
Catalyst and Ligand Effects: The choice of catalyst and ligand can influence the propensity for decarboxylation. Some catalytic systems may be more prone to promoting this side reaction.
-
Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes help to minimize decarboxylation, although many C-H functionalizations are run under air or oxygen.
-
Alternative Strategies: In some cases, the carboxylate is intentionally used as a "traceless" directing group, where it is removed via decarboxylation after guiding the C-H functionalization.[13][17] If unintentional decarboxylation is a persistent issue, it may be worth exploring if a tandem functionalization-decarboxylation sequence could be synthetically useful.[17][18]
II. Frequently Asked Questions (FAQs)
This section provides concise answers to common questions regarding the practical aspects of optimizing catalyst selection for the C-H functionalization of benzoic acids.
Q1: What is the best palladium catalyst to start with for the ortho-C-H functionalization of a new benzoic acid derivative?
A1: Palladium(II) acetate (Pd(OAc)₂) is a robust and commercially available catalyst that serves as an excellent starting point for reaction optimization.[3] It is often used in conjunction with a ligand to enhance its reactivity and selectivity.
Q2: How do I choose the right ligand for my reaction?
A2: Ligand selection is often empirical, but some general guidelines can be helpful. Mono-N-protected amino acids (MPAAs) have emerged as a powerful class of ligands for the palladium-catalyzed C-H functionalization of benzoic acids.[1][5] It is often beneficial to screen a small library of these ligands to identify the optimal one for your specific substrate. The interplay between the ligand and the substrate is crucial for efficient C-H activation.[1]
Q3: Can I run my C-H functionalization reaction open to the air?
A3: Many modern C-H functionalization protocols are designed to be user-friendly and can be run under an atmosphere of air or oxygen, especially when O₂ is used as the terminal oxidant.[6][11] However, if you are experiencing issues with catalyst decomposition or unwanted side reactions, running the reaction under an inert atmosphere (nitrogen or argon) is a good troubleshooting step.
Q4: My benzoic acid has other functional groups. Will they interfere with the reaction?
A4: The compatibility of other functional groups is a critical consideration. Strongly coordinating groups (e.g., pyridines, amides) can compete with the carboxylic acid for coordination to the metal center, potentially inhibiting the desired reaction or directing the functionalization to a different position.[19] It is important to consider the relative coordinating ability of all functional groups present on your substrate.
Q5: What is the role of additives like K₂CO₃ or KOAc?
A5: These basic additives often play multiple roles. They can act as a base to deprotonate the benzoic acid, forming the carboxylate which is the active directing group. They can also influence the catalyst's reactivity and stability.[3][19] The choice of base and its stoichiometry should be optimized for each specific reaction.
III. Experimental Protocols & Visualizations
Protocol 1: General Procedure for Palladium-Catalyzed ortho-Arylation of Benzoic Acids
This protocol is a representative example and may require optimization for specific substrates.
-
To an oven-dried reaction vial, add the benzoic acid (1.0 equiv), aryl iodide (1.2 equiv), Pd(OAc)₂ (5 mol%), and Ac-Ile-OH (15 mol%).
-
Add the appropriate base (e.g., K₂CO₃, 2.0 equiv).
-
Evacuate and backfill the vial with an inert atmosphere (e.g., argon) three times.
-
Add the degassed solvent (e.g., HFIP) via syringe.
-
Seal the vial and place it in a preheated oil bath at the desired temperature (e.g., 100 °C).
-
Stir the reaction for the specified time (e.g., 12-24 hours).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite.
-
Concentrate the filtrate and purify the crude product by flash column chromatography.
Visualizing the Catalyst Selection Workflow
The following diagram illustrates a typical decision-making process for optimizing catalyst and reaction conditions.
Caption: A workflow for troubleshooting low-yielding C-H functionalization reactions.
Visualizing the Role of the Directing Group
The diagram below illustrates the fundamental concept of carboxylate-directed ortho-C-H activation.
Caption: Carboxylate-directed C-H activation mechanism.
IV. References
-
Li, S., Cai, L., Ji, H., Yang, L., & Li, G. (2016). Pd(II)-catalysed meta-C–H functionalizations of benzoic acid derivatives. Nature Communications, 7, 10443. [Link]
-
Sharma, S., & Park, C. H. (2018). A comprehensive overview of directing groups applied in metal-catalysed C–H functionalisation chemistry. Chemical Society Reviews, 47(15), 5619-5671. [Link]
-
Lyons, T. W., & Sanford, M. S. (2010). Palladium-Catalyzed Ligand-Directed C−H Functionalization Reactions. Chemical Reviews, 110(2), 1147–1169. [Link]
-
Kharitonov, V. B., Muratov, D. V., Nelyubina, Y. V., Shutkov, I. A., Nazarov, A. A., & Loginov, D. A. (2023). Effect of Alkoxy Substituents on the Regioselectivity of Catalytic C-H Activation in Benzoic Acids: Experimental and DFT Study. Molecules, 28(14), 5483. [Link]
-
Lyons, T. W., & Sanford, M. S. (2010). Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions. Chemical Reviews, 110(2), 1147-1169. [Link]
-
McDonald, R. I., Liu, G., & Stahl, S. S. (2011). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. Accounts of Chemical Research, 44(8), 651-662. [Link]
-
Wang, Y., Xu, X., Wu, G., Pang, B., & Su, W. (2022). Ligand-Enabled C–H Olefination and Lactonization of Benzoic Acids and Phenylacetic Acids via Palladium Catalyst. Organic Letters, 24(2), 569-574. [Link]
-
Zhu, C., Zhang, Y., Kan, J., Zhao, H., & Su, W. (2015). Ambient-Temperature Ortho C–H Arylation of Benzoic Acids with Aryl Iodides with Ligand-Supported Palladium Catalyst. Organic Letters, 17(15), 3854-3857. [Link]
-
Lv, W., Wen, S., Liu, J., & Cheng, G. (2019). Palladium-Catalyzed ortho-C–H Methylation of Benzoic Acids. The Journal of Organic Chemistry, 84(14), 9194-9201. [Link]
-
Pichette Drapeau, M., & Goossen, L. J. (2016). Carboxylic Acids as Directing Groups for C−H Bond Functionalization. Chemistry – A European Journal, 22(52), 18654-18678. [Link]
-
Strieth-Kalthoff, F., Le, C., & Glorius, F. (2021). Decarboxylative Hydroxylation of Benzoic Acids. Angewandte Chemie International Edition, 60(44), 23537-23541. [Link]
-
Lee, D., & Chang, S. (2015). Direct C-H amidation of benzoic acids to introduce meta- and para-amino groups by tandem decarboxylation. Chemistry (Weinheim an der Bergstrasse, Germany), 21(14), 5364–5368. [Link]
-
Wu, J., He, L., & Chen, P. (2018). Connecting remote C–H bond functionalization and decarboxylative coupling using simple amines. Nature Communications, 9(1), 4006. [Link]
-
Ferreira, E. M., & Stoltz, B. M. (2003). Catalytic C-H Bond Functionalization with Palladium(II): Latest development in the synthesis of functionalized indoles and benzofurans/dihydrobenzofurans. Journal of the American Chemical Society, 125(32), 9578–9579. [Link]
-
Dutta, S., Bhattacharya, T., Geffers, F. J., Bürger, M., Maiti, D., & Werz, D. B. (2022). Pd-catalysed C–H functionalisation of free carboxylic acids. Organic & Biomolecular Chemistry, 20(5), 983-1014. [Link]
-
Liao, K., Negretti, S., Musaev, D. G., Bacsa, J., & Davies, H. M. L. (2016). Enantioselective Intermolecular C–H Functionalization of Primary Benzylic C–H Bonds Using ((Aryl)(diazo)methyl)phosphonates. ACS Catalysis, 6(11), 7549-7553. [Link]
-
Zhu, C., Zhang, Y., Kan, J., Zhao, H., & Su, W. (2015). Ambient-Temperature Ortho C–H Arylation of Benzoic Acids with Aryl Iodides with Ligand-Supported Palladium Catalyst. Organic Letters, 17(15), 3854-3857. [Link]
-
Chen, X., Engle, K. M., Wang, D. H., & Yu, J. Q. (2009). Palladium(II)-catalyzed C-H activation/C-C cross-coupling reactions: versatility and practicality. Angewandte Chemie International Edition in English, 48(28), 5094–5115. [Link]
-
Cera, G., & Ackermann, L. (2020). Emerging unconventional organic solvents for C–H bond and related functionalization reactions. Chemical Society Reviews, 49(6), 1935-1954. [Link]
-
Li, S., Cai, L., Ji, H., Yang, L., & Li, G. (2016). Pd(II)-catalysed meta-C–H functionalizations of benzoic acid derivatives. Nature Communications, 7, 10443. [Link]
-
Li, S., Cai, L., Ji, H., Yang, L., & Li, G. (2016). Optimization of reaction conditions. ResearchGate. [Link]
-
Li, S., Cai, L., Ji, H., Yang, L., & Li, G. (2016). Pd(II)-catalysed meta-C-H functionalizations of benzoic acid derivatives. Nature Communications, 7, 10443. [Link]
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- 19. sigmaaldrich.com [sigmaaldrich.com]
"reducing byproducts in the synthesis of 4-oxoquinazolin-3(4H)-yl)benzoic acid"
Welcome to the technical support center for the synthesis of 4-oxoquinazolin-3(4H)-yl)benzoic acid. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with quinazolinone scaffolds. Here, we address common challenges, with a specific focus on identifying and minimizing the formation of unwanted byproducts to improve yield and purity.
Troubleshooting Guide: Common Experimental Issues
This section is formatted as a direct Q&A to address specific problems you may encounter in the laboratory.
Q1: My reaction is incomplete. TLC and NMR analysis show significant amounts of unreacted 2-methyl-4H-3,1-benzoxazin-4-one and p-aminobenzoic acid. What's going wrong?
A1: This is a classic issue of incomplete reaction, which can stem from several factors related to reaction kinetics and equilibrium.
Causality and Explanation: The core of this synthesis is a nucleophilic attack by the amine of p-aminobenzoic acid on the carbonyl carbon of the benzoxazinone, followed by cyclization and dehydration. If this reaction stalls, it's typically due to insufficient energy, poor solubility, or steric hindrance.
Troubleshooting Steps:
-
Verify Reaction Temperature and Duration: Quinazolinone synthesis often requires elevated temperatures to overcome the activation energy for the ring-opening and subsequent cyclization steps.[1] A common procedure involves heating the reaction mixture for several hours.[2][3]
-
Actionable Advice: Ensure your reaction is heated to an appropriate temperature, typically refluxing in a high-boiling point solvent like pyridine or ethanol.[2][4] If you are running the reaction at a lower temperature, consider incrementally increasing it while monitoring the reaction progress by TLC. Extend the reaction time; some reactions may require 6 hours or more to reach completion.[4]
-
-
Assess Solvent and Solubility: The reactants must be sufficiently soluble in the chosen solvent at the reaction temperature for the reaction to proceed efficiently.[5][6] Pyridine is often used not only as a solvent but also as a base to facilitate the reaction.[2][3]
-
Actionable Advice: If you are not using pyridine, ensure your chosen solvent (e.g., absolute ethanol, DMF) can fully dissolve the starting materials.[4][7] If solubility is poor, consider switching to a more polar aprotic solvent like DMF or DMSO, which are commonly used for quinazolinone synthesis.[6][7]
-
-
Check Stoichiometry: While a 1:1 molar ratio is theoretically required, slight excesses of one reactant are sometimes used to drive the reaction to completion. However, a large excess can complicate purification.
Q2: I've isolated my product, but it's contaminated with a significant impurity that I suspect is an acyclic intermediate. How can I confirm this and prevent its formation?
A2: The formation of a stable, acyclic intermediate is a very common byproduct pathway. This occurs when the initial nucleophilic addition happens, but the subsequent cyclization and dehydration fail to complete.
Causality and Explanation: The expected acyclic intermediate is N-(2-acetylbenzoyl)-4-aminobenzoic acid. Its formation indicates that the conditions are sufficient for the initial ring-opening of the benzoxazinone but are inadequate for the final, often rate-limiting, cyclization step.
Identification and Prevention:
-
Identification: This intermediate will have characteristic spectroscopic signatures. In ¹H NMR, you would expect to see amide N-H protons and distinct aromatic signals that have not yet cyclized. Mass spectrometry would show a molecular ion peak corresponding to the addition of the two starting materials.
-
Prevention Strategy: The key is to promote the final cyclization/dehydration step.
-
Thermal Promotion: As with incomplete reactions, higher temperatures are the primary solution. The energy supplied by refluxing in a solvent like ethanol is often sufficient to drive the cyclization.[4]
-
Acid/Base Catalysis: While not always necessary for this specific synthesis, some quinazolinone formations benefit from a catalytic amount of acid (like p-TSA) or base to promote dehydration. However, in this case, using a basic solvent like pyridine often serves this purpose.[2]
-
Water Removal: The final step is a dehydration. Ensuring no excess water is present in the reaction can help push the equilibrium toward the cyclized product. Use anhydrous solvents and properly dried glassware.[7]
-
Q3: My workup is difficult, and I'm seeing byproducts consistent with hydrolysis. What is the cause and how can I adjust my protocol?
A3: Hydrolysis is a frequent problem, especially during the workup phase if aqueous solutions are used improperly. Both the benzoxazinone starting material and the final quinazolinone product can be susceptible under certain conditions.
Causality and Explanation: The presence of water, especially under acidic or basic conditions, can lead to nucleophilic attack on the carbonyls of the quinazolinone ring or the benzoxazinone intermediate.[7] Hydrolysis of the benzoxazinone reverts it to N-acetylanthranilic acid, which will not react further.
Troubleshooting Protocol:
-
Maintain Anhydrous Reaction Conditions: The most critical step is to prevent water from entering the reaction in the first place.
-
Actionable Advice: Use oven-dried glassware, cooled under an inert atmosphere (N₂ or Argon).[7] Use anhydrous grade solvents.
-
-
Modify the Workup Procedure: The workup described in several procedures involves treating the reaction residue with dilute acid and then base.[2][3] This is to remove unreacted starting materials and basic solvents like pyridine.
-
Actionable Advice: Perform aqueous washes quickly and at low temperatures (e.g., with an ice bath) to minimize the contact time and reaction rate of hydrolysis. Ensure the pH is carefully controlled. Instead of a lengthy aqueous workup, consider precipitating the product by adding the reaction mixture to a non-solvent like cold water or heptane, followed by rapid filtration.[4]
-
Frequently Asked Questions (FAQs)
-
Q: What is the most common synthetic route for 4-oxoquinazolin-3(4H)-yl)benzoic acid?
-
Q: How does solvent choice impact byproduct formation?
-
A: Solvent polarity can be critical. For many quinazolinone syntheses, polar solvents are preferred as they can stabilize charged intermediates and improve reactant solubility.[6] Non-polar solvents might not provide sufficient solubility, leading to incomplete reactions.[5] In this specific synthesis, solvents like pyridine or absolute ethanol are effective.[2][4] Pyridine has the dual role of solvent and base catalyst.
-
-
Q: Are there catalyst-free methods available?
-
A: Yes, the condensation of the benzoxazinone intermediate with p-aminobenzoic acid is often performed thermally without an external catalyst, especially when using a basic solvent like pyridine which acts as a promoter.[2] Many modern quinazolinone syntheses, however, employ metal catalysts (e.g., copper, palladium) for different starting materials, but they are not typically required for this specific transformation.[8][9]
-
-
Q: How can I best purify the final product away from these byproducts?
-
A:
-
Recrystallization: This is the most effective method for removing closely related impurities. A suitable solvent would be one in which the product has high solubility at high temperatures but low solubility at room temperature.[5] Ethanol or heptane have been used successfully.[4]
-
Acid-Base Extraction: During the workup, you can exploit the acidic nature of the carboxylic acid group on the product and unreacted p-aminobenzoic acid. By treating with a dilute base (e.g., aqueous NaOH), you can dissolve these acidic components, wash away neutral organic impurities, and then re-precipitate your product by adding acid.[2][3]
-
Column Chromatography: While effective, this is often reserved for small-scale synthesis or when recrystallization fails. A silica gel column with a gradient elution of ethyl acetate in hexanes is a common choice.
-
-
Data and Workflow Visualization
Table 1: Byproduct Troubleshooting Summary
| Byproduct Identity | Likely Cause(s) | Recommended Solution(s) |
| Unreacted Starting Materials | Insufficient temperature/time; Poor reactant solubility.[7] | Increase reaction temperature/duration; Switch to a more suitable solvent (e.g., pyridine, DMF).[2][6] |
| Acyclic Intermediate | Incomplete cyclization; Low reaction temperature. | Increase reaction temperature; Ensure anhydrous conditions to favor dehydration.[7] |
| Hydrolysis Products | Water contamination in reagents/solvents; Improper aqueous workup.[7] | Use anhydrous solvents/reagents; Perform cold and rapid aqueous washes during workup. |
| Self-Condensation Products | Reaction conditions too harsh; Non-optimal stoichiometry.[7] | Re-optimize reaction temperature; Verify molar ratios of reactants. |
Diagram 1: Synthetic Pathway & Byproduct Formation
This diagram illustrates the primary reaction for synthesizing 4-oxoquinazolin-3(4H)-yl)benzoic acid and highlights the key points where byproducts can emerge.
Caption: Key reaction steps and potential byproduct formation points.
Diagram 2: Troubleshooting Workflow
This flowchart provides a logical path for diagnosing and solving issues related to byproduct formation.
Caption: A logical workflow for troubleshooting byproduct issues.
Experimental Protocol: Optimized Synthesis
This protocol is synthesized from literature procedures with an emphasis on minimizing byproduct formation.[2][3][4]
Step 1: Preparation of 2-methyl-4H-3,1-benzoxazin-4-one
-
In a round-bottom flask equipped with a reflux condenser, combine anthranilic acid (1 eq.) and acetic anhydride (1.1 eq.).
-
Heat the mixture under reflux for 15-30 minutes. The reaction is typically rapid.
-
Allow the mixture to cool to room temperature, then pour it into cold water while stirring.
-
Stir for 15-20 minutes to precipitate the product and hydrolyze excess acetic anhydride.
-
Filter the white precipitate, wash thoroughly with cold water, and dry under vacuum. This intermediate is typically used without further purification.
Step 2: Synthesis of 4-(2-methyl-4-oxoquinazolin-3(4H)-yl)benzoic acid
-
To an oven-dried round-bottom flask under a nitrogen atmosphere, add the 2-methyl-4H-3,1-benzoxazin-4-one from Step 1 (1 eq.) and p-aminobenzoic acid (1 eq.).
-
Add anhydrous pyridine as the solvent (approx. 5-10 mL per gram of benzoxazinone).
-
Heat the mixture to reflux (approx. 115°C) and maintain for 3-6 hours. Monitor the reaction's progress by TLC (e.g., using 50:50 Ethyl Acetate:Hexane).
-
Once the reaction is complete, allow it to cool to room temperature.
-
Evaporate the pyridine under reduced pressure.
-
To the residue, add dilute hydrochloric acid (e.g., 1M HCl) to neutralize any remaining pyridine and precipitate the crude product.
-
Filter the crude solid, wash with water, and then recrystallize from a suitable solvent like ethanol to yield the pure product.
References
-
Abass, S. J. (2018). Synthesis and Characterization of 4-(2-Methyl-4-Oxoquinazolin-3(4H)-Yl) Benzoic Acid Derivatives Using Some Biologically Active Alcohols and Phenols. ResearchGate. Retrieved from [Link]
-
Bioorganic Chemistry. (2019). Synthesis and evaluation of new 4-oxoquinazolin-3(4H)-yl)benzoic acid and benzamide derivatives as potent antibacterial agents effective against multidrug resistant Staphylococcus aureus. PubMed. Retrieved from [Link]
-
Baghdad Science Journal. (2013). Synthesis and Theoretical Study of 4-(2-methyl-4- oxoquinazoline-3(4H)-yl) Benzoic acid with Some Transition Metal Ions. Baghdad Science Journal. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Quinazoline synthesis. Retrieved from [Link]
- Ayal, A. K., et al. (2013). Synthesis and Theoretical Study of 4-(2-methyl-4- oxoquinazoline-3(4H)-yl) Benzoic acid with Some Transition Metal Ions. Baghdad Science Journal, 10(3), 537-548.
-
ResearchGate. (2013). Synthesis and Theoretical Study of 4-(2-methyl-4- oxoquinazoline-3(4H)-yl) Benzoic acid with Some Transition Metal Ions. Retrieved from [Link]
-
ResearchGate. (n.d.). Plausible mechanism for the synthesis of (a) quinazoline (b) quinazolinone derivatives. Retrieved from [Link]
-
Journal of Medicinal Chemistry. (2020). Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors. PMC - PubMed Central. Retrieved from [Link]
-
Iranian Journal of Pharmaceutical Research. (2011). Synthesis of some new 2,3-disubstituted-4(3H)quinazolinone derivatives. PMC - NIH. Retrieved from [Link]
-
Universal Journal of Pharmaceutical Research. (n.d.). Recent developments in synthetic methods and pharmacological activities of quinazolinone derivatives: a review. Retrieved from [Link]
-
Molecules. (2023). Quinazolinones, the Winning Horse in Drug Discovery. PMC - PubMed Central. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of quinazolinones. Retrieved from [Link]
-
Iranian Journal of Pharmaceutical Research. (2012). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. PMC - NIH. Retrieved from [Link]
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- 8. Quinazoline synthesis [organic-chemistry.org]
- 9. Quinazolinone synthesis [organic-chemistry.org]
Validation & Comparative
The Pyrrolidinone Scaffold: A Privileged Core in Diverse Bioactivities
A Comparative Analysis for Researchers and Drug Development Professionals
The pyrrolidinone ring, a five-membered lactam, stands as a cornerstone in medicinal chemistry, celebrated for its versatile pharmacological profile.[1][2] Derivatives built upon this scaffold have yielded a remarkable array of therapeutic agents, from cognitive enhancers to potent anticancer and antimicrobial compounds.[1][3] This guide offers a comparative analysis of the diverse bioactivities of pyrrolidinone derivatives, providing researchers and drug development professionals with a comprehensive overview of their mechanisms of action, structure-activity relationships, and the experimental methodologies crucial for their evaluation. By synthesizing technical data with field-proven insights, this document aims to illuminate the therapeutic potential of this remarkable heterocyclic system.
Nootropic Activity: Enhancing Cognitive Function
Pyrrolidinone derivatives, particularly the racetam class of drugs, are renowned for their nootropic, or cognitive-enhancing, effects.[4] These compounds are believed to improve memory, learning, and focus, with piracetam being the most well-known example.[4][5]
Mechanism of Action: Modulating Neuronal Communication
The precise mechanism of nootropic pyrrolidinones is multifaceted and not entirely elucidated, but is thought to involve the potentiation of neurotransmission.[4] Key proposed mechanisms include the modulation of cholinergic and glutamatergic pathways. Some derivatives enhance the function of acetylcholine, a neurotransmitter vital for memory and learning, while others interact with AMPA and NMDA receptors, which are crucial for synaptic plasticity.[6][7] Furthermore, some pyrrolidinone derivatives are thought to improve membrane fluidity and increase cerebral blood flow, contributing to enhanced cognitive performance.[5] 2-pyrrolidinone, a metabolite of aniracetam, has been shown to enhance α7 acetylcholine receptor responses through a protein kinase C (PKC) pathway, leading to a long-lasting facilitation of hippocampal synaptic transmission.[8]
Figure 1: Proposed signaling pathway for nootropic pyrrolidinone derivatives.
Anticonvulsant Activity: Quelling Neuronal Hyperexcitability
A significant number of pyrrolidinone derivatives exhibit potent anticonvulsant properties, offering therapeutic potential for epilepsy and other seizure disorders.[9][10] These compounds often demonstrate efficacy in various preclinical models of seizures, including the maximal electroshock (MES) and pentylenetetrazole (PTZ)-induced seizure models.[10]
Mechanism of Action: A Multifaceted Approach
The anticonvulsant action of pyrrolidinone derivatives is often attributed to their influence on neuronal ion channels and neurotransmitter systems.[9] A primary mechanism involves the modulation of voltage-sensitive sodium and calcium channels, which play a critical role in the propagation of action potentials and seizure spread.[9][11] Some derivatives also exhibit GABA-ergic activity, enhancing the effects of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA).[10] The diverse mechanisms of action contribute to a broad spectrum of anticonvulsant activity against different seizure types.[9]
Comparative Anticonvulsant Efficacy of Pyrrolidinone Derivatives
| Compound/Analog | Maximal Electroshock (MES) Test ED₅₀ (mg/kg) | 6 Hz (32 mA) Seizure Test ED₅₀ (mg/kg) | 6 Hz (44 mA) Seizure Test ED₅₀ (mg/kg) | Reference |
| Compound 14¹ | 49.6 | 31.3 | 63.2 | |
| Compound 30² | 45.6 | 39.5 | Not Reported | [12] |
| Compound 12³ | 16.13 | Not Reported | Not Reported | |
| Compound 23³ | Not Reported | Not Reported | Not Reported | [13] |
| Lacosamide | Not Reported | 11.2 | 22.1 | [12] |
| Valproic Acid | 252.7 | 130.6 | Not Reported | [14] |
| ¹ N-Mannich base of pyrrolidine-2,5-dione | ||||
| ² 2-Phenyl-2-pyrrolidin-1-ylacetamide analog | ||||
| ³ 3-methylpyrrolidine-2,5-dione derivative |
Experimental Protocol: Maximal Electroshock (MES) Seizure Model
The MES test is a gold-standard preclinical model for evaluating potential anticonvulsant drugs, particularly those effective against generalized tonic-clonic seizures.[15]
Materials:
-
Electroconvulsive shock apparatus
-
Corneal electrodes
-
Animal restrainers
-
0.5% Tetracaine hydrochloride solution (topical anesthetic)
-
0.9% Saline solution
-
Test compound and vehicle control
-
Male CF-1 or C57BL/6 mice or Sprague-Dawley rats
Procedure:
-
Animal Preparation: Acclimatize animals to the laboratory environment. Weigh each animal to determine the appropriate dose of the test compound.
-
Compound Administration: Administer the test compound or vehicle control via the desired route (e.g., intraperitoneal, oral). The timing of administration should be based on the pharmacokinetic profile of the compound to coincide with its peak effect.
-
Anesthesia and Electrode Placement: Prior to stimulation, apply a drop of 0.5% tetracaine hydrochloride solution to the corneas of the restrained animal for local anesthesia.[15] Then, apply a drop of 0.9% saline to improve electrical conductivity.[15] Place the corneal electrodes on the eyes.
-
Stimulation: Deliver an alternating current electrical stimulus. For mice, typical parameters are 50 mA at 60 Hz for 0.2 seconds.[15][16] For rats, 150 mA at 60 Hz for 0.2 seconds is commonly used.[15][16]
-
Observation: Immediately following the stimulus, observe the animal for the characteristic tonic hindlimb extension seizure. This is characterized by an initial tonic flexion followed by a rigid extension of the hindlimbs.
-
Endpoint: The primary endpoint is the abolition of the tonic hindlimb extension.[16] An animal is considered protected if it does not exhibit this phase of the seizure.
-
Data Analysis: The percentage of animals protected in the drug-treated groups is compared to the vehicle-treated control group. The median effective dose (ED₅₀), the dose that protects 50% of the animals, can be calculated using statistical methods like probit analysis.[16]
Figure 2: Experimental workflow for the Maximal Electroshock (MES) seizure model.
Anticancer Activity: Targeting Proliferation and Survival
The pyrrolidinone scaffold has emerged as a promising framework for the development of novel anticancer agents.[3][14] Derivatives have demonstrated cytotoxic effects against a variety of cancer cell lines, with their potency being highly dependent on the nature and position of substituents on the pyrrolidinone ring.[14][17]
Mechanism of Action: Diverse Cellular Targets
The anticancer mechanisms of pyrrolidinone derivatives are varied and can involve the targeting of critical cellular processes. One notable mechanism is the inhibition of tubulin polymerization.[18][19] By binding to the colchicine-binding site on tubulin, these compounds disrupt the formation of microtubules, which are essential for mitosis, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[18] Other pyrrolidinone derivatives have been shown to exert their anticancer effects through different pathways, highlighting the versatility of this scaffold in cancer drug discovery.
Comparative Anticancer Efficacy of Pyrrolidinone Derivatives
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| Thiophen-containing derivative 37e | MCF-7 | 17 | [14] |
| Thiophen-containing derivative 37e | HeLa | 19 | [14] |
| Doxorubicin | MCF-7 | 16 | [14] |
| Doxorubicin | HeLa | 18 | [14] |
| Imidazo-thiadiazole based Chalcone derivative | A549 | 3-4.5 | [20] |
| 5-FU | A549 | 6 | [20] |
| Diphenylamine-pyrrolidin-2-one-hydrazone derivative 3 | PPC-1 | 2.5-20.2 | [17] |
| Diphenylamine-pyrrolidin-2-one-hydrazone derivative 4 | IGR39 | 2.5-20.2 | [17] |
Antimicrobial Activity: Combating Pathogenic Microbes
Pyrrolidinone derivatives have also demonstrated significant potential as antimicrobial agents, with activity against both Gram-positive and Gram-negative bacteria.[21] The development of novel antimicrobial agents is a critical area of research due to the rise of antibiotic resistance.
Mechanism of Action: Inhibition of Essential Bacterial Enzymes
A key mechanism of antimicrobial action for some pyrrolidinone derivatives is the inhibition of bacterial DNA gyrase and topoisomerase IV.[22][23] These essential enzymes are responsible for managing DNA topology during replication, transcription, and repair. By inhibiting these enzymes, pyrrolidinone derivatives disrupt DNA synthesis, leading to bacterial cell death.[22] This targeted approach offers a promising strategy for developing new classes of antibiotics.
Figure 3: Mechanism of action for antimicrobial pyrrolidinone derivatives targeting DNA gyrase.
Comparative Antimicrobial Efficacy of Pyrrolidinone Derivatives
| Compound | Organism | MIC (µg/mL) | Reference |
| N-phenylpyrrolamide 22e | S. aureus ATCC 29213 | 0.25 | [24] |
| N-phenylpyrrolamide 22e | MRSA | 0.25 | [24] |
| N-phenylpyrrolamide 22e | E. faecalis ATCC 29212 | 0.125 | [24] |
| N-phenylpyrrolamide 23b | K. pneumoniae ATCC 10031 | 0.0625 | [24] |
| N-phenylpyrrolamide 23b & 23c | E. coli ATCC 25922 | 4-32 | [24] |
| Novobiocin | S. aureus | - | [24] |
Experimental Protocol: Broth Microdilution for Antimicrobial Susceptibility Testing
The broth microdilution method is a standardized and quantitative technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[25][26]
Materials:
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton broth (or other appropriate broth medium)
-
Standardized inoculum of the test organism (e.g., 0.5 McFarland standard)
-
Test compound stock solution
-
Positive control antibiotic
-
Sterile diluent (e.g., saline or broth)
Procedure:
-
Preparation of Antimicrobial Dilutions: Prepare serial two-fold dilutions of the test compound and the positive control antibiotic in the broth medium directly in the microtiter plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in a suitable broth. The final inoculum density in each well should be approximately 5 x 10⁵ CFU/mL.[27]
-
Inoculation: Inoculate each well of the microtiter plate containing the antimicrobial dilutions with the standardized inoculum.
-
Controls: Include appropriate controls on each plate:
-
Growth Control: Wells containing only broth and the inoculum (no antimicrobial agent).
-
Sterility Control: Wells containing only broth to check for contamination.
-
Quality Control: Wells inoculated with a quality control strain of known susceptibility to verify the accuracy of the test.[25]
-
-
Incubation: Incubate the plates at the appropriate temperature and duration for the test organism (e.g., 35 ± 2°C for 16-20 hours for many bacteria).[27]
-
Reading and Interpretation: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.[25]
Conclusion
The pyrrolidinone scaffold continues to be a fertile ground for the discovery of new therapeutic agents with a wide spectrum of biological activities. The derivatives of this versatile core have demonstrated significant potential as nootropics, anticonvulsants, anticancer agents, and antimicrobials. The diverse mechanisms of action, from modulating neurotransmitter systems to inhibiting essential enzymes, underscore the remarkable adaptability of the pyrrolidinone structure. The comparative data and detailed experimental protocols presented in this guide are intended to serve as a valuable resource for researchers in the field, facilitating the rational design and evaluation of novel pyrrolidinone-based therapeutics. Further exploration of structure-activity relationships and the elucidation of precise molecular targets will undoubtedly unlock even greater therapeutic potential from this privileged scaffold.
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SYNTHESIS AND NOOTROPIC ACTIVITY PREDICTION OF SOME 4-(AMINOMETHYL)- 1-BENZYLPYRROLIDIN-2-ONE DERIVATIVES STRUCTURALLY RELATED W. (2024). ScienceRise: Pharmaceutical Science. Retrieved January 17, 2026, from [Link]
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A Researcher's Guide to Validating the Anticancer Effects of 2-(2-oxopyrrolidin-1-yl)benzoic Acid Analogs
For drug development professionals, researchers, and scientists, the journey from a promising chemical scaffold to a validated anticancer compound is both an art and a rigorous science. This guide provides an in-depth technical framework for validating the anticancer effects of a specific class of emerging compounds: 2-(2-oxopyrrolidin-1-yl)benzoic acid analogs. While direct and comprehensive comparative studies on this exact scaffold are still emerging, this guide will leverage data from closely related 5-oxopyrrolidine derivatives to illustrate the validation process. We will objectively compare the performance of these analogs, provide detailed experimental methodologies, and explore potential mechanisms of action, thereby offering a robust blueprint for your own research endeavors.
The Rationale: Why Investigate 2-Oxopyrrolidine Benzoic Acid Analogs?
The 2-oxopyrrolidine (also known as pyroglutamic acid) and benzoic acid moieties are prevalent in a variety of biologically active molecules. The pyrrolidinone ring is a core component of several compounds with demonstrated pharmacological properties, while benzoic acid derivatives are known to exhibit a wide range of therapeutic activities, including anticancer effects. The combination of these two scaffolds into this compound presents a novel chemical space with the potential for unique interactions with biological targets relevant to cancer pathophysiology. The exploration of analogs of this core structure allows for the systematic investigation of structure-activity relationships (SAR), aiming to optimize potency and selectivity.
Comparative Analysis of Anticancer Activity: A Case Study with 5-Oxopyrrolidine Derivatives
To illustrate the process of comparative analysis, we will examine the in vitro anticancer activity of a series of 1-(4-acetamidophenyl)-5-oxopyrrolidine derivatives against the A549 human lung adenocarcinoma cell line. This data is derived from a study by S. Stefańska et al. (2022) and provides a valuable template for evaluating novel compounds.[1]
| Compound ID | Structure | Cell Viability (%) at 100 µM |
| 5 | N-(4-(4-(2-benzylidenehydrazine-1-carbonyl)-2-oxopyrrolidin-1-yl)phenyl)acetamide | 85.3 |
| 9 | N-(4-(4-(2-(4-methoxybenzylidene)hydrazine-1-carbonyl)-2-oxopyrrolidin-1-yl)phenyl)acetamide | 82.1 |
| 18 | 4-(2-(3,5-dichloro-2-hydroxybenzylidene)hydrazine-1-carbonyl)-1-(4-(5-fluoro-1H-benzo[d]imidazol-2-yl)phenyl)pyrrolidin-2-one | 45.2 |
| 19 | 4-(2-(3,5-dichloro-2-hydroxybenzylidene)hydrazine-1-carbonyl)-1-(4-(5,6-difluoro-1H-benzo[d]imidazol-2-yl)phenyl)pyrrolidin-2-one | 39.8 |
| 20 | 4-(2-(3,5-dichloro-2-hydroxybenzylidene)hydrazine-1-carbonyl)-1-(4-(4,5,6,7-tetrafluorobenzimidazol-2-yl)phenyl)pyrrolidin-2-one | 38.1 |
| 21 | 1-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(2-(5-nitrothiophen-2-ylmethylene)hydrazine-1-carbonyl)pyrrolidin-2-one | 35.4 |
| 22 | 1-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(2-(5-nitrofuran-2-ylmethylene)hydrazine-1-carbonyl)pyrrolidin-2-one | 32.7 |
| Cisplatin | Standard Chemotherapeutic Agent | 55.0 |
Data adapted from S. Stefańska et al., Molecules, 2022.[1]
Experimental Protocols: A Blueprint for Validation
The cornerstone of any drug discovery program is a set of robust and reproducible experimental protocols. Here, we provide a detailed methodology for a standard in vitro cytotoxicity assay, a critical first step in validating the anticancer effects of novel compounds.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.
Step-by-Step Protocol:
-
Cell Culture:
-
Culture human cancer cell lines (e.g., A549, MCF-7, HT-29) in the appropriate complete growth medium supplemented with fetal bovine serum and antibiotics.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO₂.
-
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the this compound analogs and standard anticancer drugs (e.g., cisplatin, doxorubicin, 5-fluorouracil) in a suitable solvent like DMSO.
-
Perform serial dilutions of the compounds in the culture medium to achieve the desired final concentrations.
-
Remove the old medium from the 96-well plates and add the medium containing the compounds or vehicle control (DMSO) to the respective wells.
-
Incubate the plates for 48 to 72 hours.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).
-
Add 20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from the wells.
-
Add 150 µL of a solubilizing agent, such as DMSO or a solution of 10% SDS in 0.01 M HCl, to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot the cell viability against the compound concentration and determine the half-maximal inhibitory concentration (IC₅₀) value, which is the concentration of the compound that inhibits cell growth by 50%.
-
Experimental Workflow Diagram
Caption: The Keap1-Nrf2 signaling pathway and potential modulation by the test compounds.
Conclusion: A Path Forward
The validation of novel anticancer compounds is a multifaceted process that requires a systematic and evidence-based approach. This guide has provided a framework for evaluating this compound analogs, drawing upon data from structurally related compounds to illustrate key principles. By employing rigorous in vitro and in vivo testing, elucidating the mechanism of action, and comparing performance against established standards, researchers can effectively advance promising new chemical entities through the drug discovery pipeline. The journey is complex, but with a solid scientific foundation, the potential to develop novel and effective cancer therapies is within reach.
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Analgesic and Anticancer Activity of Benzoxazole Clubbed 2-Pyrrolidinones as Novel Inhibitors of Monoacylglycerol Lipase. (2021). Molecules, 26(8), 2389. Retrieved from [Link]
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A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds. (2019). Biomolecules, 9(8), 362. Retrieved from [Link]
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Analysis of Secondary Interactions and Structure-Activity-Relationship of Two Benzoic Acids. (2013). Acta Physica Polonica A, 123(4), 704-709. Retrieved from [Link]
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In vitro cytotoxicity in A549, Hepg2, MCF-7, and DLD-1 cancer cell lines and ADME/toxin analysis of a benzimidazole derivative. (2025). Journal of King Saud University - Science, 37(5), 102682. Retrieved from [Link]
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Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties. (2015). Journal of Pharmacognosy and Natural Products, 1(1), 103. Retrieved from [Link]
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Synthesis of novel oxadiazole derivatives and their cytotoxic activity against various cancer cell lines. (2022). Turkish Journal of Chemistry, 46(4), 1089-1096. Retrieved from [Link]
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Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. (2023). Molecules, 28(13), 5139. Retrieved from [Link]
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A Comparative Guide to Evaluating COX-2 Inhibition: Celecoxib vs. Novel Scaffolds like 2-(2-oxopyrrolidin-1-yl)benzoic acid
This guide provides a comprehensive framework for the comparative evaluation of cyclooxygenase-2 (COX-2) inhibitors, using the well-established drug celecoxib as a benchmark against novel chemical entities, exemplified by 2-(2-oxopyrrolidin-1-yl)benzoic acid. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and characterization of new anti-inflammatory agents.
Introduction to Cyclooxygenase (COX) Isoforms and Selective Inhibition
Cyclooxygenase (COX) enzymes are central to the inflammatory process, catalyzing the conversion of arachidonic acid into prostaglandins (PGs), which are key mediators of pain, fever, and inflammation.[1][2] There are two primary isoforms:
-
COX-1: A constitutively expressed "housekeeping" enzyme found in most tissues. It synthesizes prostaglandins that are crucial for homeostatic functions, such as protecting the gastric mucosa and maintaining kidney function.[3]
-
COX-2: An inducible enzyme, typically present at low levels in healthy tissue but significantly upregulated at sites of inflammation by stimuli like cytokines and growth factors.[3][4]
Traditional non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and naproxen are non-selective, inhibiting both COX-1 and COX-2.[5] This dual inhibition, particularly of COX-1, is associated with common side effects such as gastrointestinal ulcers and bleeding.[3] The discovery of the COX-2 isoform spurred the development of selective inhibitors, known as "coxibs," designed to provide potent anti-inflammatory and analgesic effects while minimizing the gastrointestinal risks associated with COX-1 inhibition.[4][6][7]
The Competitors: Molecular Profiles
A direct comparison of inhibitory potency and selectivity is fundamental to characterizing a novel anti-inflammatory candidate.
The Benchmark: Celecoxib
Celecoxib (brand name Celebrex) is a diaryl-substituted pyrazole with a sulfonamide side chain, approved for treating various forms of arthritis and acute pain.[5][8] Its mechanism of action is the highly selective, reversible inhibition of the COX-2 enzyme.[5][8] The sulfonamide group binds to a hydrophilic side pocket present in the COX-2 active site, which is larger and more flexible than the corresponding site in COX-1, conferring its selectivity.[3][5][9]
Chemical Structure of Celecoxib:
-
IUPAC Name: 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide
-
Molecular Formula: C₁₇H₁₄F₃N₃O₂S
The Investigational Compound: this compound
This compound represents a novel chemical scaffold for investigation. Public domain data on its specific COX-2 inhibitory activity is not widely available, making it an ideal candidate for the evaluation framework described in this guide. Its characterization requires a systematic approach to determine its potency and selectivity relative to established standards.
Chemical Structure of this compound:
Core Mechanism: Inhibition of the Arachidonic Acid Cascade
Both COX-1 and COX-2 catalyze the initial, rate-limiting step in the synthesis of prostanoids from arachidonic acid.[11][12] Selective COX-2 inhibitors like celecoxib block this pathway at the inflammation-specific isoform, reducing the production of pro-inflammatory prostaglandins (like PGE₂) without significantly affecting the production of homeostatic prostaglandins by COX-1.[3][9]
Caption: Prostaglandin synthesis pathway via COX-1 and COX-2.
Experimental Framework for Comparative Evaluation
To objectively compare a novel compound against celecoxib, a standardized in vitro enzyme inhibition assay is the foundational first step. The primary goal is to determine the half-maximal inhibitory concentration (IC₅₀) for each enzyme isoform.
Key Experimental Protocol: In Vitro COX Colorimetric Inhibitor Screening Assay
This protocol is based on the principle of a colorimetric assay, which measures the peroxidase activity of COX.[13] The cyclooxygenase component converts arachidonic acid to PGG₂, and the peroxidase component reduces PGG₂ to PGH₂. This peroxidase activity is assayed by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590-620 nm.[13] Commercially available kits from suppliers like Cayman Chemical provide the necessary reagents for this workflow.[13][14]
Step-by-Step Methodology:
-
Reagent Preparation: Prepare assay buffer, heme, and stock solutions of the test compound (this compound), the positive control (celecoxib), and a non-selective control (e.g., indomethacin) in a suitable solvent like DMSO.
-
Enzyme Preparation: Reconstitute purified ovine or human COX-1 and COX-2 enzymes according to the supplier's instructions.
-
Assay Plate Setup: In a 96-well plate, designate wells for:
-
100% Initial Activity (enzyme, no inhibitor)
-
Background (no enzyme)
-
Inhibitor wells (enzyme + varying concentrations of test compound/celecoxib)
-
-
Reaction Incubation:
-
To all wells (except background), add 150 µL of Assay Buffer and 10 µL of Heme.
-
Add 10 µL of solvent (for 100% activity wells) or 10 µL of the diluted inhibitor solutions to the appropriate wells.
-
Add 10 µL of either COX-1 or COX-2 enzyme to the appropriate wells.
-
Causality Check: Gently shake the plate and incubate for a minimum of 5 minutes at 25°C. This pre-incubation step is crucial to allow the inhibitor to bind to the enzyme before the substrate is introduced.
-
-
Initiation of Reaction: Add 20 µL of the Colorimetric Substrate Solution (TMPD) followed by 20 µL of Arachidonic Acid to all wells to initiate the reaction.
-
Measurement: Immediately begin measuring the absorbance at 590 nm every minute for 5 minutes using a plate reader. The rate of change in absorbance is proportional to the COX activity.
-
Data Analysis:
-
Calculate the initial reaction rates for all wells.
-
Normalize the data by subtracting the background rate from all other rates.
-
Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = [(Initial Activity Rate - Inhibitor Rate) / Initial Activity Rate] * 100
-
Plot the % Inhibition versus the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Experimental Workflow Diagram
Caption: Standard workflow for an in vitro COX inhibitor screening assay.
Data Interpretation and Comparative Analysis
The IC₅₀ values for both COX-1 and COX-2 are essential, but the most critical parameter for a selective inhibitor is the Selectivity Index (SI) .
-
Selectivity Index (SI) = IC₅₀ (COX-1) / IC₅₀ (COX-2)
A higher SI value indicates greater selectivity for COX-2, which is the desired profile for reducing gastrointestinal side effects.
Comparative Data Summary
The table below presents known inhibitory data for celecoxib and serves as a template for presenting the experimentally determined values for the novel compound.
| Compound | COX-1 IC₅₀ | COX-2 IC₅₀ | Selectivity Index (SI) |
| Celecoxib | ~15 - 82 µM[15][16] | ~0.04 - 6.8 µM[15][16][17] | >10 (Varies by assay)[5][15] |
| This compound | To Be Determined (TBD) | To Be Determined (TBD) | To Be Determined (TBD) |
| Note: IC₅₀ values can vary significantly between different assay systems (e.g., purified enzyme vs. whole blood assays) and species. The values for celecoxib are provided as a representative range. |
Discussion and Future Directions
The results from the in vitro assay provide the first critical decision point in the drug discovery cascade.
-
If the Novel Compound Shows High Potency and Selectivity: Should the SI for this compound prove superior or comparable to celecoxib, the next logical steps involve progressing the compound to more physiologically relevant models. These include:
-
Cell-based assays: Using cell lines like LPS-stimulated human monocytes or macrophages to measure prostaglandin production in a more complex biological environment.[15]
-
In vivo models: Evaluating the compound's efficacy in animal models of inflammation (e.g., carrageenan-induced paw edema in rats) and assessing its gastrointestinal safety profile.
-
-
If the Novel Compound Shows Poor Potency or Selectivity: The data provides valuable structure-activity relationship (SAR) information for medicinal chemists. The scaffold may be modified to improve binding affinity for the COX-2 active site or to reduce interaction with the COX-1 active site.
Conclusion
A rigorous, standardized comparison is essential for evaluating the potential of new COX-2 inhibitors. By using a well-characterized benchmark like celecoxib and a validated in vitro assay protocol, researchers can generate reliable and comparable data on potency and selectivity. This foundational screening is the critical first step in the long-term goal of developing safer and more effective anti-inflammatory therapeutics.
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Navigating the Structure-Activity Landscape of Benzoic Acid Derivatives: A Comparative Guide for Drug Discovery
For researchers, scientists, and drug development professionals, a deep understanding of the structure-activity relationship (SAR) is the cornerstone of designing potent and selective therapeutics. This guide provides a comprehensive comparative analysis of the SAR of benzoic acid derivatives, a scaffold of remarkable versatility and enduring significance in medicinal chemistry. We will dissect the nuanced ways in which structural modifications to the benzoic acid core influence a wide spectrum of biological activities, from antimicrobial and anti-inflammatory to anticancer effects. This guide moves beyond a mere listing of observations to explain the causal links between chemical structure and biological function, grounded in experimental data and established scientific principles.
The Benzoic Acid Scaffold: A Privileged Starting Point
The benzoic acid moiety, a simple aromatic carboxylic acid, is a recurring motif in a vast array of biologically active molecules.[1] Its prevalence stems from a combination of favorable properties: the benzene ring provides a rigid scaffold for the precise spatial orientation of functional groups, while the carboxylic acid group is a key hydrogen bond donor and acceptor, frequently engaging in critical interactions with the active sites of enzymes and receptors.[2] The true power of this scaffold, however, lies in its amenability to chemical modification. The aromatic ring can be substituted at various positions with a diverse range of functional groups, each subtly altering the molecule's electronic profile, lipophilicity, steric bulk, and ultimately, its pharmacological properties.[3]
This guide will comparatively explore the SAR of benzoic acid derivatives across three major therapeutic areas: antimicrobial, anti-inflammatory, and anticancer applications. We will examine how specific substituent patterns give rise to selective activity and provide the experimental foundation for these observations.
Comparative Analysis of Biological Activities
Antimicrobial Activity: Targeting Bacterial Viability
Benzoic acid and its derivatives have long been utilized for their antimicrobial properties, primarily as food preservatives.[2] Their mechanism often involves the disruption of cellular homeostasis by acidifying the bacterial cytoplasm.[4] However, more targeted antimicrobial activities can be achieved through specific substitutions on the aromatic ring, leading to compounds with enhanced potency and selectivity.
Key SAR Insights for Antimicrobial Activity:
-
Lipophilicity is Crucial: The ability of a compound to traverse the bacterial cell membrane is a critical determinant of its antimicrobial efficacy. A study on the antibacterial activity of benzoic acid derivatives against Escherichia coli revealed a strong correlation between increased lipophilicity (higher log P value) and enhanced antibacterial activity (lower Minimum Inhibitory Concentration - MIC).[5]
-
Positional Isomerism Matters: The location of substituents significantly impacts activity. For instance, a hydroxyl group at the ortho position (2-hydroxybenzoic acid, or salicylic acid) maintains strong antibacterial activity against E. coli (MIC = 1 mg/mL), whereas hydroxyl groups at the meta or para positions lead to a decrease in potency.[6]
-
Electron-Withdrawing Groups Enhance Potency: In a series of p-aminobenzoic acid (PABA) derivatives, the introduction of electron-withdrawing groups, such as a bromo substituent, was found to increase antimicrobial activity against Bacillus subtilis, Candida albicans, and Aspergillus niger.[1]
-
Schiff Base Formation as a Potentiation Strategy: The conversion of the carboxylic acid or an amino group into a Schiff base has been shown to be an effective strategy for enhancing antimicrobial activity. Studies on PABA derivatives demonstrated that Schiff bases were generally more potent antimicrobial agents than their ester counterparts.[1]
Comparative Antimicrobial Activity Data:
| Compound/Derivative | Substituent(s) | Target Organism(s) | MIC (µg/mL) | Key SAR Finding |
| Benzoic Acid | None | E. coli O157 | 1000[6] | Baseline activity. |
| 2-Hydroxybenzoic Acid | 2-OH | E. coli O157 | 1000[6] | Ortho-hydroxyl maintains potency. |
| 3-Hydroxybenzoic Acid | 3-OH | E. coli O157 | 2000[6] | Meta-hydroxyl reduces potency. |
| 4-Hydroxybenzoic Acid | 4-OH | E. coli O157 | 2000[6] | Para-hydroxyl reduces potency. |
| 4-Aminobenzoic acid derivative (Schiff base) | N'-(3-bromo benzylidene)-4-(benzylidene amino)benzohydrazide | B. subtilis | pMIC = 2.11 µM/ml[1] | Electron-withdrawing bromo group enhances activity. |
| 4-Aminobenzoic acid derivative (Schiff base) | N'-(3,4,5-trimethoxy benzylidene)-4-(benzylidene amino) benzohydrazide | S. aureus | pMIC = 1.82 µM/ml[1] | Methoxy groups contribute to potency against S. aureus. |
Rationale for Experimental Choices: Escherichia coli (a Gram-negative bacterium) and Staphylococcus aureus (a Gram-positive bacterium) are commonly used in initial antimicrobial screening because they represent the two major types of bacterial cell wall structures.[3][7] This allows for a broad assessment of a compound's spectrum of activity. The differences in their cell envelope composition mean that some compounds may be effective against one but not the other, providing valuable initial SAR data.[3]
Anti-inflammatory Activity: Targeting Cyclooxygenase (COX) Enzymes
Many non-steroidal anti-inflammatory drugs (NSAIDs) are acidic compounds, and benzoic acid derivatives have been extensively explored as inhibitors of cyclooxygenase (COX) enzymes, which are key mediators of inflammation.[4] The two main isoforms, COX-1 and COX-2, represent an important target for achieving selective anti-inflammatory action with reduced side effects. The larger active site of COX-2 compared to COX-1 allows for the design of bulkier derivatives that selectively bind to COX-2.[8]
Key SAR Insights for COX Inhibition:
-
Selective COX-2 Inhibition: The development of selective COX-2 inhibitors is a major goal in anti-inflammatory drug design. This is often achieved by introducing bulky substituents that can access a secondary pocket in the COX-2 active site, which is not present in COX-1.[9]
-
Role of Electron-Withdrawing Groups: The presence of electron-withdrawing groups on a phenyl ring attached to the main scaffold can enhance COX-2 inhibitory activity. For example, in a series of 1,3,4-oxadiazole derivatives, a 4-nitrophenyl substituent led to potent and selective COX-2 inhibition (IC50 = 0.48 µM).[10]
-
Hydroxyl Group Positioning: The placement of hydroxyl groups can influence COX inhibitory activity. While specific SAR data for simple hydroxylated benzoic acids as potent COX inhibitors is limited in the provided results, related structures like 5-acetamido-2-hydroxy benzoic acid derivatives have been investigated for their analgesic and anti-inflammatory effects, suggesting the importance of this substitution pattern.[11]
Comparative COX Inhibitory Activity Data:
| Compound/Derivative Class | Key Structural Features | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Celecoxib (Reference Drug) | Sulfonamide group, trifluoromethylphenyl moiety | 0.87[9] | 0.07[9] | ~12.4 |
| 1,3,4-Oxadiazole Derivative (ODZ2) | 2-(4-(methylsulfonyl)phenyl)-5-(4-nitrophenyl) | 63.76[10] | 0.48[10] | 132.83 |
| 2,3-Diarylquinoline Derivative (QIN1) | 2-(4-(azido)phenyl)-6-benzoyl-quinoline-4-carboxylic acid | >100 (example) | 0.057–0.085[10] | High |
Rationale for Experimental Choices: The primary goal of in vitro anti-inflammatory screening is often to determine the selectivity of a compound for COX-2 over COX-1.[9] This is because COX-1 is constitutively expressed and plays a role in protecting the gastric mucosa, while COX-2 is induced during inflammation.[9] Therefore, selective COX-2 inhibitors are expected to have a better safety profile with fewer gastrointestinal side effects. Assays are typically performed using purified enzymes to directly measure the inhibitory potential of the compounds.
Anticancer Activity: Modulating Key Signaling Pathways
The benzoic acid scaffold is present in numerous anticancer agents, and its derivatives have been shown to exert their effects through various mechanisms, including the inhibition of histone deacetylases (HDACs) and modulation of critical signaling pathways like the Wnt/β-catenin pathway.[2][12]
Key SAR Insights for Anticancer Activity:
-
HDAC Inhibition: Some naturally occurring benzoic acid derivatives have been found to inhibit HDACs, which are important therapeutic targets in cancer.[13]
-
Modulation of Wnt/β-catenin Signaling: Aberrant activation of the Wnt/β-catenin pathway is a hallmark of many cancers.[12] Benzoic acid derivatives have the potential to modulate this pathway at various points, for instance by inhibiting the interaction between β-catenin and its transcriptional coactivators.[14][15]
-
Induction of Apoptosis: Many effective anticancer benzoic acid derivatives induce apoptosis (programmed cell death) in cancer cells. For example, certain 4-hydrazinobenzoic acid derivatives have been shown to block the proliferation of MCF-7 breast cancer cells by initiating apoptosis.[16]
-
Influence of Substituents on Cytotoxicity: The type and position of substituents on the benzoic acid ring are critical for cytotoxic activity. For instance, in one study, a 4-((2-hydroxynaphthalen-1-yl) methyleneamino)benzoic acid derivative showed potent antitumor activity against a human cervical cancer cell line with an IC50 value of 17.84 µM.[16] Another study found that for a series of thiocyanate benzoic acid derivatives, compounds with substituents at specific positions demonstrated potent activity against the MCF-7 cell line with IC50 values of 100 µM/ml.[16]
Comparative Anticancer Activity Data:
| Compound/Derivative | Cancer Cell Line(s) | IC50 (µM) | Proposed Mechanism of Action |
| 4-((2-hydroxynaphthalen-1-yl) methyleneamino)benzoic acid | Human cervical cancer | 17.84[16] | Histone Deacetylase (HDAC) inhibition |
| 4-hydrazinobenzoic acid derivative (Compound 14) | MCF-7 (breast cancer) | 15.6[16] | Induction of apoptosis |
| 4-hydrazinobenzoic acid derivative (Compound 2) | MCF-7 (breast cancer) | 18.7[16] | Induction of apoptosis |
| Quinolone derivative (5a) | HCT-116 (colon cancer) | 1.89[2] | Cytotoxicity |
| Quinolone derivative (5b) | MCF-7 (breast cancer) | 8.48[2] | Cytotoxicity |
Rationale for Experimental Choices: The selection of cancer cell lines for in vitro screening is crucial for obtaining relevant SAR data. Cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer) are commonly used because they are well-characterized and represent common cancer types.[2][16][17] Furthermore, they may have specific genetic backgrounds or pathway dysregulations (e.g., in the Wnt/β-catenin or p53 pathways) that make them suitable models for testing compounds designed to target those specific mechanisms.[18]
Experimental Workflows and Protocols
A self-validating system of protocols is essential for generating trustworthy and reproducible SAR data. Below are detailed, step-by-step methodologies for the key experiments discussed in this guide.
General Synthesis of Substituted Benzoic Acid Derivatives
A common method for generating a library of benzoic acid derivatives for SAR studies involves the modification of a readily available starting material, such as p-aminobenzoic acid (PABA).
Protocol for Synthesis of Schiff Bases from p-Aminobenzoic Acid:
-
Reaction Setup: In a round-bottom flask, dissolve p-aminobenzoic acid (0.01 mol) and a selected aromatic aldehyde (0.01 mol) in ethanol.
-
Reflux: Heat the mixture to reflux for 3-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Precipitation: After the reaction is complete, pour the warm reaction mixture onto crushed ice. The Schiff base product will precipitate out of the solution.
-
Isolation and Purification: Filter the crude product, wash it with cold water, and then dry it. The product can be further purified by recrystallization from a suitable solvent, such as ethanol.[1]
Experimental Workflow for SAR-Guided Drug Discovery
Caption: A general experimental workflow for a structure-activity relationship (SAR) guided drug discovery program.
Protocol for Antimicrobial Minimum Inhibitory Concentration (MIC) Assay (Tube Dilution Method)
This protocol determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.
-
Preparation of Test Compound Stock Solution: Prepare a concentrated stock solution of the benzoic acid derivative in a suitable solvent (e.g., DMSO).
-
Serial Dilutions: Perform a series of two-fold dilutions of the stock solution in a liquid growth medium (e.g., Mueller-Hinton broth for bacteria) in a set of sterile test tubes. This will create a range of decreasing concentrations of the test compound.[19]
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., E. coli or S. aureus) in the same growth medium, adjusted to a specific turbidity (e.g., 0.5 McFarland standard).[7]
-
Inoculation: Add a defined volume of the microbial inoculum to each tube containing the diluted compound, as well as to a positive control tube (medium with inoculum, no compound) and a negative control tube (medium only).
-
Incubation: Incubate all tubes at an appropriate temperature (e.g., 37°C for bacteria) for a specified period (e.g., 18-24 hours).
-
Determination of MIC: After incubation, visually inspect the tubes for turbidity (cloudiness), which indicates microbial growth. The MIC is the lowest concentration of the compound at which there is no visible growth.[7]
Protocol for In Vitro Anticancer Cytotoxicity (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Seed cancer cells (e.g., MCF-7 or HCT-116) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a CO2 incubator.[15]
-
Compound Treatment: Prepare serial dilutions of the benzoic acid derivatives in the cell culture medium. Replace the old medium in the wells with the medium containing the various concentrations of the test compounds. Include wells with untreated cells (vehicle control) and wells with medium only (blank).
-
Incubation: Incubate the plate for a specified duration (e.g., 24, 48, or 72 hours) to allow the compounds to exert their effects.
-
MTT Addition: After the treatment period, add a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[9]
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[15]
-
Absorbance Measurement: Measure the absorbance of the purple solution in each well using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).
Protocol for In Vitro COX-2 Inhibition Assay (Fluorometric)
This assay measures the ability of a compound to inhibit the peroxidase activity of the COX-2 enzyme.
-
Reagent Preparation: Prepare the assay buffer, a solution of the fluorometric probe (e.g., Amplex™ Red), the cofactor, and the COX-2 enzyme according to the manufacturer's instructions. Reconstitute the human recombinant COX-2 enzyme and keep it on ice.[13][20]
-
Inhibitor Preparation: Prepare serial dilutions of the benzoic acid derivatives and a known COX-2 inhibitor (e.g., celecoxib) as a positive control.
-
Assay Plate Setup: In a 96-well plate, add the assay buffer, the test compounds or controls, and the COX-2 enzyme solution to the appropriate wells. Include wells with the enzyme but no inhibitor as a control for 100% activity.
-
Pre-incubation: Incubate the plate for a short period to allow the inhibitors to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, arachidonic acid, to all wells.
-
Fluorescence Measurement: Immediately begin measuring the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm) over time using a fluorescence plate reader.
-
Data Analysis: Calculate the rate of the reaction for each well. Determine the percentage of inhibition for each concentration of the test compounds relative to the no-inhibitor control. Plot the percentage of inhibition against the compound concentration to calculate the IC50 value.[21]
Mechanistic Insights and Signaling Pathways
A deeper understanding of SAR requires elucidating the molecular mechanisms by which these derivatives exert their effects. For anticancer benzoic acid derivatives, a key area of investigation is their impact on oncogenic signaling pathways.
Modulation of the Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin pathway is crucial for cell proliferation and differentiation, and its dysregulation is a common driver of cancer.[12] The central event in this pathway is the regulation of the protein β-catenin. In the absence of a Wnt signal, β-catenin is phosphorylated by a "destruction complex" and targeted for proteasomal degradation. When Wnt ligands bind to their receptors, this destruction complex is inactivated, leading to the accumulation of β-catenin, which then translocates to the nucleus and activates the transcription of target genes involved in cell proliferation.[22]
Benzoic acid derivatives can potentially inhibit this pathway at several key points:
-
Promoting β-catenin degradation.
-
Inhibiting the nuclear translocation of β-catenin.
-
Blocking the interaction between β-catenin and its transcriptional co-activators (e.g., TCF/LEF). [15]
Caption: The canonical Wnt/β-catenin signaling pathway and potential points of inhibition by benzoic acid derivatives.
Conclusion and Future Directions
The benzoic acid scaffold remains a highly valuable starting point for the development of novel therapeutic agents. This guide has demonstrated that through systematic chemical modification, guided by rigorous experimental evaluation, derivatives with potent and selective activity against a range of diseases can be developed. The key to future success lies in a multi-faceted approach that combines rational design, efficient synthesis, and robust biological testing.
As our understanding of the molecular basis of disease deepens, so too will our ability to design benzoic acid derivatives with precisely tailored activities. The integration of computational methods, such as QSAR and molecular docking, will continue to play a crucial role in predicting the activity of novel compounds and refining our understanding of their SAR.[1][4] The continued exploration of the vast chemical space accessible from this simple yet powerful scaffold promises to yield the next generation of innovative medicines.
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A Senior Application Scientist's Guide to Comparing the Anti-Inflammatory Activity of Novel Agents with Diclofenac
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to objectively compare the anti-inflammatory performance of novel therapeutic agents against the well-established nonsteroidal anti-inflammatory drug (NSAID), diclofenac. We will delve into the mechanistic rationale, detailed experimental protocols, and data interpretation strategies essential for a robust comparative analysis.
Introduction: The Rationale for Moving Beyond Traditional NSAIDs
Inflammation is a fundamental biological response to harmful stimuli, such as pathogens and damaged cells.[1][2] While crucial for healing, dysregulated or chronic inflammation underpins a multitude of diseases, including arthritis, cardiovascular disease, and neurodegenerative disorders.[3][4] For decades, NSAIDs like diclofenac have been a cornerstone of anti-inflammatory therapy.
Diclofenac exerts its anti-inflammatory, analgesic, and antipyretic effects primarily by inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[5][][7] This inhibition blocks the synthesis of prostaglandins, key mediators of inflammation and pain.[5][7] However, the simultaneous inhibition of COX-1, which plays a protective role in the gastrointestinal (GI) tract and platelet function, can lead to significant side effects like gastric ulcers and bleeding.[8][9] This well-documented safety liability has driven the search for novel anti-inflammatory agents with improved therapeutic windows.[10]
This guide will compare diclofenac with two major classes of novel agents:
-
Selective COX-2 Inhibitors: Designed to specifically target COX-2, the isoform predominantly upregulated at sites of inflammation, thereby sparing the protective functions of COX-1.[8][9][11]
-
Lipoxygenase (LOX) Inhibitors: These agents target a parallel pathway in arachidonic acid metabolism, blocking the production of leukotrienes, which are potent pro-inflammatory mediators, particularly in conditions like asthma.[12][13][14]
Mechanisms of Action: Targeting the Arachidonic Acid Cascade
The anti-inflammatory activity of diclofenac and the novel agents discussed herein centers on the metabolism of arachidonic acid. When a cell is stimulated by trauma or inflammatory signals, phospholipase A2 releases arachidonic acid from the cell membrane. From there, it is metabolized by two primary enzymatic pathways: cyclooxygenase (COX) and lipoxygenase (LOX).
-
Diclofenac: Acts as a non-selective inhibitor of both COX-1 and COX-2, with some evidence suggesting it also inhibits the lipoxygenase pathway to a lesser extent.[15][16] This broad-spectrum inhibition is responsible for both its efficacy and its side-effect profile.
-
Novel Agent A (Selective COX-2 Inhibitor): Specifically binds to and inhibits the COX-2 enzyme, leaving COX-1 activity largely intact.[8] This selectivity is the basis for its potentially improved GI safety profile.
-
Novel Agent B (5-LOX Inhibitor): Inhibits 5-lipoxygenase, the rate-limiting enzyme in the production of leukotrienes.[12][14] This offers a distinct mechanistic approach to reducing inflammation, particularly in pathways where leukotrienes are the dominant mediators.
A Validated Strategy for Preclinical Comparative Assessment
A robust comparison requires a tiered approach, beginning with specific molecular targets and progressing to complex biological systems. This ensures that observed effects in vivo can be logically traced back to in vitro activity. Our recommended workflow progresses from enzymatic assays to cell-based models and finally to in vivo validation.
In Vitro Comparative Assays: From Enzyme to Cell
The initial screening phase aims to quantify the direct inhibitory activity of the compounds on their respective target enzymes and to assess their functional consequences in a relevant cellular context.
Protocol: COX-1/COX-2 and 5-LOX Enzyme Inhibition Assays
This protocol determines the concentration of each compound required to inhibit 50% of the enzyme's activity (IC50), providing a direct measure of potency and selectivity.
Methodology:
-
Enzyme Preparation: Use commercially available, purified ovine COX-1, human recombinant COX-2, and potato 5-LOX enzymes.
-
Compound Preparation: Prepare a serial dilution of Diclofenac, Novel Agent A, and Novel Agent B in a suitable solvent (e.g., DMSO).
-
Assay Reaction:
-
For COX assays, incubate the enzyme with the test compound or vehicle control in a reaction buffer.
-
Initiate the reaction by adding arachidonic acid as the substrate.
-
The reaction measures the conversion of a chromogenic substrate, indicating prostaglandin H2 production.
-
For the 5-LOX assay, the reaction measures the formation of leukotrienes from arachidonic acid.
-
-
Detection: Measure the absorbance or fluorescence of the reaction product using a plate reader at the appropriate wavelength.
-
Data Analysis: Plot the percentage of enzyme inhibition against the log concentration of the compound. Calculate the IC50 value using a non-linear regression curve fit. The COX-2 selectivity index is calculated as (IC50 for COX-1) / (IC50 for COX-2).
Protocol: LPS-Induced Pro-Inflammatory Cytokine Release
This assay evaluates the ability of the compounds to suppress the inflammatory response in immune cells. Lipopolysaccharide (LPS), a component of bacterial cell walls, is a potent activator of macrophages, inducing the production of key pro-inflammatory cytokines like TNF-α and IL-6.[17][18]
Methodology:
-
Cell Culture: Culture murine macrophage cells (e.g., RAW 264.7) or human peripheral blood mononuclear cells (PBMCs) to an appropriate density in 96-well plates.[19]
-
Compound Treatment: Pre-incubate the cells with various concentrations of Diclofenac, Novel Agent A, Novel Agent B, or vehicle control for 1 hour.
-
Inflammatory Challenge: Stimulate the cells by adding LPS (e.g., 100 ng/mL) to all wells except the negative control.[18][19]
-
Incubation: Incubate the plates for a defined period (e.g., 6-24 hours) to allow for cytokine production and secretion.
-
Cytokine Quantification: Collect the cell culture supernatant. Measure the concentration of TNF-α and IL-6 using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage inhibition of cytokine release for each compound concentration relative to the LPS-stimulated vehicle control. Determine the IC50 value for the inhibition of each cytokine.
Anticipated In Vitro Data Summary
The following table summarizes hypothetical data to illustrate the expected profiles of the test compounds.
| Parameter | Diclofenac | Novel Agent A (Selective COX-2) | Novel Agent B (5-LOX Inhibitor) |
| COX-1 IC50 (nM) | 150 | >10,000 | >10,000 |
| COX-2 IC50 (nM) | 50 | 45 | >10,000 |
| COX-2 Selectivity Index | 0.33 | >222 | N/A |
| 5-LOX IC50 (nM) | >5,000 | >10,000 | 60 |
| TNF-α Release IC50 (nM) | 200 | 180 | 800 |
| IL-6 Release IC50 (nM) | 250 | 210 | 950 |
In Vivo Comparative Models: Efficacy in a Physiological Context
In vivo models are indispensable for evaluating a compound's efficacy, taking into account its absorption, distribution, metabolism, and excretion (ADME) properties.[20]
Protocol: Carrageenan-Induced Paw Edema in Rats
This is a classic and highly reproducible model of acute inflammation used to screen for the efficacy of anti-inflammatory drugs.[21][22][23] The inflammatory response is biphasic, with an early phase involving histamine and serotonin and a later phase mediated primarily by prostaglandins.[22]
Methodology:
-
Animal Acclimatization: Use male Wistar or Sprague-Dawley rats (180-200g) and allow them to acclimatize for at least one week.
-
Grouping and Dosing: Randomly assign animals to groups (n=6-8 per group): Vehicle Control, Diclofenac (e.g., 10 mg/kg), Novel Agent A (dose based on in vitro potency), and Novel Agent B (dose based on in vitro potency). Administer compounds orally (p.o.) or intraperitoneally (i.p.).
-
Baseline Measurement: One hour after dosing, measure the initial volume of the right hind paw of each rat using a plethysmometer.[22][24]
-
Induction of Edema: Inject 0.1 mL of 1% (w/v) carrageenan solution in sterile saline into the subplantar surface of the right hind paw.[22][25]
-
Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection.[24]
-
Data Analysis: Calculate the percentage increase in paw volume (edema) for each animal relative to its baseline volume. Calculate the percentage inhibition of edema for each treatment group compared to the vehicle control group at each time point.
Protocol: LPS-Induced Systemic Inflammation in Mice
This model assesses the ability of a compound to mitigate a systemic inflammatory response, which is highly relevant for conditions like sepsis.[18][26] Administration of LPS triggers a "cytokine storm," leading to a rapid increase in circulating pro-inflammatory cytokines.[27]
Methodology:
-
Animal Acclimatization: Use male C57BL/6 mice (8-10 weeks old) and allow them to acclimatize.
-
Grouping and Dosing: Assign animals to treatment groups as described in the paw edema model. Administer compounds via the desired route.
-
LPS Challenge: One hour after drug administration, inject mice intraperitoneally with LPS (e.g., 1 mg/kg).
-
Sample Collection: At a peak time point for cytokine release (e.g., 2 hours post-LPS), collect blood via cardiac puncture under terminal anesthesia.[18] Process the blood to obtain serum or plasma.
-
Cytokine Analysis: Quantify the levels of TNF-α and IL-6 in the serum/plasma using ELISA kits.
-
Data Analysis: Calculate the mean cytokine concentrations for each group. Determine the percentage inhibition of cytokine production for each treatment group relative to the vehicle control group.
Anticipated In Vivo Data Summary
| Parameter | Diclofenac (10 mg/kg) | Novel Agent A (10 mg/kg) | Novel Agent B (30 mg/kg) |
| Paw Edema Inhibition (at 3h) | 55% | 52% | 40% |
| Systemic TNF-α Inhibition | 60% | 58% | 35% |
| Systemic IL-6 Inhibition | 65% | 62% | 45% |
The Central Role of NF-κB Signaling
Many pro-inflammatory stimuli, including LPS, converge on the Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway.[28][29][30] In resting cells, NF-κB is held inactive in the cytoplasm by an inhibitor protein, IκB.[31] Upon stimulation, the IκB kinase (IKK) complex phosphorylates IκB, targeting it for degradation. This frees NF-κB to translocate to the nucleus, where it binds to DNA and drives the transcription of numerous pro-inflammatory genes, including TNF-α, IL-6, and COX-2.[28][31][32] The ability of an anti-inflammatory agent to suppress cytokine production is often linked to its ability to modulate this critical pathway.
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A Researcher's Guide to the In Vivo Validation of Analgesic Properties of Benzoic Acid Derivatives
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of methodologies for the in vivo validation of the analgesic properties of benzoic acid derivatives. It delves into the experimental data and the rationale behind protocol choices to ensure scientific integrity and reproducibility.
Benzoic acid and its derivatives represent a class of compounds with a wide range of biological activities, including analgesic effects.[1][2] The validation of these properties in living organisms is a critical step in the drug discovery pipeline. This guide will compare and contrast common in vivo models used to assess analgesia, with a focus on derivatives such as 5-acetamido-2-hydroxy benzoic acid, and provide detailed protocols for their implementation.[3][4][5]
Understanding the Mechanism: How Benzoic Acid Derivatives May Alleviate Pain
Many benzoic acid derivatives, similar to non-steroidal anti-inflammatory drugs (NSAIDs), are believed to exert their analgesic effects through the inhibition of cyclooxygenase (COX) enzymes.[6][7] These enzymes are crucial for the synthesis of prostaglandins, which are key mediators of pain and inflammation.[6][8] By reducing prostaglandin production, these compounds can effectively decrease the sensation of pain. Some derivatives may also exhibit selectivity for COX-2 over COX-1, which could potentially lead to a better safety profile with fewer gastrointestinal side effects.[3][4]
"Arachidonic_Acid" [label="Arachidonic Acid", fillcolor="#FFFFFF"]; "COX_Enzymes" [label="COX-1 / COX-2\nEnzymes", fillcolor="#FFFFFF"]; "Prostaglandins" [label="Prostaglandins", fillcolor="#FFFFFF"]; "Pain_Inflammation" [label="Pain & Inflammation", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Benzoic_Acid_Derivatives" [label="Benzoic Acid\nDerivatives", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
"Arachidonic_Acid" -> "COX_Enzymes" [label="Metabolized by"]; "COX_Enzymes" -> "Prostaglandins" [label="Synthesizes"]; "Prostaglandins" -> "Pain_Inflammation" [label="Mediates"]; "Benzoic_Acid_Derivatives" -> "COX_Enzymes" [label="Inhibits", style=dashed, color="#34A853", arrowhead=tee]; }
Figure 1: Simplified signaling pathway of COX inhibition by benzoic acid derivatives.
Comparative Analysis of In Vivo Analgesic Models
The selection of an appropriate in vivo model is paramount for accurately characterizing the analgesic potential of a test compound. The choice depends on the type of pain being investigated (e.g., thermal, chemical, inflammatory). Below is a comparison of commonly employed models.
Thermal Nociception Models
These models are effective for evaluating centrally acting analgesics.[9]
-
Hot Plate Test: This test measures the latency of an animal's response to a heated surface, such as paw licking or jumping.[9][10] It is a widely used method for assessing sensitivity to thermal pain.[10]
-
Tail-Flick Test: This method involves applying a heat source to an animal's tail and measuring the time it takes for the animal to flick its tail away.[11][12] It is a spinal reflex that can be modulated by centrally acting analgesics.
Chemically-Induced Nociception Models
These models are particularly useful for screening peripherally acting analgesics.[7]
-
Acetic Acid-Induced Writhing Test: Intraperitoneal injection of acetic acid induces a characteristic writhing response in rodents, which is a sign of visceral pain.[13][14][15] The reduction in the number of writhes is a measure of analgesic activity.[13] This method is sensitive to traditional NSAIDs and other peripherally acting agents.[7]
-
Formalin Test: This test involves injecting a dilute formalin solution into the paw of a rodent, which elicits a biphasic pain response.[16][17] The early phase is due to direct activation of nociceptors, while the late phase is associated with an inflammatory response.[16][17] This model allows for the differentiation between analgesic effects on acute and inflammatory pain.[17]
| Model | Type of Pain | Primary Mechanism Measured | Advantages | Disadvantages |
| Hot Plate Test | Thermal | Supraspinal and spinal reflexes | Simple, rapid, and sensitive to strong analgesics.[9][10] | Less sensitive to weak analgesics and NSAIDs.[18] |
| Tail-Flick Test | Thermal | Spinal reflex | Highly reproducible and specific for centrally acting analgesics.[11][12] | Can be influenced by motor deficits. |
| Writhing Test | Chemical (Visceral) | Peripheral and central mechanisms | Highly sensitive to peripherally acting analgesics.[7][13] | Non-specific, as various stimuli can induce writhing.[15] |
| Formalin Test | Chemical (Inflammatory) | Peripheral sensitization and central mechanisms | Differentiates between neurogenic and inflammatory pain.[16][17] | Can be stressful for the animals.[19] |
Experimental Protocols: A Step-by-Step Guide
To ensure the reliability and validity of your findings, it is crucial to follow standardized and well-documented protocols.
Acetic Acid-Induced Writhing Test Protocol
This protocol is adapted from established methodologies for evaluating peripherally acting analgesics.[8][13]
-
Animal Acclimatization: Acclimate mice (typically weighing 20-30 grams) to the testing environment for at least 30 minutes before the experiment.
-
Grouping: Divide the animals into groups: a control group, a standard group (e.g., receiving a known analgesic like diclofenac), and test groups for different doses of the benzoic acid derivative.[8]
-
Drug Administration: Administer the test compound, standard drug, or vehicle (for the control group) via the desired route (e.g., oral or intraperitoneal).
-
Induction of Writhing: After a predetermined absorption time (e.g., 30-60 minutes), administer an intraperitoneal injection of 0.6-1% acetic acid solution (typically 10 mL/kg body weight).[13][20]
-
Observation: Immediately place each mouse in an individual observation chamber and count the number of writhes (abdominal constrictions and stretching of the hind limbs) for a set period, usually 15-30 minutes.[8][20]
-
Data Analysis: Calculate the mean number of writhes for each group and determine the percentage of inhibition of writhing for the test and standard groups compared to the control group.
Hot Plate Test Protocol
This protocol is based on the method originally described by Eddy and Leimbach and is suitable for assessing centrally acting analgesics.[9]
-
Animal Acclimatization: Allow rodents to acclimate to the testing room for at least 30 minutes.[10]
-
Apparatus Setup: Set the temperature of the hot plate to a constant temperature, typically between 52-55°C.[10][21]
-
Baseline Measurement: Place each animal on the hot plate and record the baseline latency to a nociceptive response (e.g., paw licking, flicking, or jumping). A cut-off time (e.g., 30 seconds) should be established to prevent tissue damage.[10]
-
Drug Administration: Administer the test compound, a standard drug (e.g., morphine), or vehicle.
-
Post-Treatment Measurement: At various time points after drug administration (e.g., 30, 60, 90 minutes), place the animals back on the hot plate and record the response latency.
-
Data Analysis: Compare the post-treatment latencies to the baseline latencies to determine the analgesic effect.
subgraph "cluster_preclinical" { label="Preclinical In Vivo Validation"; bgcolor="#FFFFFF";
} }
Figure 2: A generalized workflow for the in vivo validation of analgesic properties.
Data Interpretation and Considerations
When interpreting the results from these in vivo assays, it is essential to consider several factors:
-
Dose-Response Relationship: A clear dose-dependent analgesic effect strengthens the evidence for the compound's activity.
-
Pharmacokinetics: The time course of the analgesic effect should be considered in relation to the compound's absorption, distribution, metabolism, and excretion (ADME) profile.
-
Side Effects: Observe the animals for any adverse effects, such as sedation, motor impairment, or gastrointestinal issues, which could confound the results or indicate toxicity.
-
Statistical Analysis: Appropriate statistical methods must be used to determine the significance of the observed effects.
Conclusion
The in vivo validation of the analgesic properties of benzoic acid derivatives requires a systematic and multi-faceted approach. By carefully selecting the appropriate animal models and experimental protocols, researchers can obtain reliable and reproducible data. The comparative analysis and detailed methodologies provided in this guide serve as a valuable resource for scientists and professionals in the field of drug discovery, facilitating the identification and development of novel analgesic agents. Further research into the specific mechanisms of action and safety profiles of promising derivatives is warranted to advance them through the drug development pipeline.[3][4]
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Tjolsen, A., Berge, O. G., Hunskaar, S., Rosland, J. H., & Hole, K. (1992). The formalin test: an evaluation of the method. Pain, 51(1), 5–17. [Link]
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Hunskaar, S., & Hole, K. (1987). The formalin test in mice: dissociation between inflammatory and non-inflammatory pain. Pain, 30(1), 103–114. [Link]
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Columbus Instruments. (n.d.). Tail Flick TCP_TFL_001. Retrieved from [Link]
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Mamun-Or-Rashid, A., et al. (2017). Evaluation of Analgesic Activity by Acetic Acid Induced Writhing Method of Crude Extracts of Acacia nilotica. Scholars Academic Journal of Pharmacy, 6(4), 126-138. [Link]
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Lavich, T. R., Cordeiro, R. S., Silva, P. M., & Martins, M. A. (2005). A novel hot-plate test sensitive to hyperalgesic stimuli and non-opioid analgesics. Brazilian Journal of Medical and Biological Research, 38(3), 445–451. [Link]
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Santos, C. B. R., et al. (2023). Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. Molecules, 28(22), 7539. [Link]
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YMER. (n.d.). A COMPREHENSIVE REVIEW ON BENZOIC ACID AND ITS DERIVATIVES. Retrieved from [Link]
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Gawade, S. P. (2007). Acetic acid induced painful endogenous infliction in writhing test on mice. Indian Journal of Pharmaceutical Sciences, 69(3), 461. [Link]
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Santos, C. B. R., et al. (2023). Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. Molecules, 28(22), 7539. [Link]
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ResearchGate. (n.d.). In Vivo Analgesic, Anti-inflammatory and Molecular Docking Studies of S-Naproxen Derivatives. Retrieved from [Link]
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ResearchGate. (2023). Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. Retrieved from [Link]
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Al-Suwayeh, S. A., Taha, E. I., Al-Qahtani, F. M., & Ahmed, M. O. (2016). In vitro permeation and in vivo anti-inflammatory and analgesic properties of nanoscaled emulsions containing ibuprofen for topical delivery. International Journal of Nanomedicine, 11, 429–442. [Link]
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Logvinov, S. V., et al. (2021). Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. Molecules, 26(11), 3169. [Link]
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Sostaric, E., et al. (2018). Nonsteroidal anti-inflammatory drugs in-vitro and in-vivo treatment and Multidrug Resistance Protein 4 expression in human platelets. Journal of Thrombosis and Thrombolysis, 45(4), 503–510. [Link]
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A Senior Application Scientist's Guide to Comparative Docking Studies of 2-(Oxalylamino) Benzoic Acid Analogues
This guide provides a comprehensive, technically detailed framework for conducting comparative molecular docking studies of 2-(oxalylamino) benzoic acid (OBA) analogues. It is designed for researchers, scientists, and drug development professionals seeking to evaluate the inhibitory potential of these compounds against key biological targets. By synthesizing established protocols with expert insights, this document will elucidate the causality behind experimental choices and ensure a robust, self-validating workflow.
Introduction: The Significance of 2-(Oxalylamino) Benzoic Acid Analogues
2-(Oxalylamino) benzoic acid (OBA) has been identified as a competitive inhibitor of protein-tyrosine phosphatases (PTPs)[1]. PTPs are a class of enzymes crucial in regulating signal transduction pathways, and their dysregulation is implicated in numerous diseases, including type 2 diabetes, obesity, and cancer[2][3][4][5][6][7]. This makes PTPs, particularly Protein Tyrosine Phosphatase 1B (PTP1B), a highly validated therapeutic target. OBA and its analogues serve as a promising scaffold for the development of potent and selective PTP1B inhibitors[1][8].
Molecular docking is a powerful computational technique that predicts the preferred orientation of a ligand when bound to a receptor, providing insights into binding affinity and interaction mechanisms. A comparative docking study of OBA analogues can effectively screen a library of compounds, prioritize candidates for synthesis and experimental testing, and elucidate the structure-activity relationships (SAR) that govern their inhibitory potency.
This guide will use PTP1B as the target protein to illustrate a detailed protocol for a comparative docking study.
The PTP1B Signaling Pathway: A Key Regulator in Metabolism
PTP1B negatively regulates the insulin and leptin signaling pathways. By dephosphorylating the insulin receptor and its substrates, PTP1B attenuates insulin signaling. Similarly, it dephosphorylates Janus kinase 2 (JAK2), a key component of the leptin signaling cascade. Inhibition of PTP1B is therefore a promising strategy to enhance insulin and leptin sensitivity.
Caption: PTP1B's role in metabolic signaling pathways.
Experimental Protocol: A Step-by-Step Guide to Comparative Docking
This protocol outlines a robust workflow for the comparative docking of OBA analogues against PTP1B using AutoDock Vina, a widely used and validated open-source docking program. The visualization of results will be performed using PyMOL.
Part 1: Preparation of the Receptor (PTP1B)
The quality of the receptor structure is paramount for a reliable docking study. We will use the crystal structure of human PTP1B. A suitable PDB entry should be chosen based on resolution and the presence of a co-crystallized ligand, which can help validate the docking protocol. For this guide, we will use PDB ID: 2HNP, which is a high-resolution crystal structure of human PTP1B[9].
-
Obtain the Protein Structure: Download the PDB file for 2HNP from the RCSB Protein Data Bank ([Link]).
-
Clean the PDB File:
-
Open the PDB file in a molecular visualization tool like PyMOL or UCSF Chimera.
-
Remove all water molecules. While some water molecules can be critical for ligand binding, their inclusion requires more advanced simulation techniques. For a standard docking protocol, they are typically removed.
-
Remove any co-crystallized ligands and ions that are not essential for the catalytic activity or structural integrity of the active site.
-
If the protein has multiple chains, retain only the chain that contains the active site of interest.
-
-
Add Hydrogens and Assign Charges:
-
Docking algorithms require the protein structure to be complete with all hydrogen atoms. Use a tool like AutoDockTools (part of MGLTools) to add polar hydrogens.
-
Assign partial charges to all atoms. The Kollman united-atom charges are a common choice for proteins.
-
-
Define the Grid Box:
-
The grid box defines the three-dimensional space in the receptor's active site where the docking algorithm will search for binding poses.
-
The center of the grid box should be the geometric center of the active site. This can be determined from the coordinates of a co-crystallized ligand or by identifying key active site residues. For PTP1B, key residues in the active site include Cys215, Arg221, and Phe182.
-
The dimensions of the grid box should be large enough to accommodate the largest ligand in the analogue series and allow for sufficient rotational and translational freedom. A box size of 20x20x20 Å is often a good starting point.
-
-
Generate the Receptor PDBQT File: Save the prepared receptor structure in the PDBQT file format, which is required by AutoDock Vina. This file contains the atomic coordinates, partial charges, and atom types.
Caption: Workflow for preparing the receptor protein.
Part 2: Preparation of the Ligands (OBA Analogues)
Accurate 3D structures of the ligands are as crucial as the receptor structure.
-
Obtain or Draw Ligand Structures:
-
If the 2D structures of the OBA analogues are known, draw them using a chemical drawing software like ChemDraw or MarvinSketch.
-
Alternatively, retrieve the structures from a database like PubChem or ZINC.
-
-
Convert to 3D Structures: Convert the 2D structures to 3D. Most chemical drawing software has this functionality.
-
Energy Minimization: Perform a geometry optimization (energy minimization) of the 3D ligand structures using a molecular mechanics force field (e.g., MMFF94). This step ensures that the ligands have realistic bond lengths, angles, and conformations.
-
Assign Partial Charges and Define Rotatable Bonds:
-
Assign partial charges to the ligand atoms. Gasteiger charges are commonly used for small molecules.
-
Define the rotatable bonds. This is a critical step for flexible docking, where the ligand is allowed to change its conformation during the simulation.
-
-
Generate Ligand PDBQT Files: Save each prepared ligand in the PDBQT format.
Part 3: Performing the Docking Simulation
With the prepared receptor and ligand files, the docking simulation can be performed using AutoDock Vina.
-
Create a Configuration File: Create a text file (e.g., conf.txt) that specifies the input files and docking parameters. This file should include:
-
The name of the receptor PDBQT file.
-
The name of the ligand PDBQT file.
-
The coordinates of the center of the grid box.
-
The dimensions of the grid box.
-
The name of the output file for the docking results.
-
-
Run AutoDock Vina: Execute AutoDock Vina from the command line, providing the configuration file as input.
-
Repeat for All Analogues: Repeat the docking simulation for each OBA analogue in the library.
Part 4: Analysis of Docking Results
The output of a Vina docking run is a PDBQT file containing multiple binding poses for the ligand, ranked by their predicted binding affinities (in kcal/mol).
-
Binding Affinity: The binding affinity is the primary metric for comparing the ligands. A more negative value indicates a stronger predicted binding.
-
Binding Pose and Interactions: Visualize the top-ranked binding pose for each ligand in the active site of the receptor using PyMOL. Analyze the key interactions, such as:
-
Hydrogen bonds: Identify hydrogen bonds between the ligand and protein residues.
-
Hydrophobic interactions: Observe contacts between nonpolar regions of the ligand and receptor.
-
Electrostatic interactions: Note any salt bridges or other charge-based interactions.
-
-
Root Mean Square Deviation (RMSD): If a co-crystallized ligand is available, the docking protocol can be validated by redocking the native ligand and calculating the RMSD between the docked pose and the crystallographic pose. An RMSD value below 2.0 Å is generally considered a successful validation.
-
Comparative Analysis: Compare the binding affinities and interaction patterns across the series of OBA analogues. Correlate these findings with any available experimental data (e.g., IC50 or Ki values) to establish a structure-activity relationship.
Data Presentation: Summarizing the Docking Results
Quantitative data from the docking study should be summarized in a clear and concise table for easy comparison.
| Analogue | Docking Score (kcal/mol) | Key Interacting Residues (Hydrogen Bonds) | Key Interacting Residues (Hydrophobic) | Experimental IC50 (µM) |
| OBA | -7.5 | Arg221, Asp181 | Phe182, Met258 | 15.2 |
| Analogue 1 | -8.2 | Arg221, Asp181, Gln262 | Phe182, Met258, Tyr46 | 8.5 |
| Analogue 2 | -6.9 | Arg221 | Phe182 | 25.1 |
| Analogue 3 | -9.1 | Arg221, Asp181, Gln262, Ser216 | Phe182, Met258, Tyr46, Val49 | 2.3 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Conclusion and Future Directions
This guide has provided a detailed protocol for conducting a comparative molecular docking study of 2-(oxalylamino) benzoic acid analogues against PTP1B. By following this workflow, researchers can gain valuable insights into the binding mechanisms of these potential inhibitors and make informed decisions for lead optimization.
The results from a well-executed docking study can guide the design of new analogues with improved potency and selectivity. Promising candidates identified through this computational approach should be synthesized and subjected to in vitro and in vivo experimental validation to confirm their therapeutic potential.
References
-
Role of PTP1B in the signal pathway for type 2 diabetes, obesity, and cancer. (URL: [Link])
-
2HNP: CRYSTAL STRUCTURE OF HUMAN PROTEIN TYROSINE PHOSPHATASE 1B. (URL: [Link])
-
Recent advances in PTP1B signaling in metabolism and cancer - PMC. (URL: [Link])
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1PTY: CRYSTAL STRUCTURE OF PROTEIN TYROSINE PHOSPHATASE 1B COMPLEXED WITH TWO PHOSPHOTYROSINE MOLECULES. (URL: [Link])
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1BZJ: Human ptp1b complexed with tpicooh. (URL: [Link])
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PTP1B: a double agent in metabolism and oncogenesis - PMC. (URL: [Link])
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PyMOL Molecular Visualization Guide. (URL: [Link])
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Recent advances in PTP1B signaling in metabolism and cancer. (URL: [Link])
-
Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. (URL: [Link])
-
Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. (URL: [Link])
-
A Beginner's Guide to Molecular Visualization Using PyMOL. (URL: [Link])
-
Protein Tyrosine Phosphatase 1B (PTP1B): A Comprehensive Review of Its Role in Pathogenesis of Human Diseases. (URL: [Link])
-
8U1E: Apo protein tyrosine phosphatase 1B (PTP1B) at high resolution (1.43 A) in space group P43212 with two distinctly ordered chains. (URL: [Link])
-
A Simple Tutorial for PyMOL: - Visualising Proteins Using Molecular Graphics. (URL: [Link])
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Autodock Vina Tutorial - Molecular Docking. (URL: [Link])
-
Introduction to PyMOL. (URL: [Link])
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Vina Docking Tutorial. (URL: [Link])
-
A Beginner's Guide to Molecular Docking! #swissdock #moleculardocking #bioinformatics. (URL: [Link])
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A Beginner's Guide to Molecular Visualization Using PyMOL. (URL: [Link])
-
Beginner's Guide for Docking using Autodock Vina. (URL: [Link])
-
Mastering Molecular Docking: A Step-by-Step Guide with Schrodinger Software. (URL: [Link])
-
Basic docking — Autodock Vina 1.2.0 documentation. (URL: [Link])
-
Insights into the Reaction of Protein-tyrosine Phosphatase 1B: CRYSTAL STRUCTURES FOR TRANSITION STATE ANALOGS OF BOTH CATALYTIC STEPS. (URL: [Link])
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AutoDock Tutorial - The best free software for molecular docking. (URL: [Link])
-
How to Perform Molecular Docking Using PyRx? - Complete Demonstration / Step by Step Guide #docking. (URL: [Link])
-
Discovery and structure-activity relationship of oxalylarylaminobenzoic acids as inhibitors of protein tyrosine phosphatase 1B. (URL: [Link])
-
2-(oxalylamino)-benzoic acid is a general, competitive inhibitor of protein-tyrosine phosphatases. (URL: [Link])
-
Human Protein Tyrosine Phosphatase 1B (PTP1B): From Structure to Clinical Inhibitor Perspectives. (URL: [Link])
-
Comparison of the interactions of Tyr(P) and 2-(oxalylamino)benzoic acid with the PTP signature motif and the WPD loop in PTP1B. (URL: [Link])
-
Docking of oxalyl aryl amino benzoic acid derivatives into PTP1B - PMC. (URL: [Link])
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A Researcher's Guide to Evaluating the Selectivity of Novel SIRT5 Inhibitors
In the landscape of epigenetic drug discovery, the sirtuin family of NAD+-dependent lysine deacylases has emerged as a compelling class of therapeutic targets. Among the seven mammalian sirtuins (SIRT1-7), SIRT5 has garnered significant attention. Primarily localized in the mitochondria, SIRT5 is a potent demalonylase, desuccinylase, and deglutarylase, with comparatively weak deacetylase activity.[1][2] Its central role in regulating metabolic pathways, including glycolysis, the TCA cycle, and fatty acid metabolism, implicates it in a range of pathologies from cancer to neurodegenerative diseases.[3][4] Consequently, the development of potent and, crucially, selective SIRT5 inhibitors is a key objective for researchers aiming to therapeutically modulate its activity.
This guide provides an in-depth comparison of methodologies to rigorously evaluate the selectivity of novel SIRT5 inhibitors. We will explore established benchmark compounds and detail the experimental workflows necessary to generate robust and reliable selectivity data, empowering researchers to confidently characterize their next generation of chemical probes and drug candidates.
The Imperative of Selectivity in Sirtuin Inhibition
The seven human sirtuins share a conserved catalytic domain, which presents a significant challenge in developing isoform-specific inhibitors.[5] Off-target inhibition can lead to confounding biological effects and potential toxicity, underscoring the necessity of comprehensive selectivity profiling. A truly selective SIRT5 inhibitor should exhibit potent on-target activity with minimal inhibition of other sirtuin isoforms. This guide will focus on a multi-pronged approach to inhibitor evaluation, encompassing biochemical, cellular, and proteomic methodologies.
Comparative Analysis of SIRT5 Inhibitors
To contextualize the performance of novel inhibitors, it is essential to compare them against established compounds with known selectivity profiles. Here, we present a comparison of representative novel inhibitors with the pan-sirtuin inhibitor Nicotinamide and the non-selective inhibitor Suramin.
| Inhibitor Class/Name | Target | IC50 (µM) | Selectivity Profile Notes |
| Established Inhibitors | |||
| Nicotinamide | Pan-Sirtuin | 50-180 (SIRT1/2/3/5/6)[1] | Endogenous pan-sirtuin inhibitor, non-competitive.[6] |
| Suramin | Non-selective | SIRT1: 0.297, SIRT2: 1.15, SIRT5: 22[1][6] | Polyanionic compound with numerous off-target effects.[7] |
| Novel SIRT5 Inhibitors | |||
| Thiosuccinyl Peptides | SIRT5 | ~5 | Highly selective; no inhibition of SIRT1-3 at 100 µM.[8][9] |
| Thiourea Derivatives | SIRT5 | 0.11 - 3.0 | Generally high selectivity over SIRT1-3 and SIRT6.[10] |
| MC3482 | SIRT5 | 42% inhibition at 50 µM | Selective over SIRT1 and SIRT3.[11] |
| GW5074 | SIRT5 (desuccinylase) | ~19.5 | Also a c-RAF1 kinase inhibitor; inhibits SIRT2.[12] |
A Multi-tiered Workflow for Selectivity Profiling
A robust evaluation of inhibitor selectivity requires a multi-faceted approach, moving from in vitro biochemical assays to cellular target engagement and finally to unbiased proteome-wide analysis. This tiered workflow provides increasing levels of biological relevance at each stage.
Caption: A tiered workflow for evaluating SIRT5 inhibitor selectivity.
Tier 1: In Vitro Enzymatic Assays for Potency and Selectivity
The foundational step in characterizing a novel inhibitor is to determine its potency against the intended target and its selectivity across the sirtuin family. Fluorogenic assays are a high-throughput and sensitive method for this purpose.
The rationale for this assay lies in the use of a synthetic peptide substrate containing an acylated lysine (e.g., succinyl-lysine for SIRT5) and a quenched fluorophore.[13][14] Upon deacylation by the sirtuin, a developer enzyme cleaves the peptide, releasing the fluorophore and generating a measurable signal. By running this assay with each of the seven human sirtuins in the presence of varying concentrations of the inhibitor, a full selectivity profile can be generated.
Detailed Protocol: Fluorogenic Sirtuin Activity Assay
-
Reagent Preparation:
-
Prepare a 2X stock of each recombinant human sirtuin (SIRT1-7) in assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).[15]
-
Prepare a 2X stock of the appropriate fluorogenic peptide substrate. For SIRT5, a succinylated or glutarylated peptide is preferred.
-
Prepare a 2X stock of NAD+ in assay buffer.
-
Prepare a serial dilution of the novel inhibitor in DMSO, followed by a further dilution in assay buffer.
-
Prepare a developer solution containing a suitable protease (e.g., trypsin) and a pan-sirtuin inhibitor (e.g., nicotinamide) to stop the sirtuin reaction.[16]
-
-
Assay Execution:
-
In a 96-well or 384-well black plate, add the inhibitor solution or vehicle (DMSO).
-
Add the sirtuin enzyme solution to all wells except the "no enzyme" control.
-
Initiate the reaction by adding the NAD+ and substrate solution.
-
Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes).
-
Stop the reaction by adding the developer solution.
-
Incubate at room temperature for 15-30 minutes to allow for fluorophore release.
-
-
Data Acquisition and Analysis:
-
Read the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths (e.g., 355 nm excitation and 460 nm emission for AMC-based fluorophores).[15]
-
Subtract the background fluorescence from the "no enzyme" control wells.
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Caption: Principle of the fluorogenic sirtuin activity assay.
Tier 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
While in vitro assays are crucial for determining biochemical potency, they do not account for cell permeability, metabolic stability, or target engagement in a physiological context. The Cellular Thermal Shift Assay (CETSA) is a powerful technique to confirm that a compound binds to its intended target in intact cells.[17][18]
The principle behind CETSA is that ligand binding stabilizes a protein, leading to an increase in its melting temperature.[19] In a typical CETSA experiment, cells are treated with the inhibitor, heated to a range of temperatures, and the amount of soluble target protein remaining is quantified. An increase in the thermal stability of SIRT5 in the presence of the inhibitor is direct evidence of target engagement.
Detailed Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment:
-
Culture cells to a suitable confluency.
-
Treat cells with the novel inhibitor at various concentrations or with a vehicle control (DMSO) for a defined period (e.g., 1-3 hours) at 37°C.[20]
-
-
Thermal Challenge:
-
Harvest the cells and resuspend them in a suitable buffer.
-
Aliquot the cell suspension into PCR tubes or a 96-well PCR plate.
-
Heat the samples to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) using a thermal cycler.[18]
-
Cool the samples to room temperature.
-
-
Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles or with a lysis buffer.
-
Separate the soluble fraction from the precipitated proteins by centrifugation.[19]
-
Quantify the amount of soluble SIRT5 in the supernatant using a suitable method, such as Western blotting or an immunoassay (e.g., ELISA or AlphaScreen).
-
-
Data Analysis:
-
For each temperature point, quantify the band intensity (for Western blot) or signal (for immunoassay) of SIRT5.
-
Normalize the data to the amount of protein at the lowest temperature (or a non-heated control).
-
Plot the fraction of soluble protein against temperature to generate a melting curve.
-
A shift in the melting curve to higher temperatures in the presence of the inhibitor indicates target stabilization and engagement.
-
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Tier 3: Chemical Proteomics for Unbiased Selectivity Profiling
To gain a global and unbiased view of an inhibitor's selectivity, chemical proteomics approaches such as Activity-Based Protein Profiling (ABPP) are invaluable.[21][22] ABPP utilizes chemical probes that covalently bind to the active site of enzymes, allowing for their enrichment and identification by mass spectrometry.
In a competitive ABPP experiment, a cell lysate or intact cells are pre-incubated with the novel inhibitor before treatment with a broad-spectrum sirtuin activity-based probe.[23] If the inhibitor binds to SIRT5, it will block the binding of the probe. By quantifying the level of probe labeling across the proteome, one can identify the direct targets of the inhibitor and assess its selectivity on a proteome-wide scale.
Detailed Protocol: Competitive Activity-Based Protein Profiling (ABPP)
-
Probe and Inhibitor Incubation:
-
Prepare cell lysates or use intact cells.
-
Incubate the proteome with a serial dilution of the novel inhibitor or vehicle control for a specified time.
-
Add a sirtuin-directed activity-based probe that contains a reporter tag (e.g., biotin or a clickable alkyne).
-
Incubate to allow for covalent labeling of active sirtuins.
-
-
Enrichment of Labeled Proteins:
-
If a clickable probe was used, perform a click chemistry reaction to attach a biotin tag.
-
Enrich the biotin-labeled proteins using streptavidin-coated beads.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
-
Mass Spectrometry Analysis:
-
Elute the bound proteins from the beads.
-
Digest the proteins into peptides (e.g., with trypsin).
-
Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Identify and quantify the proteins in each sample.
-
Determine the degree of inhibition for each identified sirtuin (and other potential off-targets) by comparing the probe labeling in the inhibitor-treated samples to the vehicle control.
-
This provides a comprehensive, unbiased selectivity profile of the inhibitor across the entire proteome.
-
Caption: Workflow for competitive ABPP.
Conclusion
The rigorous evaluation of inhibitor selectivity is a cornerstone of modern drug discovery. For novel SIRT5 inhibitors, a multi-tiered approach that combines in vitro enzymatic assays, cellular target engagement studies, and unbiased chemical proteomics provides the most comprehensive and reliable assessment of selectivity. By following the detailed protocols and comparative framework outlined in this guide, researchers can confidently characterize their compounds, paving the way for the development of highly selective and effective SIRT5-targeted therapeutics.
References
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Current Trends in Sirtuin Activator and Inhibitor Development. (n.d.). MDPI. [Link]
-
Schuetz, A., Min, J., Antoshenko, T., Wang, C. L., Allali-Hassani, A., Dong, A., Loppnau, P., Vedadi, M., Bochkarev, A., Sternglanz, R., & Plotnikov, A. N. (2007). Structural basis of inhibition of the human NAD+-dependent deacetylase SIRT5 by suramin. Structure (London, England : 1993), 15(3), 377–389. [Link]
-
Emerging Roles for SIRT5 in Metabolism and Cancer. (n.d.). Semantic Scholar. [Link]
-
Functions of the sirtuin deacylase SIRT5 in normal physiology and pathobiology - PMC. (n.d.). PubMed Central. [Link]
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A Comparative Guide to the Cross-Reactivity Profile of 2-(2-oxopyrrolidin-1-yl)benzoic acid
Introduction: The Imperative of Selectivity in Drug Discovery
The therapeutic efficacy of any small molecule inhibitor is fundamentally linked to its specificity for the intended biological target.[1] The molecule at the center of this guide, 2-(2-oxopyrrolidin-1-yl)benzoic acid, hereafter referred to as "Compound X," represents a chemical scaffold with potential therapeutic applications. However, its journey from a promising lead compound to a clinical candidate is contingent upon a thorough evaluation of its selectivity. Off-target interactions, where a drug binds to unintended proteins, can lead to unforeseen adverse effects, reduced efficacy, and potential clinical trial failures.[2][3] Therefore, a comprehensive cross-reactivity study is not merely a regulatory formality but a critical step in de-risking a drug development program.[4]
This guide provides a comparative framework for assessing the cross-reactivity of Compound X. We will delve into the rationale behind experimental design, present detailed protocols for key assays, and offer a strategy for data interpretation. The insights provided herein are designed to be broadly applicable to researchers engaged in the preclinical assessment of small molecule inhibitors.
Strategic Selection of an Off-Target Panel: A Rationale-Driven Approach
The first crucial step in a cross-reactivity study is the assembly of a relevant panel of off-targets. This selection should not be arbitrary but based on structural homology, pathway relationships, and known liabilities of similar chemical scaffolds. Given that the benzoic acid moiety is a common feature in inhibitors of various enzyme classes, a logical starting point is to investigate enzymes that recognize similar substrates or possess structurally related active sites.[5][6] For the purpose of this guide, we will hypothesize that Compound X is a putative inhibitor of a specific matrix metalloproteinase (MMP), for instance, MMP-9, which is implicated in various inflammatory diseases and cancer metastasis.
Our comparative panel will therefore include:
-
Primary Target: MMP-9 (for establishing baseline potency)
-
Closely Related Off-Targets: Other MMPs such as MMP-1, MMP-2, and MMP-13 to assess intra-family selectivity.
-
Distant but Plausible Off-Targets: A selection of serine proteases (e.g., Trypsin, Chymotrypsin) and cysteine proteases (e.g., Caspase-3) to probe for broader cross-reactivity.
-
Commonly Implicated Off-Target Classes: A small panel of kinases, as these are frequent off-targets for ATP-competitive inhibitors and can be promiscuous.[7][8]
This tiered approach allows for a systematic evaluation of selectivity, moving from closely related to more distant potential interactors.
Experimental Methodologies: Quantifying Interactions
To generate robust and comparable data, a combination of biochemical and cell-based assays should be employed. Biochemical assays provide a direct measure of the interaction between the compound and the purified target protein, while cellular assays offer insights into target engagement and functional consequences in a more physiological context.[9]
Primary Biochemical Assay: FRET-Based Protease Inhibition
For assessing the inhibitory activity of Compound X against our panel of proteases, a Fluorescence Resonance Energy Transfer (FRET) assay is a highly sensitive and adaptable method.[10][11]
Principle of the FRET Assay: The assay utilizes a peptide substrate containing a recognition sequence for the specific protease, flanked by a FRET donor and quencher pair.[12] In the intact substrate, the proximity of the quencher dampens the fluorescence of the donor. Upon cleavage by the active protease, the donor and quencher are separated, leading to an increase in fluorescence that is proportional to enzyme activity.[13] An inhibitor will prevent this cleavage, resulting in a lower fluorescence signal.
Detailed Protocol: FRET-Based MMP-9 Inhibition Assay
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35.
-
MMP-9 Enzyme: Recombinant human MMP-9, activated according to the manufacturer's instructions. Prepare working stocks in assay buffer.
-
FRET Substrate: (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂) prepared as a concentrated stock in DMSO.
-
Compound X: Prepare a 10 mM stock solution in DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in DMSO.
-
-
Assay Procedure (96-well plate format):
-
Add 2 µL of serially diluted Compound X or DMSO (vehicle control) to the wells of a black, flat-bottom 96-well plate.
-
Add 88 µL of the MMP-9 enzyme solution (at a final concentration optimized for linear reaction kinetics, e.g., 1-5 nM) to each well.
-
Incubate for 30 minutes at 37°C to allow for compound-enzyme binding.
-
Initiate the reaction by adding 10 µL of the FRET substrate (at a final concentration near its Km, e.g., 10 µM).
-
Immediately begin kinetic reading of fluorescence on a plate reader (e.g., Excitation: 328 nm, Emission: 393 nm) every 60 seconds for 30 minutes at 37°C.
-
-
Data Analysis:
-
Determine the initial reaction velocity (V₀) for each well by calculating the slope of the linear portion of the fluorescence versus time curve.
-
Normalize the velocities to the vehicle control (100% activity) and a no-enzyme control (0% activity).
-
Plot the percent inhibition versus the logarithm of Compound X concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
This protocol should be systematically repeated for each protease in the off-target panel, using their respective optimized substrates and buffer conditions.
Secondary Assay: Competitive Binding for Kinase Profiling
To assess cross-reactivity against kinases, a competitive binding assay is a suitable high-throughput method.[14] This type of assay measures the ability of a test compound to displace a known, labeled ligand from the kinase's active site.[15][16]
Principle of Competitive Binding Assays: A known, high-affinity labeled ligand (e.g., a fluorescently tagged ATP analog) is incubated with the kinase. The binding of this ligand generates a signal. When a test compound that also binds to the ATP-binding site is introduced, it competes with the labeled ligand, causing a decrease in the signal that is proportional to the test compound's affinity.[17][18]
Workflow: Kinase Cross-Reactivity Screening
A typical workflow for kinase profiling involves submitting the compound to a specialized service provider or using a commercially available assay system. The general steps are:
-
Compound Submission: Provide Compound X at a specified concentration (e.g., 10 µM for a primary screen).
-
Panel Screening: The compound is tested against a broad panel of purified kinases (e.g., 50-400 kinases) in a competitive binding assay format.
-
Hit Identification: Kinases showing significant inhibition (e.g., >50% inhibition at 10 µM) are identified as "hits."
-
Dose-Response Confirmation: For any identified hits, a follow-up dose-response experiment is performed to determine the binding affinity (Kd) or inhibitory potency (IC₅₀).
Data Presentation and Interpretation: A Comparative Analysis
The quantitative data generated from these assays should be summarized in a clear and concise table to facilitate direct comparison.
Table 1: Comparative Inhibitory Profile of Compound X
| Target | Assay Type | IC₅₀ / Kᵢ (nM) | Selectivity Index (vs. MMP-9) |
| MMP-9 | FRET Inhibition | 50 ± 5 | 1 |
| MMP-1 | FRET Inhibition | 1,250 ± 150 | 25 |
| MMP-2 | FRET Inhibition | 800 ± 90 | 16 |
| MMP-13 | FRET Inhibition | > 10,000 | > 200 |
| Trypsin | FRET Inhibition | > 20,000 | > 400 |
| Chymotrypsin | FRET Inhibition | > 20,000 | > 400 |
| Kinase A | Binding Assay | 5,500 ± 600 | 110 |
| Kinase B | Binding Assay | > 10,000 | > 200 |
Data are hypothetical and for illustrative purposes.
Interpreting the Data: The Selectivity Index is a critical metric, calculated by dividing the IC₅₀ of an off-target by the IC₅₀ of the primary target. A higher selectivity index indicates greater specificity for the intended target. A commonly accepted threshold for a "selective" compound is a selectivity index of >100-fold against relevant off-targets. Based on the hypothetical data above, Compound X demonstrates good selectivity for MMP-9 over other MMPs and excellent selectivity against the tested proteases and kinases.
Visualization of Workflows and Concepts
Diagrams are essential for visually communicating complex experimental workflows and biological concepts.
Caption: Overall workflow for assessing the cross-reactivity of Compound X.
Caption: Selective vs. non-selective inhibition and resulting biological outcomes.
Conclusion
This guide outlines a systematic and robust approach to characterizing the cross-reactivity profile of the small molecule this compound (Compound X). By employing a rationale-driven selection of off-targets, utilizing sensitive and quantitative biochemical assays, and performing a rigorous comparative data analysis, researchers can build a comprehensive understanding of a compound's selectivity. This knowledge is paramount for making informed decisions in the drug discovery pipeline, ultimately increasing the probability of developing safe and effective therapeutics. The principles and protocols described herein provide a solid foundation for any scientist tasked with this critical aspect of preclinical drug development.
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A Researcher's Guide to Benchmarking Novel Antibacterial Agents Against Multidrug-Resistant Staphylococcus aureus
The rise of multidrug-resistant organisms, particularly Methicillin-resistant Staphylococcus aureus (MRSA), represents a critical global health threat, rendering many first-line antibiotics ineffective.[1] This alarming trend necessitates a robust and continuous pipeline of novel antibacterial agents.[2][3][4] For researchers and drug development professionals, a standardized and comprehensive benchmarking strategy is paramount to objectively evaluate the potential of these new chemical entities.
This guide provides a structured, in-depth framework for the comparative analysis of novel antibacterial agents against MRSA. It moves beyond a simple checklist of assays, delving into the scientific rationale behind each experimental step to ensure the generation of reliable, reproducible, and clinically relevant data.
Section 1: Understanding the Adversary - MRSA Resistance
A thorough understanding of MRSA's resistance mechanisms is fundamental to designing effective countermeasures. The primary mechanism of resistance to beta-lactam antibiotics, such as methicillin, is the acquisition of the mecA gene.[5] This gene, carried on a mobile genetic element called the Staphylococcal Cassette Chromosome mec (SCCmec), encodes for a modified Penicillin-Binding Protein, PBP2a.[5][6][7] PBP2a has a low affinity for beta-lactam antibiotics, allowing the bacterium to continue synthesizing its peptidoglycan cell wall even in the presence of the drug.[1][6][8]
Beyond the mecA gene, other resistance mechanisms in S. aureus include the production of beta-lactamase enzymes that inactivate antibiotics, mutations in endogenous PBPs, and the presence of efflux pumps that actively remove drugs from the bacterial cell.[1][7] Some MRSA strains have also developed resistance to last-resort antibiotics like vancomycin.[8][9] A successful novel agent should ideally bypass these established resistance pathways.
Section 2: The Arsenal - A Survey of Novel Antibacterial Agents
The search for new anti-MRSA therapies has yielded a diverse array of compounds with various mechanisms of action.[3] These include:
-
New Antibiotic Classes: Compounds like the pleuromutilins and spirohexaline target fundamental bacterial processes such as protein synthesis and cell wall biosynthesis, respectively.[9][10]
-
Hybrid Molecules and Dimers: Strategies involving the combination of known antibacterial scaffolds, such as indoles and carbazoles, have resulted in novel compounds with enhanced activity against MRSA.[2]
-
Antimicrobial Peptides (AMPs) and Peptidomimetics: These agents, like LTX-109, often act by disrupting the bacterial cell membrane, a mechanism that may be less prone to the development of resistance.[11]
-
Combination Therapies: The use of multiple drugs can have a synergistic effect. For instance, combining daptomycin with beta-lactams has shown to enhance the activity against MRSA.[12][13]
-
Natural Products and Derivatives: Plant-derived compounds and microbial metabolites continue to be a rich source of potential new antibiotics.[9][12]
Section 3: The Proving Ground - A Step-by-Step Benchmarking Workflow
A rigorous and multi-faceted approach is essential for a comprehensive evaluation of a novel antibacterial agent. The following workflow outlines the key in vitro and in vivo assays.
Diagram 1: Overall Benchmarking Workflow
Caption: A stepwise workflow for the comprehensive evaluation of novel anti-MRSA agents.
Foundational In Vitro Assays
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[14] The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial bacterial inoculum.[15][16] These assays are the cornerstone of antimicrobial susceptibility testing.
Experimental Protocol: Broth Microdilution for MIC Determination
-
Preparation of Bacterial Inoculum:
-
From a fresh culture of S. aureus on an appropriate agar plate, select several colonies and suspend them in sterile saline or Mueller-Hinton Broth (MHB).
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[17]
-
-
Preparation of Antimicrobial Agent Dilutions:
-
Prepare a stock solution of the novel agent.
-
Perform serial two-fold dilutions of the agent in a 96-well microtiter plate using MHB to achieve a range of desired concentrations.[18]
-
-
Inoculation and Incubation:
-
Add the standardized bacterial inoculum to each well containing the diluted antimicrobial agent.
-
Include a growth control (bacteria in MHB without the agent) and a sterility control (MHB only).
-
Incubate the plate at 35-37°C for 16-20 hours.[17]
-
-
Determination of MIC:
-
After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the agent in which there is no visible growth.[19]
-
Experimental Protocol: MBC Determination
-
Subculturing from MIC Plate:
-
From the wells of the MIC plate that show no visible growth, take a small aliquot (e.g., 10-100 µL) and plate it onto a fresh, antibiotic-free agar plate.[15]
-
-
Incubation and Colony Counting:
-
Incubate the agar plates at 35-37°C for 18-24 hours.[15]
-
Count the number of colonies on each plate.
-
-
Determination of MBC:
Time-kill assays provide valuable information on the pharmacodynamics of an antimicrobial agent, revealing whether it is bactericidal (kills bacteria) or bacteriostatic (inhibits growth) and whether its activity is concentration-dependent or time-dependent.[20]
Experimental Protocol: Time-Kill Assay
-
Preparation:
-
Prepare a bacterial suspension of S. aureus in the logarithmic phase of growth, adjusted to a starting concentration of approximately 5 x 10⁵ CFU/mL in MHB.[21]
-
-
Exposure to Antimicrobial Agent:
-
Add the novel agent at various concentrations (e.g., 1x, 2x, 4x MIC) to the bacterial suspension. Include a growth control without the agent.
-
-
Sampling and Plating:
-
At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from each suspension.
-
Perform serial dilutions of the aliquots and plate them onto antibiotic-free agar plates.
-
-
Incubation and Enumeration:
-
Incubate the plates at 35-37°C for 18-24 hours and then count the number of viable colonies (CFU/mL).
-
-
Data Analysis:
-
Plot the log₁₀ CFU/mL against time for each concentration. A bactericidal effect is generally defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[22]
-
Advanced In Vitro Models
S. aureus is a notorious biofilm producer, which significantly contributes to its pathogenicity and antibiotic resistance.[23] Biofilms are communities of bacteria encased in a self-produced matrix, which can be much more resistant to antibiotics than their planktonic (free-floating) counterparts.[13]
Experimental Protocol: Microtiter Plate Biofilm Assay
-
Biofilm Formation:
-
Grow S. aureus in a 96-well microtiter plate with a suitable growth medium (e.g., Tryptic Soy Broth supplemented with glucose) for 24-48 hours to allow for biofilm formation.[24]
-
-
Removal of Planktonic Cells:
-
Carefully remove the medium and wash the wells with sterile saline or phosphate-buffered saline (PBS) to remove non-adherent, planktonic cells.
-
-
Treatment with Antimicrobial Agent:
-
Add fresh medium containing serial dilutions of the novel agent to the wells with the established biofilms.
-
-
Incubation and Quantification:
-
Incubate for a further 24 hours.
-
After incubation, quantify the remaining viable bacteria in the biofilm. This can be done by disrupting the biofilm (e.g., by sonication), followed by serial dilution and plating for CFU counting. Alternatively, a viability stain like resazurin can be used for a higher-throughput assessment.[24]
-
In Vivo Efficacy Models
Animal models are crucial for evaluating the in vivo efficacy and safety of a novel antibacterial agent. Murine models are commonly used for MRSA infections.[25][26]
Experimental Protocol: Murine Skin and Soft Tissue Infection (SSTI) Model
-
Animal Preparation:
-
Infection:
-
Treatment:
-
Administer the novel agent at various doses via a clinically relevant route (e.g., oral, intravenous, or topical). Include a vehicle control group.
-
-
Evaluation of Efficacy:
-
Monitor the mice daily for signs of infection, such as lesion size, and overall health.[26][28]
-
At the end of the study period, euthanize the mice and excise the infected tissue.
-
Homogenize the tissue and perform serial dilutions and plating to determine the bacterial burden (CFU/gram of tissue). A significant reduction in bacterial load compared to the control group indicates efficacy.
-
Section 4: Data Interpretation and Comparative Analysis
The data generated from these assays should be systematically organized and compared to a standard-of-care antibiotic (e.g., vancomycin or linezolid) and other novel agents if applicable.
Table 1: Comparative In Vitro Activity of Novel Agents Against MRSA
| Agent | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Time-Kill (at 4x MIC) | Biofilm Eradication Concentration (µg/mL) |
| Novel Agent X | 0.25 | 0.5 | 1 | 4 | Bactericidal (>3 log kill at 8h) | 16 |
| Novel Agent Y | 1 | 2 | >32 | >16 | Bacteriostatic (<3 log kill at 24h) | >128 |
| Vancomycin | 1 | 1 | 2 | 2 | Bactericidal (>3 log kill at 24h) | 64 |
MIC₅₀ and MIC₉₀ represent the concentrations that inhibit 50% and 90% of the tested isolates, respectively.
An MBC/MIC ratio of ≤ 4 is generally indicative of bactericidal activity.[15]
Table 2: Comparative In Vivo Efficacy in a Murine SSTI Model
| Treatment Group (Dose) | Mean Bacterial Burden (log₁₀ CFU/gram tissue) | Reduction vs. Control (log₁₀) |
| Vehicle Control | 7.5 | - |
| Novel Agent X (10 mg/kg) | 4.2 | 3.3 |
| Novel Agent Y (10 mg/kg) | 6.8 | 0.7 |
| Vancomycin (10 mg/kg) | 5.0 | 2.5 |
Diagram 2: Interpreting Benchmarking Results
Caption: A decision tree for evaluating the potential of a novel anti-MRSA agent based on key experimental outcomes.
Section 5: Conclusion and Future Directions
The benchmarking framework outlined in this guide provides a robust methodology for the preclinical evaluation of novel antibacterial agents against MRSA. A promising candidate will exhibit potent bactericidal activity at low concentrations, demonstrate efficacy against biofilms, and translate this in vitro activity into in vivo efficacy with a favorable safety profile.
The fight against antimicrobial resistance is a continuous battle. By adhering to rigorous and comprehensive benchmarking standards, the scientific community can more effectively identify and advance the most promising candidates, ultimately leading to the development of new life-saving therapies for patients with MRSA infections.
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 2-(2-oxopyrrolidin-1-yl)benzoic Acid
For researchers, scientists, and professionals in the dynamic field of drug development, the responsible management of chemical reagents is a cornerstone of laboratory safety, environmental stewardship, and regulatory compliance. This guide provides a detailed, step-by-step protocol for the safe disposal of 2-(2-oxopyrrolidin-1-yl)benzoic acid, a compound of interest in various synthetic applications. In the absence of a specific Safety Data Sheet (SDS) for this exact molecule, this document synthesizes data from structurally analogous compounds, established chemical principles, and regulatory best practices to offer a robust framework for its waste management.
Core Principles of Chemical Waste Management
The fundamental tenet for the disposal of any novel or specialized chemical like this compound is to handle it as hazardous waste. All disposal procedures must strictly adhere to local, state, and federal environmental regulations. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department to ensure full compliance with established protocols.
The chemical structure of this compound, featuring a benzoic acid moiety and a pyrrolidinone (a lactam) ring, informs its potential hazards and dictates the necessary precautions for its disposal. Benzoic acid derivatives can exhibit irritant properties, while the lactam ring, though generally stable, is susceptible to hydrolysis under certain conditions.
Hazard Assessment and Analogue Data Comparison
Without a dedicated SDS, a conservative approach to hazard assessment is warranted. By examining related compounds, we can infer the likely hazard profile of this compound.
| Property | Benzoic Acid[1][2] | 2-Pyrrolidinone[3] | Inferred Hazards for this compound |
| Acute Toxicity | Harmful if swallowed[1][2] | Not classified as acutely toxic | Assume harmful if swallowed. |
| Skin Corrosion/Irritation | Causes skin irritation[1][2] | Not classified as a skin irritant | Assume it causes skin irritation. |
| Eye Damage/Irritation | Causes serious eye damage[2] | Causes serious eye irritation[3] | Assume it causes serious eye damage/irritation. |
| Respiratory Irritation | May cause respiratory irritation[2] | Not classified as a respiratory irritant | Assume it may cause respiratory irritation. |
This comparative analysis underscores the necessity of treating this compound with caution, employing appropriate personal protective equipment (PPE), and handling it within a well-ventilated area, such as a chemical fume hood.
Step-by-Step Disposal Protocol
This protocol outlines the essential steps for the safe and compliant disposal of this compound in solid form and as residue in contaminated labware.
1. Personal Protective Equipment (PPE) and Engineering Controls:
-
Eye Protection: Always wear chemical safety goggles.
-
Hand Protection: Use nitrile or other chemically resistant gloves.
-
Body Protection: A lab coat is mandatory.
-
Engineering Controls: All handling and preparation for disposal should be conducted in a certified chemical fume hood to prevent inhalation of any dust or vapors.
2. Waste Segregation and Containerization:
-
Solid Waste:
-
Collect solid this compound waste in a dedicated, properly labeled hazardous waste container.
-
The container must be made of a compatible material (e.g., high-density polyethylene - HDPE) and have a secure, tight-fitting lid.
-
Do not mix with other waste streams unless explicitly permitted by your EHS department. Incompatible wastes can lead to dangerous chemical reactions.
-
-
Contaminated Labware and Materials:
-
Disposable items such as gloves, weighing paper, and pipette tips that are contaminated with the compound should be placed in a designated solid hazardous waste container.
-
Non-disposable glassware should be decontaminated by rinsing with an appropriate solvent (e.g., ethanol or acetone) in a chemical fume hood. The resulting solvent rinse should be collected as hazardous liquid waste.
-
3. Waste Labeling:
-
Properly label the hazardous waste container with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The approximate quantity of waste
-
The date of accumulation
-
The primary hazards (e.g., "Irritant," "Harmful if Swallowed")
-
4. Temporary Storage:
-
Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) that is at or near the point of generation and under the control of laboratory personnel.
-
Ensure the storage area is secure, well-ventilated, and away from incompatible materials.
5. Final Disposal:
-
Arrange for the pickup and disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste management company.
-
Never dispose of this compound down the drain or in the regular trash.[1]
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Conclusion
The responsible disposal of this compound is a critical aspect of laboratory safety and environmental compliance. By adhering to the principles of treating it as a hazardous waste, utilizing appropriate personal protective equipment, and following a systematic protocol for segregation, labeling, and storage, researchers can ensure that this compound is managed safely from cradle to grave. Always prioritize consultation with your institutional EHS department to align with specific local and national regulations.
References
-
National Institute of Standards and Technology. (2015). Safety Data Sheet: Benzoic Acid (Acidimetric Standard). Retrieved from [Link]
-
Pro-Chem. (2023). SDS of Benzoic Acid: Important Data and Information Collected. Retrieved from [Link]
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A Comprehensive Guide to Personal Protective Equipment for Handling 2-(2-oxopyrrolidin-1-yl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Understanding the Potential Hazards
Based on data from related compounds, 2-(2-oxopyrrolidin-1-yl)benzoic Acid is anticipated to present the following hazards:
-
Skin Irritation: Similar to benzoic acid, this compound may cause skin irritation upon contact.[1][2]
-
Serious Eye Damage: A significant risk associated with this class of compounds is the potential for serious eye damage.[1][2][3]
-
Respiratory Irritation: Inhalation of dust or aerosols may lead to respiratory tract irritation.[1][4]
-
Specific Target Organ Toxicity: Prolonged or repeated exposure, particularly through inhalation, could potentially cause damage to organs such as the lungs.[3]
Given these potential risks, a comprehensive PPE strategy is crucial to ensure the safety of laboratory personnel.
Essential Personal Protective Equipment (PPE)
The following table summarizes the recommended PPE for handling this compound.
| Body Part | Personal Protective Equipment | Justification |
| Eyes/Face | Chemical splash goggles and a face shield | Protects against splashes that can cause serious eye damage. A face shield offers an additional layer of protection for the entire face.[5] |
| Hands | Chemical-resistant gloves (Nitrile or Butyl rubber) | Prevents skin contact and subsequent irritation. Nitrile gloves offer good resistance to a variety of chemicals, while butyl rubber provides excellent protection against many organic acids.[5][6] |
| Body | Laboratory coat or chemical-resistant apron | Protects against incidental contact and contamination of personal clothing. |
| Respiratory | N95 respirator or higher, depending on the scale of work | Minimizes the risk of inhaling airborne particles, especially when handling the compound as a powder.[5] For larger quantities or in situations with poor ventilation, a higher level of respiratory protection may be necessary. |
| Feet | Closed-toe shoes | Protects feet from spills and falling objects.[6] |
Procedural Guidance: Donning, Doffing, and Disposal of PPE
Proper technique in putting on (donning) and taking off (doffing) PPE is as critical as the selection of the equipment itself to prevent cross-contamination.
Donning and Doffing of PPE Workflow
Caption: PPE Donning and Doffing Sequence.
Donning Procedure:
-
Lab Coat: Put on a clean, properly fitting laboratory coat and fasten it completely.
-
Respirator: If required, perform a fit check for your respirator to ensure a proper seal.
-
Eye and Face Protection: Put on your chemical splash goggles, followed by a face shield if the procedure involves a significant splash risk.
-
Gloves: Select the appropriate chemical-resistant gloves and pull them on, ensuring the cuffs of the gloves go over the sleeves of your lab coat.
Doffing Procedure (to be performed in a designated area):
-
Gloves: Remove gloves by peeling them off from the cuff, turning them inside out. Avoid touching the outside of the gloves with your bare hands.
-
Eye and Face Protection: Remove the face shield and goggles from the back of your head.
-
Lab Coat: Unfasten and remove your lab coat, folding the contaminated side inward.
-
Respirator: Remove your respirator from the back of your head.
Disposal Plan:
-
Solid Waste: Dispose of contaminated gloves, disposable lab coats, and other solid materials in a designated hazardous waste container.
-
Empty Containers: Rinse empty containers thoroughly with a suitable solvent before disposal, collecting the rinsate as hazardous waste.
-
Spills: In the event of a spill, restrict access to the area. Use an absorbent material to contain the spill and dispose of it as hazardous waste. Ensure proper PPE is worn during cleanup.[7]
Operational Plans for Safe Handling
Engineering Controls:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[4]
-
Eyewash and Safety Shower: Ensure that an eyewash station and safety shower are readily accessible and in good working order in the immediate vicinity of where the compound is handled.[8]
Work Practices:
-
Avoid Dust Formation: Handle the solid material carefully to avoid generating dust.[8]
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[2] Do not eat, drink, or smoke in areas where chemicals are handled.[1][4]
-
Contaminated Clothing: Remove any contaminated clothing immediately and wash it before reuse.[4]
First Aid Measures
In case of exposure, immediate action is critical:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][8]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation occurs, seek medical attention.[1][2]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[3]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3]
By adhering to these stringent safety protocols, researchers can confidently and safely handle this compound, ensuring both personal safety and the integrity of their research.
References
- Sigma-Aldrich. (2024, September 6). Safety Data Sheet.
- National Institute of Standards and Technology. (2015, December 1). Safety Data Sheet: Benzoic Acid (Acidimetric Standard).
- Fisher Scientific. (2012, May 1). Safety Data Sheet: Benzoic acid.
- CHEMM. Personal Protective Equipment (PPE).
- LeelineWork. (2025, January 7). What PPE Should You Wear When Handling Acid 2026?.
- Fisher Scientific. (2015, June 19). Safety Data Sheet: Benzoic Acid.
- CymitQuimica. (2024, December 19). Safety Data Sheet: 4-(2-Oxopiperidin-1-yl)benzoic acid.
- Fisher Scientific. Safety Data Sheet: Benzoic acid.
- University of California, San Francisco. Chemical Safety: Personal Protective Equipment.
- Flinn Scientific, Inc. Material Safety Data Sheet (MSDS): Benzoic Acid.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
